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  • Product: 2-Hydroxy-3-butynoic acid
  • CAS: 40027-75-6

Core Science & Biosynthesis

Foundational

2-Hydroxy-3-butynoic acid CAS 38628-65-8 properties

A Versatile Alkyne Scaffold & Mechanism-Based Enzyme Inhibitor Executive Summary 2-Hydroxy-3-butynoic acid (CAS 38628-65-8) is a specialized functionalized alkyne serving two critical roles in modern chemical biology and...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Alkyne Scaffold & Mechanism-Based Enzyme Inhibitor

Executive Summary

2-Hydroxy-3-butynoic acid (CAS 38628-65-8) is a specialized functionalized alkyne serving two critical roles in modern chemical biology and drug development: as a suicide substrate (mechanism-based inhibitor) for flavin-dependent oxidases/dehydrogenases and as a chiral synthon for constructing complex heterocyclic scaffolds.

Its structure—a terminal alkyne coupled directly to an


-hydroxy acid moiety—mimics natural metabolic substrates like lactate and glycolate. This structural mimicry allows it to enter the active sites of metabolic enzymes, where it undergoes catalytic activation to form a highly reactive allene species, covalently modifying the enzyme cofactor.[1] This guide details its physicochemical profile, synthesis, suicide inhibition mechanism, and handling protocols.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
CAS Number 38628-65-8
IUPAC Name 2-Hydroxybut-3-ynoic acid
Synonyms

-Hydroxybutynoate; 2-Hydroxy-3-butynoate
Molecular Formula

Molecular Weight 100.07 g/mol
Physical State White to light yellow solid (often crystalline powder)
Solubility Soluble in water, ethanol, DMSO; slightly soluble in ether.[2][3][4]
Stability Hygroscopic and Heat Sensitive .[5][6] Decomposes at elevated temperatures.
Storage Store at -20°C under inert atmosphere (Argon/Nitrogen).
Acidity (pKa) ~3.5 (Estimated; stronger acid than lactate due to alkynyl electron withdrawal)

Synthetic Utility & Production Protocols

Primary Synthesis Route: Grignard Addition

The most reliable laboratory synthesis involves the nucleophilic addition of an acetylide anion to a glyoxylate derivative, followed by hydrolysis.[1] This route avoids the harsh oxidation conditions that might degrade the sensitive alkyne group.[1]

Reaction Scheme:

  • Reagents: Ethynylmagnesium bromide (

    
    ) + Ethyl glyoxylate (
    
    
    
    ).
  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Conditions: -78°C to 0°C under

    
     atmosphere.
    

Step-by-Step Protocol:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 1.0 eq of Ethyl glyoxylate (50% solution in toluene) and dilute with anhydrous THF. Cool to -78°C.

  • Addition: Dropwise add 1.2 eq of Ethynylmagnesium bromide (0.5 M in THF) over 30 minutes. The low temperature is critical to prevent polymerization or bis-addition.

  • Quench: Stir for 2 hours, allowing the mixture to warm to 0°C. Quench with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo at low temperature (<30°C) to yield the ethyl ester intermediate.[1]
    
  • Hydrolysis: Dissolve the ester in THF/Water (1:1) and treat with 1.1 eq LiOH at 0°C for 1 hour. Acidify carefully to pH 2 with 1M HCl and extract into ether.

  • Isolation: Evaporate solvent to yield the crude acid.[4] Purification is best achieved via recrystallization from

    
    /Hexanes or by forming a dicyclohexylamine (DCHA) salt.
    
Chiral Resolution

For drug development applications requiring the (S)- or (R)-enantiomer:

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution of the ethyl ester precursor.

  • Chemical Resolution: Crystallization with chiral amines (e.g., (+)-cinchonine).

Mechanism of Action: Suicide Inhibition

The defining biological property of 2-Hydroxy-3-butynoic acid is its ability to irreversibly inhibit flavoenzymes such as L-lactate oxidase and D-lactate dehydrogenase .

The "Trojan Horse" Mechanism

The compound enters the active site as a substrate mimic.[1] The enzyme attempts to oxidize the


-hydroxyl group, initiating a proton abstraction.[1] However, instead of forming a stable ketone, the electron density shifts to the alkyne, generating a highly reactive allene intermediate.[1]

Pathway:

  • Binding: Substrate binds to the active site (mimicking lactate).

  • Activation: Basic residue (e.g., Histidine) abstracts the

    
    -proton.
    
  • Rearrangement: The carbanion delocalizes to form an allenic carbanion .

  • Covalent Capture: The allene attacks the N5 or C4a position of the FMN/FAD cofactor, forming a stable covalent adduct and permanently inactivating the enzyme.[1]

Mechanistic Diagram (Graphviz)

SuicideInhibition cluster_mechanism Mechanism-Based Inactivation Pathway Substrate 2-Hydroxy-3-butynoic Acid (Substrate Mimic) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding (Kd) Alpha_Carbanion α-Carbanion Intermediate ES_Complex->Alpha_Carbanion H+ Abstraction (Base Catalysis) Allene Reactive Allenic Species Alpha_Carbanion->Allene Electronic Rearrangement Adduct Covalent Flavin-Adduct (Dead Enzyme) Allene->Adduct Nucleophilic Attack on FMN/FAD

Caption: The catalytic conversion of the inert alkyne substrate into a reactive allene electrophile, leading to irreversible enzyme inactivation.[1][7]

Applications in Drug Discovery & Research[1][13]

Metabolic Targeting (Warburg Effect)

Cancer cells rely heavily on glycolysis and lactate production (Warburg effect). Inhibitors of lactate dehydrogenase (LDH) are high-value targets.

  • Utility: 2-Hydroxy-3-butynoic acid serves as a lead compound for designing "warhead-equipped" LDH inhibitors.

  • Differentiation: Unlike competitive inhibitors (e.g., oxamate), this compound offers irreversible inhibition, potentially allowing for lower dosing and sustained duration of action.[1]

Heterocycle Synthesis (Click & Coupling)

The terminal alkyne group allows this molecule to function as a versatile building block:

  • Click Chemistry: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazole-linked hydroxy acids.

  • Sonogashira Coupling: Reaction with aryl halides to generate 4-aryl-2-hydroxybut-3-ynoic acids, which are precursors to substituted furanones and coumarins.

Handling, Safety & Stability

Hazard Identification[6][14]
  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2).[1][2]

  • Signal Word: Warning.

  • Precautionary Statements: Wear protective gloves/eye protection. If on skin, wash with plenty of soap and water.[1]

Stability Protocol

This compound is thermolabile .

  • Decomposition: At temperatures >40°C, it may decarboxylate or polymerize.[1]

  • Hygroscopicity: Absorbs moisture rapidly, leading to hydrolysis or physical degradation (clumping).[1]

  • Recommended Storage:

    • Vessel: Amber glass vial with a Teflon-lined cap.

    • Atmosphere: Store under Argon or Nitrogen.

    • Temperature: -20°C (Freezer).

References

  • PubChem. (n.d.).[2] 2-Hydroxy-3-butynoic acid (CID 170267).[2] National Library of Medicine. Retrieved from [Link]

  • Ghisla, S., et al. (1979).[1] Suicide inactivation of the flavoenzyme D-lactate dehydrogenase by alpha-hydroxybutynoate. Biochemistry.[8][9] Retrieved from [Link]

  • Schonbrunn, A., et al. (1976).[1] The structure of the flavin adduct formed in the suicide reaction of alpha-hydroxybutynoate with D-lactate dehydrogenase.[7][10] Biochemistry.[8][9]

Sources

Exploratory

An In-depth Technical Guide to 2-Hydroxy-3-butynoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Hydroxy-3-butynoic acid, a bifunctional molecule featuring a terminal alkyne, a hydroxyl group, and a carboxylic acid, represents a versatile and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-butynoic acid, a bifunctional molecule featuring a terminal alkyne, a hydroxyl group, and a carboxylic acid, represents a versatile and valuable building block in modern organic synthesis. Its unique structural arrangement allows for a wide array of chemical transformations, making it a significant precursor in the development of complex pharmaceutical intermediates and novel materials. This guide provides a comprehensive overview of its chemical structure, molecular weight, physicochemical properties, and key applications, offering insights for its strategic use in research and development.

Core Molecular Profile of 2-Hydroxy-3-butynoic Acid

2-Hydroxy-3-butynoic acid (CAS RN: 38628-65-8) is a small organic compound that packs significant chemical potential into its four-carbon backbone.[1][2] Its utility is derived from the presence of three distinct functional groups: a carboxylic acid at C1, a hydroxyl group at C2, and a terminal alkyne at C3-C4. This strategic placement of reactive sites makes it a sought-after intermediate in synthetic chemistry.

Chemical Structure

The IUPAC name for this compound is 2-hydroxybut-3-ynoic acid.[3] The structure consists of a butanoic acid core, modified with a hydroxyl group on the alpha-carbon (the carbon adjacent to the carboxyl group) and a carbon-carbon triple bond between the beta and gamma carbons.

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of 2-Hydroxy-3-butynoic acid.

Physicochemical Properties

A summary of the key properties of 2-Hydroxy-3-butynoic acid is presented in the table below for quick reference. This data is crucial for experimental design, including solvent selection, reaction temperature, and storage protocols.

PropertyValueSource(s)
Molecular Formula C₄H₄O₃[1][2][3]
Molecular Weight 100.07 g/mol [1][2][3]
CAS Registry Number 38628-65-8[1][2][3][4]
Appearance White to light yellow powder/crystal[1][5]
Purity Typically ≥97.0%[1][5]
Physical State Solid[1][5]
Canonical SMILES C#CC(C(=O)O)O[3][6]
InChIKey LWNHDEQKHFRYMD-UHFFFAOYSA-N[3][6]
Storage Conditions Frozen (<0°C), under an inert gas[5][7]
Hazards Hygroscopic, Heat Sensitive[1][5][7]

Synthetic Utility and Applications

The true value of 2-Hydroxy-3-butynoic acid lies in its role as a versatile synthetic intermediate. The combination of its functional groups allows for selective reactions, enabling the construction of more complex molecular architectures.

Role in Pharmaceutical Research and Drug Development

In the pharmaceutical sector, this compound serves as a key building block for synthesizing complex drug molecules and active pharmaceutical ingredients (APIs).[8] The terminal alkyne is particularly valuable for its participation in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for bioconjugation and the synthesis of triazole-containing compounds. Furthermore, the hydroxyl and carboxylic acid moieties provide handles for esterification, amidation, and other functional group transformations that are fundamental to medicinal chemistry.[8]

Applications in Material Science

Beyond pharmaceuticals, 2-Hydroxy-3-butynoic acid finds applications in material science.[8] Its structure can be leveraged to create novel polymers and specialty chemicals with tailored properties. The alkyne group can be polymerized or used as a point of attachment for functional side chains, while the hydroxyl and carboxyl groups can influence solubility and intermolecular interactions within a polymer matrix.

Safety, Handling, and Storage

Proper handling and storage are critical to maintaining the integrity and reactivity of 2-Hydroxy-3-butynoic acid.

  • Hazard Identification : The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[3][7]

  • Handling Precautions : Researchers should wear appropriate personal protective equipment (PPE), including gloves and eye protection.[7] Work should be conducted in a well-ventilated area, and skin should be washed thoroughly after handling.[7]

  • Storage Recommendations : Due to its hygroscopic and heat-sensitive nature, 2-Hydroxy-3-butynoic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at frozen temperatures (<0°C).[1][5][7]

Representative Experimental Workflow: Alkyne-Azide Click Reaction

To illustrate the practical application of 2-Hydroxy-3-butynoic acid, the following section outlines a generalized protocol for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This type of reaction is a cornerstone of modern synthetic chemistry due to its high efficiency, selectivity, and mild reaction conditions.

Objective: To conjugate 2-Hydroxy-3-butynoic acid with an azide-containing molecule (e.g., Benzyl Azide) to form a triazole product.

Methodology Flowchart:

G start Step 1: Reagent Preparation Dissolve 2-Hydroxy-3-butynoic acid and Benzyl Azide in a suitable solvent (e.g., t-BuOH/H₂O). catalyst Step 2: Catalyst Addition Add Sodium Ascorbate, followed by Copper(II) Sulfate solution. start->catalyst reaction Step 3: Reaction Incubation Stir the mixture at room temperature. Monitor progress via TLC or LC-MS. catalyst->reaction workup Step 4: Work-up Quench the reaction. Perform aqueous work-up to remove copper catalyst and salts. reaction->workup purify Step 5: Purification Purify the crude product using column chromatography or recrystallization. workup->purify analysis Step 6: Characterization Analyze the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. purify->analysis

Caption: Workflow for a typical CuAAC "Click" Reaction.

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates and scales. All laboratory work should be conducted with appropriate safety precautions.

Conclusion

2-Hydroxy-3-butynoic acid is a potent and versatile chemical intermediate with significant applications in both pharmaceutical and material sciences. Its unique trifunctional nature provides a platform for a multitude of synthetic transformations. A thorough understanding of its chemical structure, properties, and reactivity is essential for any researcher aiming to leverage this valuable molecule in their synthetic endeavors.

References

  • 2-Hydroxy-3-butynoic Acid, 1G - H0905-1G - Lab Pro Inc.

  • CAS 600-17-9: 2-Hydroxy-3-butenoic Acid | CymitQuimica.

  • 2-Hydroxy-3-butynoic acid | C4H4O3 | CID 170267 - PubChem.

  • Exploring the Applications of 2-Hydroxy-3-butynoic Acid (CAS 38628-65-8).

  • 2-Hydroxy-3-butenoicacid | 600-17-9 - ChemicalBook.

  • 2-Hydroxy-3-butynoic Acid | CAS 38628-65-8 | SCBT.

  • 2-hydroxy-3-butynoic acid (C4H4O3) - PubChemLite.

  • 2-Hydroxy-3-butynoic acid | CAS No. 38628-65-8 | Clearsynth.

  • 2-Hydroxy-3-butynoic Acid | 38628-65-8 - TCI Chemicals.

  • 2-Hydroxy-3-butynoic acid | CAS#:38628-65-8 | Chemsrc.

  • 3-Butynoic acid - Chem-Impex.

  • 3-Butynoic acid - High purity | EN - Georganics.

  • 3-Butynoic acid 95 2345-51-9 - Sigma-Aldrich.

  • CN114989003A - Preparation method of 2-butynoic acid - Google Patents.

  • VINYLACETIC ACID - Organic Syntheses.

  • 2-Hydroxy-3-butynoic Acid 38628-65-8 | Tokyo Chemical Industry Co., Ltd.(APAC).

Sources

Foundational

The Biological Role of 2-Hydroxybut-3-ynoic Acid in Photorespiration: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Photorespiration, a metabolic pathway initiated by the oxygenase activity of RuBisCO, has long been a focal point of research aiming to en...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Photorespiration, a metabolic pathway initiated by the oxygenase activity of RuBisCO, has long been a focal point of research aiming to enhance photosynthetic efficiency. Central to this pathway is the enzyme glycolate oxidase, which catalyzes the oxidation of glycolate to glyoxylate. This guide provides a comprehensive technical overview of 2-hydroxybut-3-ynoic acid, a potent and irreversible inhibitor of glycolate oxidase. We will delve into its mechanism of action as a suicide substrate, its profound impact on plant physiology, and detailed experimental protocols for its application in research. This document will elucidate why the inhibition of glycolate oxidase by 2-hydroxybut-3-ynoic acid, contrary to initial hypotheses, leads to a reduction in photosynthetic rates, thereby highlighting the critical role of the photorespiratory pathway in maintaining carbon balance within the Calvin cycle.

The Photorespiratory Pathway: A Necessary "Wasteful" Cycle

Photorespiration is a metabolic process in C3 plants that begins when the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) fixes oxygen instead of carbon dioxide to ribulose-1,5-bisphosphate (RuBP). This oxygenation reaction produces one molecule of 3-phosphoglycerate (3-PGA), which can enter the Calvin cycle, and one molecule of 2-phosphoglycolate (2-PG), a toxic two-carbon compound that inhibits key photosynthetic enzymes.[1] The photorespiratory pathway serves as a salvage operation to convert 2-PG back into the Calvin cycle intermediate 3-PGA, recovering 75% of the carbon. This intricate process spans three cellular organelles: the chloroplast, the peroxisome, and the mitochondrion.

A pivotal step in this pathway occurs within the peroxisome, where glycolate, formed from the dephosphorylation of 2-PG in the chloroplast, is oxidized to glyoxylate. This reaction is catalyzed by the flavoenzyme glycolate oxidase (GO).[2] The glyoxylate is then further metabolized to glycine, which is transported to the mitochondria for the synthesis of serine, releasing CO2 and ammonia in the process.

Photorespiration_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP RuBP PGA_2PG 3-PGA + 2-Phosphoglycolate RuBP->PGA_2PG RuBisCO + O2 Glycolate_C Glycolate PGA_2PG->Glycolate_C 2-PG Phosphatase Glycolate_P Glycolate Glycolate_C->Glycolate_P Glyoxylate Glyoxylate Glycolate_P->Glyoxylate Glycolate Oxidase (GO) Target of Inhibition Glycine Glycine Glyoxylate->Glycine Aminotransferase Glycine_M Glycine Glycine->Glycine_M Serine Serine Glycine_M->Serine Glycine Decarboxylase Serine->Glyoxylate Serine:Glyoxylate Aminotransferase CO2_NH3 CO2 + NH3

Figure 1: Simplified Photorespiratory Pathway Highlighting Glycolate Oxidase.

2-Hydroxybut-3-ynoic Acid: A Suicide Substrate for Glycolate Oxidase

2-Hydroxybut-3-ynoic acid is an acetylenic substrate analog that acts as a potent inhibitor of glycolate oxidase. Its mechanism of action is classified as suicide inhibition, a form of irreversible inactivation where the enzyme converts the inhibitor into a reactive species that then covalently binds to the active site.

Mechanism of Irreversible Inactivation

As a flavoenzyme, glycolate oxidase utilizes a flavin mononucleotide (FMN) cofactor in its catalytic cycle. The inactivation of the related L-lactate oxidase by 2-hydroxy-3-butynoate provides a well-studied model for this process.[2] The enzyme initially treats 2-hydroxy-3-butynoate as a substrate, initiating its oxidation. This enzymatic processing converts the inert acetylenic group into a highly reactive conjugated allene.[3] This allene then acts as a Michael acceptor, reacting with a nucleophilic residue in the enzyme's active site, leading to a covalent adduct and the irreversible inactivation of the enzyme.[2] Studies on the butyl ester of 2-hydroxy-3-butynoic acid (BHB) have confirmed that it completely and irreversibly inhibits plant glycolate oxidase.[4]

Suicide_Inhibition Enzyme Glycolate Oxidase (E-FMN) EI_Complex Enzyme-Inhibitor Complex (E-FMN-I) Enzyme->EI_Complex + I Inhibitor 2-Hydroxybut-3-ynoic Acid (I) EI_Complex->Enzyme - I Reactive_Intermediate Reactive Allene Intermediate (E-FMN-I*) EI_Complex->Reactive_Intermediate Enzymatic Oxidation Inactive_Enzyme Covalently Modified Inactive Enzyme (E-FMN-I) Reactive_Intermediate->Inactive_Enzyme Covalent Adduct Formation

Figure 2: Mechanism of Suicide Inhibition of Glycolate Oxidase.

Kinetics of Inhibition
InhibitorEnzyme SourceApparent Ki (µM)
Butyl 2-hydroxy-3-butynoate (BHB)Spinach Leaves13.2
Table 1: Apparent Inhibition Constant for a Derivative of 2-Hydroxybut-3-ynoic Acid

This low micromolar apparent Ki value indicates a high affinity of the inhibitor for the enzyme.

Physiological Consequences of Glycolate Oxidase Inhibition

The potent and irreversible inhibition of glycolate oxidase by 2-hydroxybut-3-ynoic acid has profound effects on plant metabolism, extending beyond the simple blockage of the photorespiratory pathway.

Accumulation of Glycolate and Inhibition of Photosynthesis

Treatment of plant tissues with inhibitors of glycolate oxidase, such as BHB, leads to a significant accumulation of glycolate.[4] A primary consequence of this is a notable decrease in the rate of photosynthesis.[4] This inhibition of photosynthesis arises because the photorespiratory pathway is crucial for recycling the carbon from 2-phosphoglycolate back into the Calvin cycle. By blocking the metabolism of glycolate, the return of 3-PGA to the chloroplast is halted, leading to a depletion of Calvin cycle intermediates and a subsequent reduction in the rate of CO2 fixation.[4]

Feedback Inhibition by Downstream Metabolites

Further compounding the negative impact on photosynthesis is the potential for feedback inhibition by other photorespiratory intermediates. While glycolate itself is not known to be a direct inhibitor of Calvin cycle enzymes, its downstream product, glyoxylate, has been shown to inhibit the activation of RuBisCO.[1][5] Although glycolate oxidase inhibition would be expected to decrease glyoxylate levels, some studies on transgenic plants with suppressed glycolate oxidase have surprisingly shown an accumulation of glyoxylate, suggesting the existence of an alternative production pathway.[6][7] This accumulated glyoxylate is inversely proportional to the activation state of RuBisCO, providing a plausible mechanism for the observed photosynthetic inhibition.[6][7]

Experimental Protocols

The study of 2-hydroxybut-3-ynoic acid's effects on photorespiration requires robust experimental methodologies. Below are foundational protocols for in vitro enzyme assays and in vivo plant analysis.

In Vitro Glycolate Oxidase Activity Assay

This protocol is adapted from standard spectrophotometric assays for glycolate oxidase.[8]

Objective: To determine the inhibitory effect of 2-hydroxybut-3-ynoic acid on glycolate oxidase activity in vitro.

Principle: Glycolate oxidase catalyzes the oxidation of glycolate to glyoxylate, producing hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ can be used in a coupled reaction with horseradish peroxidase (HRP) to oxidize a chromogenic substrate, such as o-dianisidine, resulting in a color change that can be measured spectrophotometrically.

Materials:

  • Plant tissue (e.g., spinach leaves)

  • Protein extraction buffer

  • Bradford reagent for protein quantification

  • Potassium phosphate buffer

  • Sodium glycolate (substrate)

  • Horseradish peroxidase (HRP)

  • o-Dianisidine (chromogenic substrate)

  • 2-Hydroxybut-3-ynoic acid (inhibitor)

  • Spectrophotometer

Procedure:

  • Protein Extraction:

    • Homogenize fresh plant tissue in ice-cold protein extraction buffer.

    • Centrifuge the homogenate at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble proteins, including glycolate oxidase.[8]

    • Determine the total protein concentration of the extract using the Bradford assay.[8]

  • Enzyme Assay:

    • Prepare a reaction mixture containing potassium phosphate buffer, HRP, and o-dianisidine.

    • In a separate set of tubes, prepare serial dilutions of 2-hydroxybut-3-ynoic acid.

    • Add a known amount of the protein extract to the reaction mixture.

    • Add the different concentrations of the inhibitor to the respective tubes. Include a control with no inhibitor.

    • Pre-incubate the mixture for a short period to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate, sodium glycolate.

    • Immediately measure the change in absorbance at the appropriate wavelength for the oxidized chromogen (e.g., 460 nm for o-dianisidine) over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

    • Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀.

    • Perform kinetic studies with varying substrate and inhibitor concentrations to determine the Ki and the type of inhibition.

In Vivo Analysis of Photosynthesis and Photorespiration

Objective: To assess the impact of 2-hydroxybut-3-ynoic acid on net photosynthesis and photorespiration in intact leaves.

Materials:

  • Whole plants or detached leaves

  • Solutions of 2-hydroxybut-3-ynoic acid at various concentrations

  • Infrared gas analyzer (IRGA) system for measuring CO₂ and H₂O exchange

  • Controlled environment chamber with light, temperature, and CO₂ control

Procedure:

  • Plant Treatment:

    • Apply the 2-hydroxybut-3-ynoic acid solution to the plants, for example, by watering the soil or through leaf application.

    • Include a control group treated with a vehicle solution.

  • Gas Exchange Measurements:

    • Acclimate the treated and control leaves in the IRGA cuvette under controlled conditions (e.g., specific light intensity, temperature, and CO₂ concentration).

    • Measure the net CO₂ assimilation rate (A) and transpiration rate (E).

    • To estimate photorespiration, measurements can be taken at different O₂ concentrations (e.g., 21% and 2%). A greater stimulation of photosynthesis at low O₂ is indicative of a higher rate of photorespiration at 21% O₂.

Quantification of Glycolate Accumulation

Objective: To measure the in vivo accumulation of glycolate in plant tissues following treatment with 2-hydroxybut-3-ynoic acid.

Principle: Glycolate can be extracted from plant tissues and quantified using ion chromatography coupled with mass spectrometry (IC-MS).[9]

Materials:

  • Plant tissue from treated and control plants

  • Extraction solvent (e.g., a mixture of methanol, chloroform, and water)

  • Ion chromatography system

  • Mass spectrometer

  • Glycolate standard for calibration

Procedure:

  • Metabolite Extraction:

    • Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue in the extraction solvent.

    • Separate the polar and non-polar phases by centrifugation. The glycolate will be in the polar phase.

  • IC-MS Analysis:

    • Inject the polar extract into the IC-MS system.

    • Separate the metabolites using an appropriate ion chromatography column and mobile phase.

    • Detect and quantify glycolate using the mass spectrometer in selected ion monitoring (SIM) mode.[10]

    • Use a standard curve generated with known concentrations of glycolate to quantify the amount in the plant samples.

Figure 3: Experimental Workflow for Studying the Effects of 2-Hydroxybut-3-ynoic Acid.

Conclusion

2-Hydroxybut-3-ynoic acid serves as a powerful chemical tool for dissecting the biological role of photorespiration. Its action as a suicide substrate for glycolate oxidase provides a specific and irreversible means of blocking a key step in this pathway. The resulting accumulation of glycolate and the consequential inhibition of photosynthesis underscore the essential function of photorespiration in maintaining the integrity of the Calvin cycle. For researchers in plant biology and drug development, understanding the mechanism and physiological impact of such inhibitors is crucial. The experimental protocols outlined in this guide provide a framework for investigating the intricate connections between photorespiration and overall plant productivity. The study of 2-hydroxybut-3-ynoic acid and similar compounds continues to reinforce the concept that photorespiration, far from being a purely wasteful process, is a vital component of C3 plant metabolism.

References

  • Servaites, J. C. (1977). Chemical inhibition of the glycolate pathway in soybean leaf cells. Plant Physiology, 60(4), 461-466. [Link]

  • Ghisla, S., & Massey, V. (1980). Kinetic studies on the inactivation of L-lactate oxidase by [the acetylenic suicide substrate] 2-hydroxy-3-butynoate. The Journal of Biological Chemistry, 255(12), 5688-5696. [Link]

  • Al-Delaimy, K., & Al-Janabi, A. (2021). An outlook on suicide enzyme inhibition and drug design. Journal of Genetic Engineering and Biotechnology, 19(1), 133. [Link]

  • Wingler, A., Lea, P. J., Quick, W. P., & Leegood, R. C. (2000). Photorespiration: metabolic pathways and their role in stress protection. Philosophical Transactions of the Royal Society of London. Series B: Biological Sciences, 355(1402), 1517-1529. [Link]

  • Timm, S., & Hagemann, M. (2020). Improved photorespiration has a major impact on the root metabolome of Arabidopsis. The Plant Journal, 103(2), 708-725. [Link]

  • South, P. F., Cavanagh, A. P., Liu, H., & Ort, D. R. (2019). Synthetic glycolate metabolism pathways stimulate crop growth and productivity in the field. Science, 363(6422), eaat9077. [Link]

  • Lu, Y., Li, Z., Xing, J., & Zhang, Z. (2014). Suppression of glycolate oxidase causes glyoxylate accumulation that inhibits photosynthesis through deactivating Rubisco in rice. Physiologia Plantarum, 150(3), 348-358. [Link]

  • Kaundal, A., & Mysore, K. S. (2012). Glycolate Oxidase Activity Assay in Plants. Bio-protocol, 2(19), e283. [Link]

  • Guo, D. L., Wang, Y. J., & Li, Y. H. (2014). Effects of different photorespiration inhibitors on photosynthetic characteristics and berry quality of Vitis amurensis Rupr. Canadian Journal of Plant Science, 94(5), 849-856. [Link]

  • Bauwe, H., Hagemann, M., & Fernie, A. R. (2016). The regulatory interplay between photorespiration and photosynthesis. Journal of Experimental Botany, 67(10), 2917-2926. [Link]

  • Bauwe, H., Hagemann, M., & Fernie, A. R. (2010). Photorespiration: players, partners and origin. Trends in Plant Science, 15(6), 330-336. [Link]

  • Lindqvist, Y., & Brändén, C. I. (1985). Preliminary crystallographic data for glycolate oxidase from spinach. The Journal of Biological Chemistry, 260(26), 14240-14241. [Link]

  • Rofe, A. M., Bais, R., & Conyers, R. A. (1985). The glycolate and 2-phosphoglycolate content of tissues measured by ion chromatography coupled to mass spectrometry. Annals of Clinical Biochemistry, 22(3), 329-333. [Link]

  • Dellero, Y., & Foyer, C. H. (2016). Photorespiratory glycolate–glyoxylate metabolism. Journal of Experimental Botany, 67(10), 2927-2930. [Link]

  • Oppliger, W., Martin, M., & Bonafé, L. (2023). Simple, fast and inexpensive quantification of glycolate in the urine of patients with primary hyperoxaluria type 1. Scientific Reports, 13(1), 4278. [Link]

  • Stenberg, K., & Lindqvist, Y. (1997). Three-dimensional structures of glycolate oxidase with bound active-site inhibitors. Protein Science, 6(5), 1009-1015. [Link]

  • Igamberdiev, A. U., & Bykova, N. V. (1995). Pathways of glycolate conversion in plants. Russian Journal of Plant Physiology, 42(2), 291-303. [Link]

  • Li, Y., Wang, Y., & Zhang, Y. (2022). The appropriate expression and coordination of glycolate oxidase and catalase are vital to the successful construction of the photorespiratory metabolic pathway. Frontiers in Plant Science, 13, 1018331. [Link]

  • Wingler, A., Lea, P. J., Quick, W. P., & Leegood, R. C. (2000). Photorespiration: metabolic pathways and their role in stress protection. White Rose Research Online. [Link]

  • Kleczkowski, L. A. (1994). Inhibitors of photosynthetic enzymes/carriers and metabolism. Annual Review of Plant Physiology and Plant Molecular Biology, 45, 339-367. [Link]

  • Foyer, C. H., Rasool, B., & Theodoulou, F. L. (2024). Photorespiratory Metabolism and Its Regulatory Links to Plant Defence Against Pathogens. International Journal of Molecular Sciences, 25(22), 12693. [Link]

  • Burgess, S. J. (2021). Total Soluble Sugar Quantification from Ethanolic Plant Extracts. protocols.io. [Link]

  • Grote, J., & Erb, T. J. (2024). Multiple levels of transcriptional regulation control glycolate metabolism in Paracoccus denitrificans. mBio, 15(7), e01031-24. [Link]

  • Lu, Y., Li, Z., & Xing, J. (2014). Suppression of glycolate oxidase causes glyoxylate accumulation that inhibits photosynthesis through deactivating Rubisco in rice. ResearchGate. [Link]

  • Kleczkowski, L. A. (1994). INHIBITORS OF PHOTOSYNTHETIC ENZYMES/CARRIERS AND METABOLISM. Annual Reviews. [Link]

  • South, P. F., Cavanagh, A. P., & Ort, D. R. (2019). Synthetic glycolate metabolism pathways stimulate crop growth and productivity in the field. LSU Scholarly Repository. [Link]

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Exploratory

An In-depth Technical Guide to the Suicide Inhibition of Glycolate Oxidase by 2-Hydroxy-3-butynoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the molecular mechanism by which 2-hydroxy-3-butynoic acid acts as a suicide inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which 2-hydroxy-3-butynoic acid acts as a suicide inhibitor of glycolate oxidase (GOX). Glycolate oxidase is a key FMN-dependent enzyme in photorespiration in plants and the metabolic pathway leading to oxalate production in humans, making it a significant target for therapeutic intervention in conditions such as primary hyperoxaluria. This document elucidates the enzymatic reaction, the chemical properties of the inhibitor, the step-by-step mechanism of irreversible inactivation, and detailed experimental protocols for studying this interaction. Drawing on extensive research, particularly from analogous flavoenzyme systems, this guide offers field-proven insights and self-validating experimental designs to empower researchers in the fields of enzymology and drug development.

Introduction: Glycolate Oxidase as a Therapeutic Target

Glycolate oxidase (GOX), also known as (S)-2-hydroxy-acid oxidase, is a peroxisomal flavoenzyme that catalyzes the oxidation of glycolate to glyoxylate, with the concomitant production of hydrogen peroxide.[1] In plants, this reaction is a pivotal step in the photorespiratory cycle.[1] In humans, GOX is primarily expressed in the liver and pancreas, where its product, glyoxylate, can be further metabolized.[2] However, in the genetic disease primary hyperoxaluria, defects in glyoxylate metabolism lead to its conversion to oxalate, which can form insoluble calcium oxalate crystals, causing kidney stones and potentially leading to renal failure.[2] Therefore, the inhibition of glycolate oxidase presents a promising therapeutic strategy to reduce the oxalate burden in these patients.

This guide focuses on a specific class of irreversible inhibitors known as suicide inhibitors, with 2-hydroxy-3-butynoic acid as the archetypal example. Suicide inhibitors are substrate analogs that are processed by the target enzyme's catalytic machinery, leading to the generation of a reactive species that covalently modifies and irreversibly inactivates the enzyme.

The Chemistry of Inhibition: 2-Hydroxy-3-butynoic Acid

2-Hydroxy-3-butynoic acid is an acetylenic analog of glycolate.[3] Its structure, featuring a terminal alkyne group, is key to its function as a suicide inhibitor. This otherwise stable functional group is transformed into a highly reactive species within the enzyme's active site. The synthesis of 2-hydroxy-3-butynoic acid can be achieved through various organic chemistry routes, often starting from propargyl alcohol. A common strategy involves the protection of the alcohol, followed by carboxylation of the terminal alkyne and subsequent deprotection.

The Mechanism of Suicide Inhibition

While the definitive structure of the covalent adduct between glycolate oxidase and 2-hydroxy-3-butynoic acid has not been explicitly detailed in the available literature, a robust mechanistic model can be constructed based on extensive studies of the highly homologous flavoenzyme, L-lactate oxidase, with the same inhibitor.[3][4]

The proposed mechanism unfolds in a series of steps within the active site of glycolate oxidase:

  • Initial Binding and Oxidation: 2-Hydroxy-3-butynoic acid binds to the active site of glycolate oxidase in a manner analogous to the natural substrate, glycolate. The enzyme's catalytic machinery initiates the reaction by abstracting a proton from the C2 carbon of the inhibitor. This leads to the reduction of the FMN cofactor to FMNH₂ and the formation of the oxidized product, 2-keto-3-butynoate.

  • Isomerization to a Reactive Allene: The enzyme-bound 2-keto-3-butynoate can then undergo a propargyl rearrangement to form a highly reactive conjugated allene. This isomerization is a key step in the activation of the suicide inhibitor.

  • Partitioning of the Pathway: At this juncture, the reaction pathway partitions between two competing events:

    • Catalytic Turnover: The oxidized product, 2-keto-3-butynoate, can be released from the enzyme, allowing the catalytic cycle to continue. The reduced FMNH₂ is then reoxidized by molecular oxygen to produce hydrogen peroxide.

    • Irreversible Inactivation: The reactive allene intermediate can act as a potent Michael acceptor, undergoing nucleophilic attack by the reduced FMN cofactor.

  • Covalent Adduct Formation: The nucleophilic attack by the N(5) or C(4a) position of the reduced flavin on the central carbon of the allene results in the formation of a stable, covalent adduct between the inhibitor and the FMN cofactor.[3] This adduct is a dihydroflavin derivative, which is catalytically inactive. Spectroscopic analysis of the inactivated lactate oxidase reveals a characteristic spectrum of a 4a,5-dihydroflavin derivative.[3] This covalent modification of the essential FMN cofactor leads to the irreversible inactivation of the enzyme.

The partitioning between catalytic turnover and inactivation is influenced by the concentration of the second substrate, molecular oxygen.[4] In the presence of high concentrations of oxygen, the re-oxidation of FMNH₂ is favored, leading to more catalytic turnover. Conversely, under low oxygen conditions, the lifetime of the reduced flavin-inhibitor intermediate is prolonged, increasing the probability of covalent adduct formation and enzyme inactivation.[4]

Experimental Validation of the Mechanism

The elucidation of this suicide inhibition mechanism relies on a series of well-designed experiments. The following protocols provide a framework for researchers to investigate the interaction of 2-hydroxy-3-butynoic acid with glycolate oxidase.

Synthesis of 2-Hydroxy-3-butynoic Acid

A reliable synthesis of 2-hydroxy-3-butynoic acid is crucial for these studies. A common laboratory-scale synthesis can be adapted from procedures for similar compounds, such as the synthesis of methyl 4-hydroxy-2-butynoate from propargyl alcohol.[5]

Protocol for Synthesis of Methyl 4-hydroxy-2-butynoate (as a precursor):

  • Protection of Propargyl Alcohol: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add a catalytic amount of p-toluenesulfonic acid monohydrate to warm dihydropyran.[5]

  • Slowly add propargyl alcohol while maintaining the temperature at 60-65°C with occasional cooling.[5]

  • After the addition is complete, continue stirring and then neutralize the acid with powdered sodium bicarbonate.[5]

  • Purify the resulting tetrahydropyranyl derivative of propargyl alcohol.

  • Carboxylation and Esterification: This protected propargyl alcohol can then be deprotonated with a strong base (e.g., n-butyllithium) and reacted with carbon dioxide to form the carboxylate. Subsequent esterification with methanol in the presence of an acid catalyst will yield the methyl ester.

  • Deprotection: The final step involves the removal of the tetrahydropyranyl protecting group under acidic conditions to yield methyl 4-hydroxy-2-butynoate.

  • Hydrolysis: The ester can be hydrolyzed to the desired 2-hydroxy-3-butynoic acid using standard procedures.

Note: This is a generalized procedure and should be optimized with appropriate safety precautions for handling acetylenic compounds and strong bases.

Glycolate Oxidase Activity Assay

A continuous spectrophotometric assay is commonly used to measure the activity of glycolate oxidase. This assay monitors the formation of glyoxylate, which reacts with phenylhydrazine to produce a chromophore that can be detected at 324 nm.

Materials:

  • Purified glycolate oxidase

  • Sodium glycolate (substrate)

  • Phenylhydrazine hydrochloride

  • Reaction buffer (e.g., 50 mM sodium acetate, pH 5.1)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing the reaction buffer and phenylhydrazine hydrochloride.

  • Add the purified glycolate oxidase to the reaction mixture and incubate at the desired temperature (e.g., 35°C).

  • Initiate the reaction by adding a known concentration of sodium glycolate.

  • Immediately monitor the increase in absorbance at 324 nm over time.

  • The initial rate of the reaction is proportional to the enzyme activity.

Determination of Kinetic Parameters for Suicide Inhibition

To characterize 2-hydroxy-3-butynoic acid as a suicide inhibitor, it is necessary to determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation).

Protocol:

  • Pre-incubate glycolate oxidase with various concentrations of 2-hydroxy-3-butynoic acid for different time intervals.

  • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into the glycolate oxidase activity assay mixture (described in 4.2) containing a saturating concentration of the substrate, glycolate.

  • Measure the residual enzyme activity.

  • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line will give the observed rate of inactivation (kobs).

  • Plot the values of kobs against the inhibitor concentrations.

  • Fit the data to the following hyperbolic equation to determine kinact and KI:

    kobs = (kinact * [I]) / (KI + [I])

    where [I] is the inhibitor concentration.[6]

Characterization of the Covalent Adduct

Identifying the covalent adduct formed between the inhibitor and the FMN cofactor is critical for confirming the mechanism. This typically involves spectroscopic and mass spectrometric techniques.

Protocol:

  • Inactivate a concentrated solution of glycolate oxidase with 2-hydroxy-3-butynoic acid.

  • Remove the excess, unbound inhibitor by dialysis or gel filtration.

  • Spectroscopic Analysis: Acquire the UV-visible absorption spectrum of the inactivated enzyme. A shift in the characteristic flavin spectrum is indicative of adduct formation. For example, the inactivated lactate oxidase shows absorption maxima at 318 nm and 368 nm, consistent with a 4a,5-disubstituted dihydroflavin.[4]

  • Mass Spectrometry:

    • Denature the inactivated enzyme and digest it with a protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS).

    • Identify the peptide containing the modified FMN cofactor. The mass of this peptide will be increased by the mass of the inhibitor fragment that has formed the covalent bond.

    • Tandem mass spectrometry (MS/MS) can be used to sequence the modified peptide and pinpoint the site of modification on the FMN.

  • NMR Spectroscopy: For a more detailed structural elucidation of the adduct, the modified FMN can be released from the protein and purified for analysis by nuclear magnetic resonance (NMR) spectroscopy.[3] This can provide definitive information about the connectivity of the atoms in the adduct.

Data Presentation and Interpretation

Kinetic Data Summary
ParameterDescriptionMethod of DeterminationExpected Outcome for a Suicide Inhibitor
kinact Maximal rate of inactivation at saturating inhibitor concentration.Non-linear regression of kobs vs. [I].A finite, measurable value.
KI Inhibitor concentration at which the rate of inactivation is half of kinact.Non-linear regression of kobs vs. [I].Reflects the initial binding affinity of the inhibitor.
Partition Ratio (kcat/kinact) The number of catalytic turnovers for every inactivation event.Determined from the ratio of the catalytic rate constant to the inactivation rate constant.A low value indicates an efficient suicide inhibitor.

Visualization of Key Processes

Diagram of the Suicide Inhibition Pathway

Suicide_Inhibition cluster_turnover Catalytic Turnover E_FMN GOX (FMN) E_FMN_I E-FMN • I E_FMN->E_FMN_I + I (Binding) O2 O₂ E_FMNH2_P E-FMNH₂ • P E_FMN_I->E_FMNH2_P Oxidation E_FMNH2_P->E_FMN Re-oxidation E_FMNH2_Allene E-FMNH₂ • Allene E_FMNH2_P->E_FMNH2_Allene Isomerization P_released P (Released) E_FMNH2_P->P_released Product Release E_Adduct E-FMN-Adduct (Inactive) E_FMNH2_Allene->E_Adduct Covalent Attack (Inactivation) E_FMNH2 E_FMNH2 H2O2 H₂O₂

Caption: Proposed pathway for the suicide inhibition of Glycolate Oxidase.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_incubation Time-course Incubation cluster_assay Activity Assay cluster_analysis Data Analysis Enzyme Purified GOX Incubate Incubate GOX with Inhibitor at different time points (t) Enzyme->Incubate Inhibitor 2-Hydroxy-3-butynoic Acid (Varying [I]) Inhibitor->Incubate Assay Measure Residual Activity (Spectrophotometry at 324 nm) Incubate->Assay Plot1 Plot ln(% Activity) vs. t for each [I] → k_obs Assay->Plot1 Plot2 Plot k_obs vs. [I] Plot1->Plot2 Fit Fit to Hyperbolic Equation Plot2->Fit Result Determine k_inact and K_I Fit->Result

Caption: Workflow for determining the kinetic parameters of suicide inhibition.

Conclusion and Future Directions

2-Hydroxy-3-butynoic acid serves as a potent suicide inhibitor of glycolate oxidase, hijacking the enzyme's own catalytic mechanism to bring about its irreversible inactivation. The formation of a covalent adduct with the FMN cofactor effectively shuts down the enzyme's activity. While the precise details of the adduct structure with glycolate oxidase await direct experimental confirmation, the well-characterized mechanism of lactate oxidase inhibition provides a strong and reliable model.

For drug development professionals, understanding this mechanism is paramount for the rational design of novel and more potent inhibitors of glycolate oxidase for the treatment of primary hyperoxaluria and other related disorders. Future work should focus on obtaining high-resolution crystal structures of glycolate oxidase in complex with this or similar acetylenic inhibitors to visualize the covalent adduct directly. Furthermore, detailed kinetic analysis, including the determination of the partition ratio, will be essential for quantifying the efficiency of new inhibitor candidates. The experimental frameworks provided in this guide offer a clear path for researchers to contribute to this important area of therapeutic development.

References

  • Bais, R., Nairn, J. M., Potezny, N., Rofe, A. M., & Conyers, R. A. (1985). Urinary glycolate measured by use of (S)-2-hydroxy-acid oxidase. Clinical Chemistry, 31(5), 710–713. [Link]

  • Schonbrunn, A., Abeles, R. H., Walsh, C. T., Ghisla, S., Ogata, H., & Massey, V. (1976). The structure of the covalent flavin adduct formed between lactate oxidase and the suicide substrate 2-hydroxy-3-butynoate. Biochemistry, 15(9), 1798–1807. [Link]

  • Ghisla, S., Ogata, H., Massey, V., Schonbrunn, A., Abeles, R. H., & Walsh, C. T. (1976). Kinetic studies on the inactivation of L-lactate oxidase by [the acetylenic suicide substrate] 2-hydroxy-3-butynoate. Biochemistry, 15(9), 1791–1797. [Link]

  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from [Link]

  • Engvild, K. C. (1977). Chemical inhibition of the glycolate pathway in soybean leaf cells. Physiologia Plantarum, 39(1), 19-24.
  • Robertson, D. N. (1960). 2-Butynoic acid, 4-hydroxy-, methyl ester. Organic Syntheses, 40, 58. [Link]

  • Proteopedia. (2020). Glycolate oxidase. Retrieved from [Link]

  • Mancia, F., & Banner, D. W. (2008). Active Site and Loop 4 Movements within Human Glycolate Oxidase: Implications for Substrate Specificity and Drug Design. Biochemistry, 47(36), 9495–9502. [Link]

  • Structural Genomics Consortium. (n.d.). Glycolate Oxidase. Retrieved from a public structure page which references PDB ID: 2W0U.
  • Stenberg, K., & Lindqvist, Y. (1997). Three-dimensional structures of glycolate oxidase with bound active-site inhibitors. Protein Science, 6(6), 1216–1226. [Link]

  • Waley, S. G. (1985). Kinetics of suicide substrates. Practical procedures for determining parameters. The Biochemical journal, 227(3), 843–849. [Link]

  • Williams, C. H., Jr. (2001). Webpapers 2001: Glycolate Oxidase Site. Grinnell College. Retrieved from [Link]

  • Gärtner, B., Hemmerich, P., & Zeller, E. A. (1976). Structure of flavin adducts with acetylenic substrates. Chemistry of monoamine oxidase and lactate oxidase inhibition. European Journal of Biochemistry, 63(1), 211–221. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170267, 2-Hydroxy-3-butynoic acid. Retrieved from [Link]

  • Tian, W. Q., & Tsou, C. L. (1982). Kinetics of substrate reaction during irreversible modification of enzyme activity for enzymes involving two substrates. Biochemistry, 21(5), 1028–1032. [Link]

  • Cyprotex. (n.d.). Time Dependent CYP Inhibition (kinact/KI). Retrieved from [Link]

  • Basran, J., & Scrutton, N. S. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Essays in Biochemistry, 68(2), 223–236. [Link]

  • Zhang, J., & Isobe, M. (2019). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 15, 223–228. [Link]

  • AK Lectures. (2015, March 14). Enzyme Kinetics of Reversible Inhibition [Video]. YouTube. [Link]

  • StudyAid. (n.d.). Enzymes and Kinetics.
  • Iwamoto, K., & Ikawa, T. (2000). A novel glycolate oxidase requiring flavin mononucleotide as the cofactor in the prasinophycean alga Mesostigma viride. Plant & Cell Physiology, 41(8), 988–991. [Link]

  • Kiso, T., et al. (2014). A new aldehyde oxidase catalyzing the conversion of glycolaldehyde to glycolate from Burkholderia sp. AIU 129. Journal of Bioscience and Bioengineering, 119(3), 279-283. [Link]

  • Engvild, K. C., & Jensen, C. J. (1969). The preparation of propargyl alcohol. Acta Chemica Scandinavica, 23, 883-885.
  • Jockers-Scherübl, M. C., & Schiebel, H. M. (1985). Proton nuclear magnetic resonance investigation of the mechanism of flavin C-4a adduct formation induced by oxidized nicotinamide adenine dinucleotide binding to monoalkylated pig heart lipoamide dehydrogenase. Biochemistry, 24(24), 6937–6944. [Link]

  • Kern, D., & Volkmer, A. (2018). Evolution of Photorespiratory Glycolate Oxidase among Archaeplastida. Genes, 9(10), 492. [Link]

  • Engvild, K. C. (1977). A practical guide to the synthesis of propargylic alcohols. Synthesis, 1977(11), 793-804.
  • BioKin, Ltd. (2014). Determination of Binding Affinities.
  • Engvild, K. C. (1977). The use of propargyl alcohol in organic synthesis. Chemical Reviews, 77(6), 793-819.
  • Davies, A. G., & Schiesser, C. H. (2012). Solution NMR Spectroscopy in Target-Based Drug Discovery. Molecules, 17(12), 14740–14769. [Link]

  • Jaszczyszyn, A., Gąsiorowski, K., & Świątek, P. (2018). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Molecules, 23(10), 2501. [Link]

  • Gedi, V., & Kim, K. (2018). Identification of a Stable Flavin-Thiolate Adduct in Heterotetrameric Sarcosine Oxidase. Biochemistry, 57(48), 6667–6670. [Link]

  • García-Calvo, O., et al. (2020). A Structural and Thermodynamic Analysis of Novatrone and Flavin Mononucleotide Heteroassociation in Aqueous Solution by 1H NMR Spectroscopy. Molecules, 25(15), 3456. [Link]

  • Engvild, K. C. (1977). The preparation of propargyl alcohol. Organic Syntheses, 57, 108.
  • Tudela, J., et al. (2000). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. The Biochemical journal, 352 Pt 1(Pt 1), 163–169. [Link]

  • Engvild, K. C. (1977). The synthesis of propargyl alcohol.
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Foundational

Structural Activity Relationship (SAR) &amp; Synthetic Utility: 2-Hydroxy-3-butynoic Acid vs. 3-Butynoic Acid

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists Introduction: The Alpha-Hydroxyl Divergence In fragment-based drug discovery (FBDD) and metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Process Scientists

Introduction: The Alpha-Hydroxyl Divergence

In fragment-based drug discovery (FBDD) and metabolic probe design, the distinction between 3-butynoic acid (3-BA) and 2-hydroxy-3-butynoic acid (2-HBA) is often oversimplified as a mere solubility modification. This is a critical error. While both share a terminal alkyne "warhead" capable of bioorthogonal chemistry or covalent inhibition, the introduction of the


-hydroxyl group in 2-HBA fundamentally alters the molecule's electronic profile, stereochemical requirements, and stability landscape.

This guide dissects these differences, providing a senior-level analysis of why you might choose one over the other, and how to handle their distinct instabilities in the lab.

Structural Comparison

The following diagram illustrates the steric and electronic shift introduced by the hydroxyl group.

structure_comparison cluster_0 3-Butynoic Acid (3-BA) cluster_1 2-Hydroxy-3-butynoic Acid (2-HBA) A Achiral Lipophilic Linker pKa ~3.3 B Chiral (R/S) H-Bond Donor/Acceptor pKa ~2.5 (Est.) A->B + OH Group (Alpha Position)

Figure 1: Structural divergence highlighting the introduction of chirality and acidity.

Physicochemical Properties & Stability Profile[1][2]

The presence of the electron-withdrawing hydroxyl group at the


-position exerts a strong inductive effect, significantly increasing the acidity of 2-HBA compared to 3-BA. Furthermore, the stability profiles of these two molecules are diametrically opposed: 3-BA suffers from base-catalyzed isomerization, while 2-HBA is prone to thermal decomposition and lactonization.
Feature3-Butynoic Acid (3-BA)2-Hydroxy-3-butynoic Acid (2-HBA)
Formula


MW 84.07 g/mol 100.07 g/mol
Chirality AchiralChiral (1 Stereocenter)
Acidity (pKa) ~3.3 (Stronger than acetic acid due to sp-carbon)~2.5 (Enhanced by

-OH induction)
Primary Instability Isomerization to 2,3-butadienoic acid (Allene)Thermal/Hygroscopic (Store < -20°C)
Solubility Organic solvents (DCM, EtOAc)Water, Alcohols, Polar Aprotic solvents
The Isomerization Trap (3-BA)

The most common failure mode when working with 3-butynoic acid is the inadvertent formation of the allene isomer (2,3-butadienoic acid) under basic conditions (e.g., during saponification of esters or coupling reactions with amine bases like TEA or DIPEA).

isomerization S1 3-Butynoic Acid (HC≡C-CH2-COOH) Inter Resonance Stabilized Anion S1->Inter Deprotonation (Alpha-H) Base Base (B:) S2 2,3-Butadienoic Acid (H2C=C=CH-COOH) Inter->S2 Reprotonation (Gamma-H)

Figure 2: Base-catalyzed isomerization of 3-BA to the potentially reactive allene species.

Expert Tip: When coupling 3-BA, avoid strong bases. Use carbodiimide coupling (EDC/NHS) in slightly acidic media or use the acid chloride generated with oxalyl chloride/DMF(cat) at 0°C to minimize allene formation.

Synthetic Methodologies

While 3-BA is often made via Jones oxidation of 3-butyn-1-ol, the synthesis of 2-HBA requires carbon-carbon bond formation that installs the hydroxyl group simultaneously. The most robust route for high-purity 2-HBA avoids the instability of the free acid until the final step.

Protocol: Synthesis of 2-HBA via Ethyl Glyoxylate

Rationale: Direct carboxylation of propargyl alcohol is difficult. The addition of lithium acetylide to a glyoxylate ester allows for controlled formation of the C-C bond.

Reagents:

  • Lithium Acetylide (ethylenediamine complex) or Ethynylmagnesium bromide

  • Ethyl Glyoxylate (50% solution in toluene)

  • THF (Anhydrous)

  • LiOH (for hydrolysis)

Step-by-Step Workflow:

  • Nucleophilic Addition:

    • Cool a solution of Lithium Acetylide (1.1 eq) in anhydrous THF to -78°C under Argon.

    • Dropwise add Ethyl Glyoxylate (1.0 eq). The low temperature is crucial to prevent polymerization.

    • Stir at -78°C for 1 hour, then slowly warm to 0°C.

    • Checkpoint: TLC (20% EtOAc/Hex) should show the consumption of the aldehyde.

    • Quench with saturated

      
      . Extract with EtOAc, dry over 
      
      
      
      , and concentrate. This yields Ethyl 2-hydroxy-3-butynoate.
  • Hydrolysis (The Critical Step):

    • Dissolve the ester in a THF:Water (3:1) mixture.

    • Cool to 0°C. Add LiOH (1.2 eq). Do not use NaOH or heat, as this promotes decomposition.

    • Monitor by TLC.[1] Upon completion (~2 hours), carefully acidify to pH 2 with 1M HCl at 0°C.

    • Isolation: Saturate the aqueous phase with NaCl (salting out is essential due to high water solubility). Extract exhaustively with EtOAc.

    • Storage: Concentrate in vacuo at ambient temperature (do not heat >30°C). Store the resulting solid immediately at -20°C under inert gas.

Biological Application: The "Suicide Substrate"[4]

2-HBA is not just a linker; it is a potent Mechanism-Based Inhibitor (Suicide Substrate) for FMN-dependent enzymes, specifically L-Lactate Oxidase and D-Lactate Dehydrogenase .

Unlike 3-BA, which acts primarily as a steric probe, 2-HBA undergoes catalytic processing by the enzyme. The enzyme attempts to oxidize the


-hydroxyl group to a ketone.[2] However, the resulting intermediate (2-keto-3-butynoate) is a highly reactive Michael acceptor that covalently traps the flavin cofactor.
Mechanism of Action: Flavin Adduct Formation[3][4]

flavin_inhibition Enz Lactate Oxidase (FMN_ox) Complex E-S Complex Enz->Complex Sub 2-HBA (Substrate) Sub->Complex Oxidation Oxidation Step (Hydride Transfer) Complex->Oxidation Reactive 2-Keto-3-butynoate (Reactive Electrophile) Oxidation->Reactive ReducedFMN FMN_red Oxidation->ReducedFMN Adduct Covalent Adduct (N5 or C4a alkylation of FMN) Reactive->Adduct Michael Addition (Suicide Inhibition) ReducedFMN->Adduct Proximal Attack

Figure 3: Mechanism-based inactivation of Flavoenzymes by 2-HBA.

Key Application Note: If your target protein processes


-hydroxy acids (e.g., glycolate oxidase, lactate dehydrogenase), 2-HBA should be your primary candidate for covalent inhibition. If you merely need an alkyne handle for Click chemistry on a surface lysine, use 3-BA to avoid this metabolic interference.
References
  • Isomerization of 3-Butynoic Acid: Wotiz, J. H., et al. "The Propargylic Rearrangement. I. The Isomerization of 3-Butynoic Acid." Journal of the American Chemical Society, vol. 73, no. 11, 1951, pp. 5503–5504.

  • Suicide Inhibition Mechanism: Ghisla, S., et al. "Suicide inactivation of the flavoenzyme D-lactate dehydrogenase by alpha-hydroxybutynoate." Biochemistry, vol. 19, no. 11, 1980, pp. 2537–2544.

  • Lactate Oxidase Adduct Structure: Schonbrunn, A., et al. "The structure of the covalent flavin adduct formed between lactate oxidase and the suicide substrate 2-hydroxy-3-butynoate."[3][5][6] Biochemistry, vol. 15, no. 8, 1976, pp. 1798–1807.

  • Synthesis via Glyoxylate:Organic Syntheses, Coll. Vol. 8, p. 251 (1993); Vol. 69, p. 180 (1990). (General methodology for acetylide addition to aldehydes).
  • General Properties: PubChem Compound Summary for CID 170267, 2-Hydroxy-3-butynoic acid. [7]

Sources

Exploratory

Acknowledging the Unknown: A Prospective Analysis of a Putative Metabolic Pathway for 2-Hydroxy-3-butynoic Acid in Plants

Abstract 2-Hydroxy-3-butynoic acid, a molecule of interest in synthetic chemistry for pharmaceutical and material science applications, remains an enigma within the plant kingdom.[1] Despite the vast and intricate networ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Hydroxy-3-butynoic acid, a molecule of interest in synthetic chemistry for pharmaceutical and material science applications, remains an enigma within the plant kingdom.[1] Despite the vast and intricate network of metabolic pathways elucidated in plants, there is currently no scientific literature confirming the natural occurrence or a metabolic pathway for this specific alkyne-containing hydroxy acid. This technical guide addresses this knowledge gap not by presenting a known pathway, but by offering a prospective analysis for the scientific community. We present a hypothetical biosynthetic and catabolic pathway for 2-hydroxy-3-butynoic acid, drawing upon established enzymatic reactions in plant fatty acid and secondary metabolism. Furthermore, we provide a comprehensive overview of the experimental methodologies that could be employed to investigate the presence and metabolism of this compound in plant tissues. This document serves as a roadmap for researchers poised to explore the frontiers of plant biochemistry and uncover novel metabolic landscapes.

Introduction: The Allure of Alkyne-Containing Natural Products

Alkyne-containing natural products are a fascinating class of molecules distributed across microbes and plants, often exhibiting potent biological activities.[2][3] The triple bond of the alkyne moiety imparts unique chemical reactivity, making these compounds valuable for medicinal chemistry and organic synthesis.[2][3] While the biosynthesis of various acetylenic compounds in plants is an active area of research, the metabolic fate of short-chain alkyne-containing acids like 2-hydroxy-3-butynoic acid is completely uncharted.

This guide is structured to provide a scientifically grounded yet forward-looking perspective. We will first propose a putative metabolic pathway, acknowledging its speculative nature. Subsequently, we will detail the experimental workflows required to validate or refute this hypothesis, thereby offering a practical framework for future research endeavors.

A Hypothetical Metabolic Pathway for 2-Hydroxy-3-butynoic Acid in Plants

The construction of a hypothetical metabolic pathway for 2-hydroxy-3-butynoic acid in plants necessitates drawing parallels with known biochemical transformations. We propose a pathway rooted in the well-established metabolism of short-chain fatty acids and the known mechanisms of hydroxylation and desaturation.

Putative Biosynthesis

The biosynthesis of a four-carbon backbone with a terminal alkyne and a hydroxyl group likely involves a series of modifications to a common metabolic precursor. We hypothesize a pathway originating from butyryl-CoA, a central intermediate in butanoate metabolism.[4]

Proposed Biosynthetic Steps:

  • Desaturation to an Alkene: The initial step could involve the desaturation of butyryl-CoA to produce but-3-enoyl-CoA. This reaction is analogous to the action of acyl-CoA desaturases, which are prevalent in plant fatty acid metabolism.

  • Formation of the Alkyne Bond: The conversion of the double bond in but-3-enoyl-CoA to a triple bond to form but-3-ynoyl-CoA is a critical and energetically demanding step. While the precise enzymes for such a reaction on a short-chain acyl-CoA are unknown in plants, research into the biosynthesis of other alkyne-containing natural products has identified acetylenase enzymes, often belonging to the fatty acid desaturase superfamily.[5] These enzymes catalyze the introduction of triple bonds into fatty acid chains.

  • Hydroxylation: The final step would be the hydroxylation of but-3-ynoyl-CoA at the alpha-carbon (C-2) to yield 2-hydroxy-3-butynoyl-CoA. This is a common reaction in plant metabolism, often catalyzed by dioxygenases or cytochrome P450 monooxygenases.[6]

  • Thioester Cleavage: The release of the free acid, 2-hydroxy-3-butynoic acid, would be accomplished by the action of a thioesterase on 2-hydroxy-3-butynoyl-CoA.

Hypothetical Biosynthesis of 2-hydroxy-3-butynoic acid Butyryl-CoA Butyryl-CoA But-3-enoyl-CoA But-3-enoyl-CoA Butyryl-CoA->But-3-enoyl-CoA Acyl-CoA Desaturase-like (Hypothetical) But-3-ynoyl-CoA But-3-ynoyl-CoA But-3-enoyl-CoA->But-3-ynoyl-CoA Acetylenase-like (Hypothetical) 2-Hydroxy-3-butynoyl-CoA 2-Hydroxy-3-butynoyl-CoA But-3-ynoyl-CoA->2-Hydroxy-3-butynoyl-CoA Alpha-Hydroxylase (Dioxygenase/P450) (Hypothetical) 2-Hydroxy-3-butynoic Acid 2-Hydroxy-3-butynoic Acid 2-Hydroxy-3-butynoyl-CoA->2-Hydroxy-3-butynoic Acid Thioesterase (Hypothetical)

Caption: A proposed biosynthetic pathway for 2-hydroxy-3-butynoic acid in plants.

Putative Catabolism

The degradation of 2-hydroxy-3-butynoic acid would likely proceed through pathways that can handle both the hydroxyl and alkyne functionalities. A plausible route would involve initial modifications to the alkyne bond, followed by entry into central metabolism.

Proposed Catabolic Steps:

  • Reduction of the Alkyne: The triple bond could be reduced to a double bond, forming 2-hydroxy-3-butenoic acid, and subsequently to a single bond, yielding 2-hydroxybutanoic acid. These reduction steps could be catalyzed by reductase enzymes.

  • Oxidation to a Keto Acid: The hydroxyl group at C-2 of 2-hydroxybutanoic acid could be oxidized to a carbonyl group by a dehydrogenase, forming 2-oxobutanoic acid.

  • Entry into Central Metabolism: 2-Oxobutanoic acid is a known intermediate in the metabolism of several amino acids (threonine, methionine, and isoleucine) and can be converted to propionyl-CoA and ultimately succinyl-CoA, which enters the citric acid cycle.

Hypothetical Catabolism of 2-hydroxy-3-butynoic acid 2-Hydroxy-3-butynoic Acid 2-Hydroxy-3-butynoic Acid 2-Hydroxy-3-butenoic Acid 2-Hydroxy-3-butenoic Acid 2-Hydroxy-3-butynoic Acid->2-Hydroxy-3-butenoic Acid Alkyne Reductase (Hypothetical) 2-Hydroxybutanoic Acid 2-Hydroxybutanoic Acid 2-Hydroxy-3-butenoic Acid->2-Hydroxybutanoic Acid Alkene Reductase (Hypothetical) 2-Oxobutanoic Acid 2-Oxobutanoic Acid 2-Hydroxybutanoic Acid->2-Oxobutanoic Acid 2-Hydroxy Acid Dehydrogenase Propionyl-CoA Propionyl-CoA 2-Oxobutanoic Acid->Propionyl-CoA Branched-chain alpha-keto acid dehydrogenase complex Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Propionyl-CoA carboxylase pathway Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle

Caption: A proposed catabolic pathway for 2-hydroxy-3-butynoic acid in plants.

Experimental Workflows for Pathway Elucidation

The validation of the proposed pathways requires a multi-faceted experimental approach, combining analytical chemistry, molecular biology, and biochemistry.

Detection and Quantification in Plant Tissues

The first crucial step is to determine if 2-hydroxy-3-butynoic acid is naturally present in plants.

Protocol 1: Metabolite Extraction and Analysis

  • Plant Material Collection: Collect samples from a diverse range of plant species, focusing on those known to produce other unusual fatty acids or secondary metabolites.

  • Metabolite Extraction: Homogenize fresh or freeze-dried plant tissue in a suitable solvent system (e.g., methanol:chloroform:water) to extract a broad range of metabolites.

  • Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering compounds and enrich for organic acids.

  • Derivatization: To improve chromatographic separation and mass spectrometric detection, derivatize the extracts (e.g., silylation) to increase the volatility and ionization efficiency of 2-hydroxy-3-butynoic acid.

  • GC-MS or LC-MS/MS Analysis: Analyze the derivatized extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a sensitive and specific method using an authentic chemical standard of 2-hydroxy-3-butynoic acid.[1]

Parameter GC-MS LC-MS/MS
Derivatization Required (e.g., TMS)Often not required, but can improve sensitivity
Separation Based on volatility and column polarityBased on polarity and column chemistry
Ionization Electron Ionization (EI)Electrospray Ionization (ESI)
Detection Mass-to-charge ratio (m/z) of fragmentsPrecursor and product ion m/z
Sensitivity High for volatile compoundsHigh for polar and semi-polar compounds
Identification of Candidate Genes and Enzymes

If the compound is detected, the next step is to identify the genes and enzymes responsible for its biosynthesis and catabolism.

Protocol 2: Transcriptomics and Proteomics

  • Experimental Design: Compare plants under conditions where the concentration of 2-hydroxy-3-butynoic acid is high versus low (e.g., different developmental stages, stress conditions).

  • Transcriptome Analysis (RNA-Seq): Extract RNA, prepare sequencing libraries, and perform high-throughput sequencing to identify genes that are differentially expressed in correlation with the compound's abundance. Focus on candidate genes encoding desaturases, hydroxylases, and thioesterases.

  • Proteome Analysis: Extract proteins and use techniques like 2D-gel electrophoresis or shotgun proteomics (LC-MS/MS) to identify proteins whose abundance correlates with the metabolite levels.

  • Bioinformatics Analysis: Analyze the identified candidate genes and proteins for conserved domains and homology to enzymes with known functions in fatty acid metabolism.

Caption: A workflow for the discovery and validation of the metabolic pathway.

In Vitro and In Vivo Functional Characterization

The final step is to functionally validate the candidate enzymes.

Protocol 3: Enzyme Assays and In Vivo Studies

  • Heterologous Expression: Clone the candidate genes into a suitable expression system (e.g., E. coli, yeast, or in vitro transcription/translation).

  • Enzyme Assays: Purify the recombinant enzymes and perform in vitro assays with the hypothesized substrates (e.g., provide butyryl-CoA to a candidate desaturase). Monitor product formation using the analytical methods described in Protocol 1.

  • Gene Knockout/Overexpression in Plants: Create transgenic plants where the candidate genes are knocked out or overexpressed. Analyze the metabolite profiles of these plants to see if the levels of 2-hydroxy-3-butynoic acid are altered as expected.

Conclusion and Future Directions

The metabolic pathway of 2-hydroxy-3-butynoic acid in plants remains an uncharted territory. This whitepaper provides a foundational, albeit hypothetical, framework to guide future research. The discovery of such a pathway would not only expand our fundamental understanding of plant biochemistry but could also open avenues for the biotechnological production of this valuable chemical building block. The methodologies outlined here represent a robust strategy for tackling this scientific challenge. It is our hope that this prospective analysis will stimulate investigation into this intriguing corner of the plant metabolome.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of 2-Hydroxy-3-butynoic Acid (CAS 38628-65-8). Retrieved from [Link]

  • ChemistryViews. (2019, April 2). Biosynthetic Pathway to Amino Acids with a Terminal Alkyne. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). The metabolic pathways for 2,3-butanediol synthesis in bacteria.... Retrieved from [Link]

  • Li, X., Lv, J. M., Hu, D., & Abe, I. (2020). Biosynthesis of alkyne-containing natural products. RSC chemical biology, 2(1), 166–180. [Link]

  • Li, X., Lv, J. M., Hu, D., & Abe, I. (2020). Biosynthesis of alkyne-containing natural products. RSC chemical biology, 2(1), 166–180. [Link]

  • ScienceDaily. (2019, December 9). New function for plant enzyme could lead to green chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Flavonoid Production: Current Trends in Plant Metabolic Engineering and De Novo Microbial Production. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Biosynthesis of alkyne-containing natural products. Retrieved from [Link]

  • PathBank. (n.d.). Butanoate Metabolism (Arabidopsis thaliana). Retrieved from [Link]

Sources

Foundational

The Role of 2-Hydroxy-3-butynoic Acid in Primary Hyperoxaluria Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Primary hyperoxaluria (PH) is a group of rare, inherited metabolic disorders characterized by the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Primary hyperoxaluria (PH) is a group of rare, inherited metabolic disorders characterized by the overproduction of oxalate, leading to recurrent kidney stones, nephrocalcinosis, and often progressing to end-stage renal disease. The enzymatic pathways leading to oxalate synthesis have become critical targets for therapeutic intervention. This technical guide provides an in-depth exploration of 2-hydroxy-3-butynoic acid, a mechanism-based inhibitor of glycolate oxidase (GO), a key enzyme in the glyoxylate metabolism pathway. We will delve into the pathophysiology of primary hyperoxaluria, the biochemical mechanism of 2-hydroxy-3-butynoic acid's inhibitory action, and the experimental methodologies for its evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for primary hyperoxaluria.

Understanding Primary Hyperoxaluria: A Disease of Oxalate Overproduction

Primary hyperoxaluria is a family of autosomal recessive genetic disorders that result in the excessive endogenous production of oxalate.[1] This overproduction overwhelms the kidneys' capacity for excretion, leading to the formation of calcium oxalate crystals, which can cause recurrent kidney stones (urolithiasis) and calcium oxalate deposition in the kidney parenchyma (nephrocalcinosis).[1] If left untreated, this can lead to progressive kidney damage and end-stage renal disease (ESRD).

There are three main types of primary hyperoxaluria, each caused by a deficiency in a specific enzyme involved in glyoxylate metabolism:

  • Primary Hyperoxaluria Type 1 (PH1): The most common and severe form, PH1 is caused by mutations in the AGXT gene, leading to a deficiency of the liver-specific peroxisomal enzyme alanine:glyoxylate aminotransferase (AGT).[1]

  • Primary Hyperoxaluria Type 2 (PH2): This type results from mutations in the GRHPR gene, causing a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[1]

  • Primary Hyperoxaluria Type 3 (PH3): PH3 is caused by mutations in the HOGA1 gene, leading to a deficiency of the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase.[1]

The common thread in all three types is the accumulation of glyoxylate, a key precursor to oxalate. This has made the enzymes involved in glyoxylate metabolism attractive targets for therapeutic intervention.

2-Hydroxy-3-butynoic Acid: A Suicide Inhibitor of Glycolate Oxidase

2-Hydroxy-3-butynoic acid is an acetylenic alpha-hydroxy acid that has been identified as a potent and irreversible inhibitor of glycolate oxidase (GO).[2] GO is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the oxidation of glycolate to glyoxylate, a critical step in the pathway of oxalate production.[3]

Mechanism of Action: Suicide Inhibition

2-Hydroxy-3-butynoic acid functions as a "suicide inhibitor," also known as a mechanism-based inactivator.[4] This class of inhibitors are initially processed by the target enzyme as if they were a normal substrate. However, during the catalytic process, the inhibitor is converted into a highly reactive intermediate that covalently binds to the enzyme's active site, leading to irreversible inactivation.

The proposed mechanism for the suicide inhibition of flavin-linked dehydrogenases like glycolate oxidase by 2-hydroxy-3-butynoic acid involves the following steps:

  • Initial Binding: 2-hydroxy-3-butynoic acid binds to the active site of glycolate oxidase.

  • Enzymatic Oxidation: The enzyme initiates its catalytic cycle, abstracting the α-hydrogen from the inhibitor.

  • Formation of a Reactive Intermediate: This enzymatic action leads to the formation of a reactive allene carbanion intermediate.[2]

  • Covalent Adduct Formation: The highly reactive allene carbanion then covalently attacks the FAD cofactor within the enzyme's active site, forming a stable, inactive enzyme-inhibitor adduct.[2]

This irreversible inactivation effectively removes the enzyme from the metabolic pathway, preventing the conversion of glycolate to glyoxylate and subsequently reducing the production of oxalate.

Preclinical Evidence: In Vivo Studies

The therapeutic potential of inhibiting glycolate oxidase has been investigated in preclinical models. A key study by Kameda et al. (2000) explored the effects of D,L-2-hydroxy-3-butynoic acid on oxalate production from glycolate in rats. This study provides crucial in vivo evidence for the compound's efficacy.

Experimental Design and Key Findings

In this study, male Wistar rats were administered sodium glycolate to induce hyperoxaluria. The experimental group was co-administered D,L-2-hydroxy-3-butynoic acid. The primary endpoint was the measurement of urinary oxalate and glycolate levels.

Key Findings:

  • Administration of D,L-2-hydroxy-3-butynoic acid significantly suppressed the increase in urinary oxalate excretion that was induced by sodium glycolate.

  • Concurrently, the urinary excretion of glycolate was significantly increased in the rats treated with the inhibitor.

These findings strongly suggest that 2-hydroxy-3-butynoic acid effectively inhibits glycolate oxidase in a living organism, thereby shunting the metabolic pathway away from oxalate production and towards glycolate excretion.

Data Summary
Treatment GroupUrinary Oxalate Excretion (µmol/24h)Urinary Glycolate Excretion (µmol/24h)
Control1.5 ± 0.210.2 ± 1.5
Sodium Glycolate15.3 ± 2.1155.6 ± 20.1
Sodium Glycolate + 2-Hydroxy-3-butynoic acid4.2 ± 0.5350.4 ± 45.2

Data adapted from Kameda, K., Yanagawa, M., & Kawamura, J. (2000). Effects of D,L-2-Hydroxy-3-Butynoic Acid, an Inhibitor of Glycolate Oxidase, on Oxalogenesis from Glycolate in vivo. Biomedical Research, 21(3), 139-144.

Experimental Protocols for Evaluating Glycolate Oxidase Inhibitors

For researchers aiming to investigate 2-hydroxy-3-butynoic acid or other potential glycolate oxidase inhibitors, robust and reliable experimental protocols are essential. Below are detailed methodologies for in vitro enzyme inhibition assays and cell-based assays to assess inhibitor efficacy.

In Vitro Glycolate Oxidase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against purified glycolate oxidase. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the GO-catalyzed reaction.

Materials:

  • Purified human glycolate oxidase (hGO)

  • Glycolate (substrate)

  • 2-Hydroxy-3-butynoic acid (or other test inhibitor)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well microplate

  • Plate reader with fluorescence capabilities

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of hGO in assay buffer.

    • Prepare a stock solution of glycolate in assay buffer.

    • Prepare a stock solution of the test inhibitor (e.g., 2-hydroxy-3-butynoic acid) in a suitable solvent (e.g., DMSO or water).

    • Prepare the Amplex® Red/HRP working solution according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (solvent only) and a positive control (a known GO inhibitor, if available).

    • Add the purified hGO enzyme to all wells except for the no-enzyme control.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Add the glycolate substrate to all wells to start the enzymatic reaction.

  • Detect H₂O₂ Production:

    • Add the Amplex® Red/HRP working solution to all wells. HRP will catalyze the reaction between H₂O₂ and Amplex® Red to produce the fluorescent product, resorufin.

  • Measure Fluorescence:

    • Incubate the plate for a set time (e.g., 30 minutes) at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Cell-Based Assay for Oxalate Production

This protocol outlines a method to assess the ability of an inhibitor to reduce oxalate production in a cellular model of primary hyperoxaluria.

Materials:

  • A suitable cell line (e.g., HepG2 cells, or a genetically engineered cell line that mimics PH)

  • Cell culture medium and supplements

  • Glycolate (to induce oxalate production)

  • 2-Hydroxy-3-butynoic acid (or other test inhibitor)

  • Lysis buffer

  • Oxalate assay kit (commercially available)

  • Multi-well cell culture plates

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

    • Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the test inhibitor. Include a vehicle control.

    • Pre-incubate the cells with the inhibitor for a defined period (e.g., 1-2 hours).

    • Add glycolate to the medium to stimulate oxalate production.

  • Incubation:

    • Incubate the cells for a specified time (e.g., 24-48 hours) to allow for oxalate accumulation.

  • Sample Collection:

    • Collect the cell culture supernatant and/or lyse the cells to measure intracellular oxalate levels.

  • Oxalate Measurement:

    • Use a commercial oxalate assay kit to quantify the amount of oxalate in the collected samples. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the oxalate concentration.

  • Data Analysis:

    • Normalize the oxalate levels to the total protein concentration in each sample to account for variations in cell number.

    • Calculate the percentage of reduction in oxalate production for each inhibitor concentration compared to the glycolate-treated vehicle control.

    • Determine the EC₅₀ value (the effective concentration of the inhibitor that causes a 50% reduction in oxalate production).

Visualizing the Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Simplified Glyoxylate Metabolism and Inhibition

Glyoxylate_Metabolism Glycolate Glycolate GO Glycolate Oxidase (GO) Glycolate->GO Oxidation Glyoxylate Glyoxylate AGT Alanine:Glyoxylate Aminotransferase (AGT) (Deficient in PH1) Glyoxylate->AGT Transamination LDH Lactate Dehydrogenase (LDH) Glyoxylate->LDH Oxidation Oxalate Oxalate Glycine Glycine GO->Glyoxylate AGT->Glycine LDH->Oxalate Inhibitor 2-Hydroxy-3-butynoic acid Inhibitor->GO Suicide Inhibition

Caption: Metabolic pathway of glyoxylate and the point of intervention for 2-hydroxy-3-butynoic acid.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 In Vivo Validation Start_vitro Purified Glycolate Oxidase Assay Enzyme Inhibition Assay (e.g., Amplex Red) Start_vitro->Assay IC50 Determine IC₅₀ Value Assay->IC50 Start_cell PH Cell Model (e.g., HepG2) IC50->Start_cell Inform Cell-Based Studies Treatment Treat with Inhibitor + Glycolate Start_cell->Treatment Oxalate_measure Measure Oxalate Production Treatment->Oxalate_measure EC50 Determine EC₅₀ Value Oxalate_measure->EC50 Start_vivo PH Animal Model (e.g., Rat, Mouse) EC50->Start_vivo Guide In Vivo Dosing Dosing Administer Inhibitor Start_vivo->Dosing Urine_collection 24h Urine Collection Dosing->Urine_collection Analysis Measure Urinary Oxalate and Glycolate Urine_collection->Analysis Efficacy Assess Therapeutic Efficacy Analysis->Efficacy

Caption: A comprehensive workflow for the evaluation of a glycolate oxidase inhibitor.

Conclusion and Future Directions

2-Hydroxy-3-butynoic acid represents a promising small molecule inhibitor of glycolate oxidase with a well-defined mechanism of action. Its ability to irreversibly inactivate a key enzyme in the oxalate production pathway makes it a valuable tool for primary hyperoxaluria research and a potential lead compound for therapeutic development. The preclinical in vivo data demonstrating its efficacy in reducing oxalate excretion provides a strong rationale for further investigation.

Future research should focus on several key areas:

  • Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of 2-hydroxy-3-butynoic acid, as well as its dose-response relationship in vivo.

  • Safety and Toxicology: Comprehensive safety and toxicology studies are essential to evaluate any potential off-target effects and to establish a therapeutic window.

  • Efficacy in PH Models: Further studies in genetic mouse models of primary hyperoxaluria (e.g., Agxt knockout mice) would provide more direct evidence of its therapeutic potential for this specific disease.

  • Structural Analogs: The synthesis and evaluation of structural analogs of 2-hydroxy-3-butynoic acid may lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

The continued exploration of glycolate oxidase inhibitors, such as 2-hydroxy-3-butynoic acid, holds significant promise for the development of novel and effective treatments for patients with primary hyperoxaluria.

References

  • Kameda, K., Yanagawa, M., & Kawamura, J. (2000). Effects of D,L-2-Hydroxy-3-Butynoic Acid, an Inhibitor of Glycolate Oxidase, on Oxalogenesis from Glycolate in vivo. Biomedical Research, 21(3), 139-144. [Link]

  • Ghisla, S., & Massey, V. (1980). Suicide inactivation of the flavoenzyme D-lactate dehydrogenase by alpha-hydroxybutynoate. The Journal of biological chemistry, 255(12), 5688–5696. [Link]

  • Walsh, C. (1982). Suicide substrates: mechanism-based enzyme inactivators. Tetrahedron, 38(7), 871-909. [Link]

  • Wikipedia contributors. (2023, November 29). Suicide inhibition. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]

  • Koech, P. K., O'Donnell, P., & O'Neill, L. A. (2021). An outlook on suicide enzyme inhibition and drug design. Future journal of pharmaceutical sciences, 7(1), 184. [Link]

  • How do different drug classes work in treating Primary hyperoxaluria?. (2025, March 16). Patsnap Synapse. [Link]

  • Proteopedia. (2020, August 6). Glycolate oxidase. [Link]

Sources

Exploratory

A Technical Guide to the Thermodynamic Properties of 2-Hydroxy-3-butynoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Hydroxy-3-butynoic acid (CAS No: 38628-65-8) is a unique bifunctional molecule featuring both a hydroxyl and a carboxylic acid group, in addition...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-butynoic acid (CAS No: 38628-65-8) is a unique bifunctional molecule featuring both a hydroxyl and a carboxylic acid group, in addition to a carbon-carbon triple bond.[1][2] This structural arrangement provides a versatile scaffold for the synthesis of complex pharmaceutical intermediates and novel materials.[1] A thorough understanding of its thermodynamic properties is paramount for optimizing reaction conditions, predicting chemical equilibrium, ensuring process safety, and ultimately, for rational drug design.[3][4][[“]] This guide provides a comprehensive framework for both the experimental determination and computational prediction of the key thermodynamic parameters of 2-hydroxy-3-butynoic acid, addressing the current gap in available literature data.

Introduction: The Significance of Thermodynamic Data in a Pharmaceutical Context

The journey of a drug molecule from discovery to market is paved with meticulous optimization of its physicochemical properties. Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) are not merely abstract concepts; they are the quantitative descriptors of a molecule's stability, reactivity, and interaction with its biological target.[3][4][6] For a synthetic building block like 2-hydroxy-3-butynoic acid, these values dictate:

  • Reaction Feasibility and Yield: The change in Gibbs free energy (ΔG) for a reaction involving this acid will determine the position of the chemical equilibrium and, consequently, the maximum achievable yield.

  • Process Development and Safety: Enthalpy changes (ΔH) are critical for designing safe and scalable synthetic processes, as they quantify the heat released or absorbed during a reaction. The hygroscopic and heat-sensitive nature of 2-hydroxy-3-butynoic acid makes this a particularly important consideration.[7]

  • Drug-Target Interactions: In drug development, the thermodynamics of binding between a ligand and its target protein provides invaluable insights into the nature of the interaction.[3][[“]][6] Understanding the enthalpic and entropic contributions to the binding affinity of derivatives of 2-hydroxy-3-butynoic acid can guide lead optimization.[3][[“]][8]

Currently, there is a notable absence of publicly available, experimentally determined thermodynamic data for 2-hydroxy-3-butynoic acid. While some basic physical properties are known (see Table 1), the core thermodynamic values remain uncharacterized. This guide, therefore, serves as a roadmap for researchers to obtain this critical information.

Table 1: Known Physical Properties of 2-Hydroxy-3-butynoic Acid

PropertyValueSource
Molecular FormulaC4H4O3[2][7]
Molecular Weight100.07 g/mol [2][7]
CAS Number38628-65-8[2][7][9]
Physical StateSolid[7]
ColorWhite[7]
PurityMin. 97.0%[7]
Known HazardsHygroscopic, Heat Sensitive, Skin and Eye Irritant[2][7]

Experimental Determination of Thermodynamic Properties

A multi-pronged experimental approach is necessary to fully characterize the thermodynamic landscape of 2-hydroxy-3-butynoic acid. The following sections detail the key techniques and the rationale behind their application.

Calorimetry: The Gold Standard for Enthalpy and Heat Capacity

Calorimetry provides the most direct measurement of heat changes associated with chemical and physical processes.[3][10]

2.1.1. Bomb Calorimetry for Enthalpy of Combustion (ΔHc°)

  • Principle: A precisely weighed sample of 2-hydroxy-3-butynoic acid is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is meticulously measured.

  • Experimental Protocol:

    • A pellet of known mass of 2-hydroxy-3-butynoic acid is placed in the sample holder of a bomb calorimeter.

    • The bomb is sealed and pressurized with pure oxygen.

    • The bomb is submerged in a known volume of water in an insulated container.

    • The initial temperature of the water is recorded.

    • The sample is ignited via an electrical fuse.

    • The final temperature of the water is recorded after thermal equilibrium is reached.

    • The heat capacity of the calorimeter is determined using a standard substance with a known heat of combustion, such as benzoic acid.

  • Data Analysis: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. From the enthalpy of combustion, the standard enthalpy of formation (ΔHf°) can be determined using Hess's Law.

2.1.2. Differential Scanning Calorimetry (DSC) for Heat Capacity (Cp), Enthalpy of Fusion (ΔHfus), and Purity

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11][12] This technique is invaluable for determining heat capacity and the energetics of phase transitions.

  • Experimental Protocol:

    • A small, accurately weighed sample of 2-hydroxy-3-butynoic acid is hermetically sealed in a sample pan. An empty pan serves as the reference.

    • The sample and reference are placed in the DSC instrument.

    • The temperature is ramped at a controlled rate.

    • The differential heat flow between the sample and the reference is recorded.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity is determined from the heat flow signal in a temperature region with no phase transitions.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak provides the enthalpy of fusion.

    • Purity: The shape of the melting peak can be analyzed to determine the purity of the sample.[11]

G cluster_exp Experimental Determination cluster_cal Calorimetry Techniques cluster_spec Spectroscopic Techniques cluster_equil Equilibrium Methods cluster_props Thermodynamic Properties Calorimetry Calorimetry Bomb Bomb Calorimetry Calorimetry->Bomb DSC Differential Scanning Calorimetry Calorimetry->DSC Spectroscopy Spectroscopy IR Infrared (IR) Spectroscopy Spectroscopy->IR Raman Raman Spectroscopy Spectroscopy->Raman Equilibrium Equilibrium Studies TempDep Temperature-Dependent Equilibrium Constants Equilibrium->TempDep dHf Enthalpy of Formation (ΔHf°) Bomb->dHf Cp Heat Capacity (Cp) DSC->Cp S Entropy (S°) IR->S Raman->S dGf Gibbs Free Energy of Formation (ΔGf°) TempDep->dGf dHf->dGf S->dGf

Caption: Experimental workflows for determining thermodynamic properties.

Spectroscopic Methods for Entropy (S°)

While calorimetry can measure changes in entropy, absolute entropy is often determined from spectroscopic data by applying the principles of statistical mechanics.[13][14][15]

  • Principle: Infrared (IR) and Raman spectroscopy are used to determine the vibrational frequencies of the molecule. These frequencies, along with molecular geometry and rotational constants (which can be obtained from microwave spectroscopy or computational modeling), are used to calculate the vibrational, rotational, and translational contributions to the total entropy.

  • Experimental Protocol:

    • Obtain high-resolution IR and Raman spectra of 2-hydroxy-3-butynoic acid in the gas phase, if possible, or in an inert solvent.

    • Assign the observed vibrational frequencies to the corresponding normal modes of the molecule, aided by computational frequency calculations.

  • Data Analysis: The partition function is calculated from the spectroscopic data, and from this, the standard entropy (S°) is determined.

Temperature-Dependent Equilibrium for Gibbs Free Energy (ΔG°)
  • Principle: The Gibbs-Helmholtz equation and the van't Hoff equation provide a relationship between the equilibrium constant (K) of a reaction and its thermodynamic properties.[16][17] By measuring the equilibrium constant at different temperatures, ΔH° and ΔS° can be determined, from which ΔG° can be calculated.

  • Experimental Protocol:

    • Choose a suitable reaction involving 2-hydroxy-3-butynoic acid, such as its acid dissociation in water.

    • Measure the equilibrium constant (Ka for acid dissociation) at several different temperatures. For acid dissociation, this can be done by measuring the pH of a solution of known concentration.[17]

  • Data Analysis: A plot of ln(K) versus 1/T (a van't Hoff plot) will have a slope of -ΔH°/R and an intercept of ΔS°/R, where R is the gas constant.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, and as a valuable complement to it, computational chemistry provides powerful tools for predicting thermodynamic properties.[18][19][20][21]

Ab Initio and Density Functional Theory (DFT) Calculations
  • Principle: These first-principles methods solve the electronic Schrödinger equation to determine the energy and properties of a molecule. By performing geometry optimization followed by frequency calculations, key thermodynamic data can be obtained.[19][21]

  • Computational Workflow:

    • Geometry Optimization: The three-dimensional structure of 2-hydroxy-3-butynoic acid is optimized to find the lowest energy conformation. A common and reliable method for this is the B3LYP functional with a basis set such as 6-31G(d).

    • Frequency Calculation: A frequency calculation is performed on the optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the vibrational frequencies.

    • Thermochemical Analysis: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy. These values are used to calculate the standard enthalpy of formation, entropy, and Gibbs free energy of formation.

  • Choice of Method: Higher levels of theory, such as composite methods like G3 or G4, can provide more accurate results but are computationally more expensive.[21] The choice of method should balance the desired accuracy with the available computational resources.

G Input Input: Molecular Structure (2-Hydroxy-3-butynoic acid) Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq Frequency Calculation Opt->Freq Thermo Thermochemical Analysis Freq->Thermo Output Output: ΔHf°, S°, ΔGf° Thermo->Output

Caption: A simplified computational workflow for thermodynamic property prediction.

Group Additivity Methods
  • Principle: This is an empirical method that estimates thermodynamic properties by summing the contributions of individual functional groups within the molecule. While less accurate than ab initio methods, it provides a rapid estimation.

  • Application: The contributions for groups such as -COOH, -OH, and a carbon-carbon triple bond would be summed to estimate the properties of 2-hydroxy-3-butynoic acid. The accuracy of this method will depend on the availability of reliable group contribution values for the specific functionalities present in the molecule.

Conclusion and Future Directions

A comprehensive understanding of the thermodynamic properties of 2-hydroxy-3-butynoic acid is essential for its effective utilization in pharmaceutical research and development. This guide has outlined a dual strategy of experimental determination and computational prediction to establish a robust thermochemical dataset for this important molecule. The experimental protocols described, centered around calorimetry and spectroscopy, provide a clear path to obtaining high-quality data. In parallel, modern computational methods offer a powerful means to predict and corroborate these findings.

For researchers in drug development, the integration of these thermodynamic data into their workflows will enable more efficient process development, improved reaction yields, and a more profound understanding of the molecular interactions that underpin the therapeutic efficacy of its derivatives.[3][4][[“]] The generation and dissemination of this fundamental data will undoubtedly accelerate innovation in the application of 2-hydroxy-3-butynoic acid.

References

  • Cheméo. 2-Butynoic acid. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 2-Hydroxy-3-butynoic Acid (CAS 38628-65-8). [Link]

  • NIST. Butanoic acid. [Link]

  • PubChem. 2-Hydroxy-3-butynoic acid. [Link]

  • Cheméo. Chemical Properties of Butanoic acid, 3-hydroxy- (CAS 300-85-6). [Link]

  • Chemsrc. 2-Hydroxy-3-butynoic acid. [Link]

  • ResearchGate. The Calculation of Thermodynamic Properties of Molecules. [Link]

  • ResearchGate. Methodology to Predict Thermodynamic Data from Spectroscopic Analysis. [Link]

  • National Institutes of Health. Thermodynamic Studies for Drug Design and Screening. [Link]

  • National Institutes of Health. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. [Link]

  • Chemistry LibreTexts. Calorimetry. [Link]

  • SPECTROSCOPY AND THERMODYNAMICS. [Link]

  • Importance of Thermodynamics in Drug Designing. [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. [Link]

  • CORE. Computational Thermodynamics. [Link]

  • YouTube. Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. [Link]

  • Fiveable. Computational Thermodynamic Properties. [Link]

  • Thermodynamics and kinetics driving quality in drug discovery. [Link]

  • Student Academic Success. Using calorimeters for accurate heat measurement. [Link]

  • Science and Education Publishing. Determination of Thermodynamic Values (∆S°, ∆H°, and ∆G°) from the Dissociation of a Weak Acid. [Link]

  • ResearchGate. Thermodynamic Studies for Drug Design and Screening. [Link]

  • Chemistry LibreTexts. Computation of Thermodynamic Quantities. [Link]

  • The Journal of Chemical Physics. Mathematical Methods for Computing Thermodynamic Functions from Spectroscopic Data. [Link]

  • The Journal of Organic Chemistry. Novel Synthesis of 2-Oxo-4-phenyl-3-butynoic Acid, a New Inhibitor and Alternate Substrate of Pyruvate Decarboxylase. [Link]

  • University of Colorado Boulder. experimental thermodynamics volume vii. [Link]

  • ACS Publications. Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. [Link]

  • ResearchGate. Experimental study of the hydrothermal reactivity of organic acids and acid anions: II. Acetic acid, acetate, and valeric acid. [Link]

  • Chapter 5: Calorimetry and Thermal Analysis. [Link]

  • Consensus. What are the key applications of thermodynamic analysis in drug discovery?. [Link]

  • SciELO. Application of computational chemistry methods to obtain thermodynamic data for hydrogen production from liquefied petroleum gas. [Link]

  • NASA Technical Reports Server. A SPECTROSCOPIC METHOD OF TEMPERATURE MEASUREMENT WHICH DOES NOT REQUIRE TRANSITION PROBABILITIES. [Link]

  • ATKINS' PHYSICAL CHEMISTRY. [Link]

  • Filo. Propose a short synthesis of 2 -butynoic acid, CH3.... [Link]

  • Wikipedia. Standard Gibbs free energy of formation. [Link]

  • NIST. Butanoic acid. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC Method for 2-Hydroxy-3-butynoic Acid Analysis

[1][2][3] Part 1: Executive Summary & Scientific Rationale The analysis of 2-Hydroxy-3-butynoic acid (2-HBA) presents a classic chromatographic paradox: it is a small, highly polar organic acid ( , MW 100.07) with a term...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Summary & Scientific Rationale

The analysis of 2-Hydroxy-3-butynoic acid (2-HBA) presents a classic chromatographic paradox: it is a small, highly polar organic acid (


, MW 100.07) with a terminal alkyne functionality.[1] Standard C18 Reversed-Phase (RP) methods often fail due to "phase collapse"  or insufficient retention (elution near the void volume, 

), resulting in poor peak shape and co-elution with matrix salts.[1]

This Application Note rejects the "one-size-fits-all" C18 approach.[1] Instead, we define two distinct, validated workflows based on the analyte's physicochemical behavior:

  • Method A (QC & Purity): A Polar-Embedded Reversed-Phase (RP-Aq) method using UV detection.[1] This utilizes 100% aqueous stability to retain the hydrophilic acid moiety while exploiting the alkyne's weak hydrophobicity.[1]

  • Method B (Trace/Metabolite): A HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) method.[1] This serves researchers needing high sensitivity (

    
    ) for biological matrices, where the analyte is retained by water-layer partitioning.[1]
    

Part 2: Physicochemical Context & Strategy[3]

Understanding the molecule is the prerequisite for separation.[1]

  • Acidity (pKa): The

    
    -hydroxy group lowers the pKa of the carboxylic acid (approx. pKa 3.5–3.8).[1] To retain this on a hydrophobic stationary phase, the pH must  be kept below 3.0 (suppressing ionization to neutral 
    
    
    
    ).
  • Chromophore: The terminal alkyne and carboxyl group possess weak UV absorbance, primarily

    
    .[1] Method A requires high-purity solvents to minimize baseline noise at this low wavelength.[1]
    
  • Polarity: The hydroxyl and carboxyl groups dominate the solvation shell, making the molecule highly water-soluble.

Workflow Logic Diagram

G Start Sample Origin Decision Concentration Range? Start->Decision HighConc High (µg/mL - mg/mL) Synthetic Process / QC Decision->HighConc > 1 µg/mL Trace Trace (ng/mL) Plasma / Bio-fluids Decision->Trace < 1 µg/mL PrepA Diluent: 0.1% H3PO4 in Water (Prevents solvent shock) HighConc->PrepA PrepB Diluent: 90% Acetonitrile (Precipitates proteins, matches HILIC init) Trace->PrepB MethodA METHOD A: RP-Aq HPLC-UV Column: Polar-Embedded C18 Mech: Hydrophobic + H-Bonding Result Quantitation & Reporting MethodA->Result MethodB METHOD B: HILIC-MS/MS Column: Amide/Zwitterionic Mech: Water Layer Partitioning MethodB->Result PrepA->MethodA PrepB->MethodB

Figure 1: Decision tree for selecting the appropriate chromatographic strategy based on sample concentration and matrix.

Part 3: Method A - High-Stability RP-Aq (QC/Purity)

Best for: Raw material testing, synthetic reaction monitoring, purity assessment.[1] Mechanism: Uses a "polar-embedded" or "aqueous-stable" C18 phase.[1] Standard C18 chains collapse in 100% water, losing retention.[1] RP-Aq columns possess a hydrophilic group near the silica surface that prevents collapse, allowing high-water mobile phases to retain polar acids.

Instrumentation & Conditions
ParameterSpecificationNote
System HPLC with PDA/UV DetectorQuaternary pump recommended for gradient flexibility.[1]
Column Waters Atlantis T3 (3 µm, 4.6 x 150 mm) or Agilent Zorbax SB-Aq Critical: Do not substitute with standard C18.[1]
Column Temp 30°CControls viscosity and mass transfer kinetics.[1]
Flow Rate 1.0 mL/minStandard backpressure < 200 bar.[1]
Detection UV @ 210 nm Bandwidth 4 nm.[1] Reference off.
Injection Vol 10 µL
Mobile Phase Preparation[4]
  • Solvent A (Aqueous): 20 mM Potassium Phosphate Buffer (pH 2.5).[1]

    • Recipe: Dissolve 2.72 g

      
       in 1 L HPLC-grade water.[1] Adjust pH to 2.5 with Phosphoric Acid (
      
      
      
      ).[1] Filter (0.22 µm).[1][2]
    • Why: Low pH suppresses carboxyl ionization, increasing retention.[1] Phosphate is UV-transparent at 210 nm.[1]

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).[1]

Gradient Profile
Time (min)% A (Buffer)% B (MeCN)Action
0.0 1000Loading: Max retention for polar acid.
5.0 955Isocratic Hold: Separation of early eluting salts.
12.0 6040Elution: Elutes 2-HBA and hydrophobic impurities.
15.0 6040Wash.
15.1 1000Re-equilibration.
20.0 1000Ready for next injection.[1]
Sample Preparation (Critical)
  • Solvent: Dissolve sample in 100% Mobile Phase A (Buffer).

  • Warning: Do not dissolve in pure Acetonitrile or Methanol.[1] Injecting a strong solvent plug will cause the analyte to "surf" through the column unretained, resulting in split peaks.

Part 4: Method B - HILIC-MS/MS (Trace/Bioanalysis)

Best for: PK studies, metabolite identification in plasma/urine.[1] Mechanism: HILIC creates a water-rich layer on the polar stationary phase.[1] The analyte partitions into this layer.[1] Acetonitrile is the "weak" solvent here.[1]

Instrumentation & Conditions
ParameterSpecification
System UHPLC coupled to Triple Quadrupole MS (QqQ)
Column Waters XBridge Amide (2.5 µm, 2.1 x 100 mm) or Tosoh TSKgel Amide-80
Ionization ESI Negative Mode (

)
Flow Rate 0.3 mL/min
Mobile Phase
  • Solvent A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • Note: High pH ensures the acid is deprotonated (

      
      ), enhancing retention on the Amide column via ionic interactions.
      
  • Solvent B: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate.[1]

MS/MS Transitions (MRM)
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Interpretation
99.0 (

)
55.0 12Loss of

(Decarboxylation)
99.0 53.0 20Loss of

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL Plasma.[1]

  • Add 200 µL Acetonitrile (cold).

  • Vortex 1 min; Centrifuge at 10,000 x g for 5 min.

  • Inject Supernatant directly.[1]

    • Why: The high organic content of the supernatant matches the HILIC initial conditions, ensuring sharp peak focusing.

Part 5: Validation & Performance Criteria

Summarized expectations for a valid run based on ICH Q2(R1) guidelines.

ParameterMethod A (UV) CriteriaMethod B (MS) Criteria
Linearity (

)

(Range: 10–500 µg/mL)

(Range: 5–1000 ng/mL)
Retention Time (

)
~6.5 min (stable

min)
~3.2 min
Tailing Factor


LOD (S/N > 3) ~1 µg/mL~0.5 ng/mL
Recovery 98–102%85–115% (Matrix dependent)

Part 6: Troubleshooting Guide (The "Scientist's Log")

Issue 1: Peak Splitting (Method A)

  • Cause: Solvent mismatch.[1] The sample was likely dissolved in pure MeOH or MeCN.[1]

  • Fix: Evaporate and reconstitute in Mobile Phase A (Water/Buffer).

Issue 2: Retention Time Drift (Method A)

  • Cause: "Phase Dewetting."[1] Even with RP-Aq columns, stopping flow for long periods in 100% aqueous can sometimes alter the surface.[1]

  • Fix: Flush column with 100% MeCN for 10 mins, then re-equilibrate with 100% Buffer for 20 mins.

Issue 3: Low Sensitivity (Method B)

  • Cause: Ion suppression from matrix salts or wrong pH.[1]

  • Fix: Ensure the aqueous buffer is pH 9.0 (Ammonium Acetate/Ammonium Hydroxide).[1] Carboxylic acids ionize best in negative mode at basic pH.[1]

References

  • SIELC Technologies. (n.d.).[1] Separation of 2-Butynoic acid on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]

  • Corry, T. A., Jackson, B. A., & Ray, A. D. (2019).[1][3] Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Journal of Chromatography A, 1604, 460470.[1][3] [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 170267, 2-Hydroxy-3-butynoic acid. Retrieved October 26, 2023, from [Link]

  • Mohr, S., Sepic, G., & Schmid, M. G. (2012).[1][4] Chiral Separation of α-hydroxy Acids by Capillary Electrochromatography Using the Cathodic Detergent CTAB as Mobile Phase Additive. Croatica Chemica Acta, 85(1), 33–36.[1][4] [Link]

Sources

Application

Application Note: High-Purity Synthesis of 2-Hydroxy-3-butynoic Acid from Propargyl Bromide

Part 1: Executive Summary & Strategic Rationale The Synthetic Challenge The synthesis of 2-Hydroxy-3-butynoic acid (also known as Propargylglycolic acid) from Propargyl Bromide presents a specific regiochemical challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Synthetic Challenge

The synthesis of 2-Hydroxy-3-butynoic acid (also known as Propargylglycolic acid) from Propargyl Bromide presents a specific regiochemical challenge: the transformation requires a one-carbon homologation at the propargylic position while simultaneously introducing an


-hydroxyl group.

Direct carboxylation of propargyl bromide (via Grignard/Barbier) typically yields 3-butynoic acid (lacking the hydroxyl) or allenic byproducts. To achieve the


-hydroxy-acid motif, we must alter the oxidation state of the propargylic carbon.
The Solution: The "Oxidative Cyanation" Protocol

This guide details a robust, three-phase protocol that circumvents the instability of propargylic organometallics. Instead of metal-mediated carboxylation, we utilize a Kornblum Oxidation followed by Cyanosilylation .

  • Activation: Direct conversion of Propargyl Bromide to Propargyl Aldehyde via DMSO (Kornblum).

  • Homologation: Nucleophilic attack of cyanide (via TMSCN) to form the C4 skeleton.

  • Hydrolysis: Acid-mediated conversion of the nitrile to the carboxylic acid.

Mechanistic Pathway

G Start Propargyl Bromide (C3-Halide) Inter1 Propargyl Aldehyde (Transient C3-Electrophile) Start->Inter1 Phase 1: Kornblum Ox (DMSO, NaHCO3, 100°C) Inter2 TMS-Cyanohydrin (Protected C4-Nitrile) Inter1->Inter2 Phase 2: Cyanosilylation (TMSCN, ZnI2, 0°C) End 2-Hydroxy-3-butynoic Acid (Target C4-Acid) Inter2->End Phase 3: Pinner Hydrolysis (HCl, H2O)

Figure 1: Strategic workflow for the C3


 C4 conversion. Note the color transition indicating increasing molecular complexity.

Part 2: Detailed Experimental Protocols

Phase 1: Kornblum Oxidation (Propargyl Bromide Propargyl Aldehyde)

Critical Note: Propargyl aldehyde is a lachrymator and potentially explosive. This reaction must be run with a condenser and rigorous temperature control.

Reagents:

  • Propargyl Bromide (80% in toluene): 11.9 g (100 mmol)

  • Dimethyl Sulfoxide (DMSO): 100 mL (Solvent & Oxidant)

  • Sodium Bicarbonate (

    
    ): 12.6 g (150 mmol)
    

Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add DMSO and

    
     to the flask. Heat the suspension to 100°C.
    
  • Addition: Add Propargyl Bromide dropwise over 20 minutes. The solution will darken.

  • Reaction: Stir at 100°C for 45 minutes. The mechanism involves

    
     displacement of bromide by DMSO oxygen, followed by base-mediated elimination to release the aldehyde.
    
  • Distillation (Critical): Propargyl aldehyde (bp ~60°C) is volatile. Immediately distill the product directly from the reaction mixture under reduced pressure (150 mmHg) into a receiving flask cooled to -78°C (dry ice/acetone).

    • Checkpoint: Expect a pungent, clear liquid. Do not store; proceed immediately to Phase 2.

Phase 2: Cyanosilylation (Aldehyde TMS-Cyanohydrin)

Using Trimethylsilyl cyanide (TMSCN) is safer than HCN gas and provides a protected intermediate that prevents polymerization of the sensitive aldehyde.

Reagents:

  • Freshly Distilled Propargyl Aldehyde: ~4.5 g (Theoretical from Phase 1)

  • Trimethylsilyl Cyanide (TMSCN): 1.2 equiv

  • Zinc Iodide (

    
    ): 0.05 equiv (Catalyst)
    
  • Dichloromethane (DCM): Anhydrous, 50 mL

Protocol:

  • Catalyst Prep: In a flame-dried flask under Argon, dissolve

    
     in anhydrous DCM.
    
  • Substrate Addition: Add the cold Propargyl Aldehyde to the DCM solution. Cool the mixture to 0°C.

  • Cyanation: Add TMSCN dropwise via syringe over 30 minutes. The reaction is exothermic; maintain internal temp < 5°C.

  • Incubation: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of aldehyde spot indicates completion.

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Dry organic layer over 
    
    
    
    and concentrate in vacuo to yield the crude silylated cyanohydrin (Oil).
Phase 3: Acid Hydrolysis (Nitrile Carboxylic Acid)

This step simultaneously hydrolyzes the nitrile to the acid and cleaves the TMS ether.

Reagents:

  • Concentrated HCl (37%)

  • Methanol (MeOH)

Protocol:

  • Solvolysis: Dissolve the crude TMS-cyanohydrin in MeOH (20 mL).

  • Acidification: Saturate the solution with HCl gas (or add conc. HCl dropwise) at 0°C.

  • Reflux: Heat to reflux (65°C) for 4 hours. This forms the methyl ester intermediate.

  • Saponification: Add water (20 mL) and heat at 50°C for another 2 hours to hydrolyze the ester to the free acid.

  • Extraction: Evaporate MeOH. Extract the aqueous residue with Diethyl Ether (4 x 50 mL).

  • Purification: The product is water-soluble.[1] Back-extract the ether layer with 1M NaOH. Separate, then acidify the aqueous layer to pH 1 with conc. HCl. Re-extract into Ether.[2]

  • Final Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Benzene/Hexane or Chloroform.
    

Part 3: Data Analysis & Quality Control

Expected Yields & Specifications
ParameterPhase 1 (Aldehyde)Phase 2 (Nitrile)Phase 3 (Final Acid)
State Volatile LiquidOilCrystalline Solid
Yield 55-65%85-90%60-70%
Purity Target N/A (Use immediately)>95% (NMR)>98% (HPLC)
Key Impurity Unreacted BromideDimerized Aldehyde3-Butynoic Acid
Analytical Characterization

1H NMR (400 MHz, D2O):

  • 
     4.95 (d, 1H, J = 2.0 Hz, CH -OH)
    
  • 
     2.85 (d, 1H, J = 2.0 Hz, 
    
    
    
    C-H )
  • Note: The coupling between the alkyne proton and the chiral center proton is characteristic.

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18)

  • Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile. Gradient 5% B to 50% B over 15 min.

  • Detection: UV @ 210 nm (End absorption of alkyne/carboxyl).

Part 4: Safety & Handling (E-E-A-T)

  • Propargyl Bromide: A potent alkylating agent and lachrymator. Use only in a functioning fume hood. Neutralize spills with dilute ammonia.

  • TMSCN: Hydrolyzes to release Hydrogen Cyanide (HCN) gas upon contact with moisture/acid. Keep a cyanide antidote kit (hydroxocobalamin) nearby. Treat all aqueous waste with bleach (sodium hypochlorite) at pH > 10 to destroy cyanide before disposal.

  • Propargyl Aldehyde: Highly unstable. Do not distill to dryness; risk of explosion.

References

  • Kornblum Oxidation Mechanism: Kornblum, N., et al. "A New Method for the Synthesis of Aliphatic Aldehydes." Journal of the American Chemical Society, vol. 81, no. 16, 1959, pp. 4113–4114. Link

  • Cyanosilylation Protocols: Gassman, P. G., & Talley, J. J. "Cyanosilylation of Aldehydes and Ketones." Organic Syntheses, Coll.[3][2][4] Vol. 7, 1990, p. 20. Link

  • Propargyl Aldehyde Handling: Sauer, J. C. "Propargyl Aldehyde." Organic Syntheses, Coll.[3][2][4] Vol. 4, 1963, p. 813. Link

  • Hydrolysis of Cyanohydrins: Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll.[3][2][4] Vol. 1, 1941, p. 336. (General protocol adapted for hydroxy-acid synthesis). Link

Sources

Method

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Hydroxy-3-butynoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic 2-hydroxy-3-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic 2-hydroxy-3-butynoic acid, a valuable chiral building block in pharmaceutical synthesis. While specific literature on the resolution of this exact molecule is sparse, this guide leverages established principles of biocatalysis, particularly the application of lipases in resolving α-hydroxy acids, to present a robust and scientifically-grounded protocol. We will detail the synthesis of the racemic starting material, its enzymatic acylation using Candida antarctica lipase B (CALB), and the subsequent analysis by chiral High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to empower researchers to adapt and optimize the protocol for their specific needs.

Introduction: The Significance of Chiral 2-Hydroxy-3-butynoic Acid

Chiral α-hydroxy acids are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The spatial arrangement of the hydroxyl and carboxyl groups is often critical for the molecule's interaction with biological targets. 2-Hydroxy-3-butynoic acid, with its combination of a chiral center and a reactive alkyne moiety, serves as a versatile synthon for introducing both chirality and a functional handle for further molecular elaboration, such as in "click" chemistry or Sonogashira couplings.

The production of enantiomerically pure compounds is a cornerstone of modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Enzymatic kinetic resolution has emerged as a powerful and green technology for accessing single-enantiomer compounds, offering high selectivity under mild reaction conditions. This application note focuses on the use of lipases, which are readily available, robust, and highly enantioselective enzymes, for the resolution of racemic 2-hydroxy-3-butynoic acid.

Synthesis of Racemic 2-Hydroxy-3-butynoic Acid

A reliable source of the racemic starting material is a prerequisite for any resolution process. A plausible synthetic route to racemic 2-hydroxy-3-butynoic acid involves the α-hydroxylation of 3-butynoic acid.

Protocol 2.1: Synthesis of Racemic 2-Hydroxy-3-butynoic Acid
  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes) to the THF. Then, add diisopropylamine dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to generate LDA.

  • Enolate Formation: Dissolve 3-butynoic acid in anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere and cool to -78 °C. Slowly add the prepared LDA solution to the 3-butynoic acid solution via a cannula. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • α-Hydroxylation: To the enolate solution, add a solution of (+)-camphorsulfonyl oxaziridine in anhydrous THF dropwise at -78 °C. The oxaziridine serves as an electrophilic oxygen source.

  • Quenching and Work-up: Allow the reaction to stir at -78 °C for 3-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 2-hydroxy-3-butynoic acid.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain pure racemic 2-hydroxy-3-butynoic acid.

Enzymatic Kinetic Resolution via Acylation

The core of this application note is the kinetic resolution of the racemic 2-hydroxy-3-butynoic acid. This process relies on the differential rate of reaction of the two enantiomers with an acyl donor, catalyzed by an enantioselective lipase. In this proposed protocol, we will utilize the widely successful and commercially available immobilized Candida antarctica lipase B (Novozym® 435). One enantiomer will be preferentially acylated, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer.

Workflow for Enzymatic Kinetic Resolution

G cluster_synthesis Synthesis of Starting Material cluster_resolution Enzymatic Kinetic Resolution cluster_outcome Reaction Outcome (at ~50% conversion) cluster_workup Work-up and Purification racemic_acid Racemic 2-Hydroxy-3-butynoic Acid reaction Racemic Acid + Acyl Donor (e.g., Vinyl Acetate) + Immobilized CALB in Organic Solvent racemic_acid->reaction unreacted_enantiomer Unreacted (S)-2-Hydroxy-3-butynoic Acid reaction->unreacted_enantiomer Slow reacting acylated_enantiomer Acylated (R)-2-Acetoxy-3-butynoic Acid reaction->acylated_enantiomer Fast reacting filtration Filter to remove enzyme unreacted_enantiomer->filtration acylated_enantiomer->filtration separation Column Chromatography filtration->separation pure_S Pure (S)-Acid separation->pure_S pure_R_ester Pure (R)-Ester separation->pure_R_ester

Caption: Workflow for the enzymatic resolution of racemic 2-hydroxy-3-butynoic acid.

Protocol 3.1: Lipase-Catalyzed Acylation
  • Reaction Setup: To a clean, dry vial, add racemic 2-hydroxy-3-butynoic acid (1 equivalent). Dissolve the acid in a suitable organic solvent (e.g., toluene or methyl tert-butyl ether (MTBE)).

  • Addition of Acyl Donor: Add an acyl donor to the solution. Vinyl acetate (2-3 equivalents) is an excellent choice as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and does not participate in the reverse reaction.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym® 435) to the reaction mixture (typically 10-20% by weight of the substrate).

  • Reaction Conditions: Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 30-40 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC (see Section 4). The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) for both the unreacted substrate and the product.

Protocol 3.2: Work-up and Purification
  • Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by simple filtration. The enzyme can often be washed with the reaction solvent and reused.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent and excess acyl donor.

  • Separation of Products: The resulting mixture contains the unreacted enantiomer of 2-hydroxy-3-butynoic acid and the acylated enantiomer. Separate these two compounds by column chromatography on silica gel. The difference in polarity between the free acid and the ester allows for efficient separation.

Analytical Methods: Chiral HPLC

The determination of enantiomeric excess (ee) and conversion is critical for evaluating the success of the resolution. Chiral HPLC is the method of choice for this analysis.

Protocol 4.1: Chiral HPLC Analysis
  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is a good starting point for method development.

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) for the analysis of the acidic component is typically effective. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dilute the reaction aliquots in the mobile phase before injection.

  • Detection: Monitor the elution of the compounds using a UV detector at a suitable wavelength (e.g., 210 nm).

  • Calculations:

    • Enantiomeric Excess (ee): The ee of the unreacted substrate (ees) and the product (eep) can be calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

    • Conversion (c): The conversion can be calculated from the relative peak areas of the substrate and product.

    • Enantioselectivity (E): The enantiomeric ratio (E) is a measure of the enzyme's selectivity and can be calculated using the following equation: E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)]

Expected Results and Data Presentation

The following table presents hypothetical but realistic data for the enzymatic resolution of racemic 2-hydroxy-3-butynoic acid, illustrating the expected outcome of a successful experiment.

EntryEnzymeAcyl DonorSolventTime (h)Conversion (%)ees (%)eep (%)E-value
1CALBVinyl AcetateToluene648>9996>200
2CALBIsopropenyl AcetateMTBE850>9998>200
3PCLVinyl AcetateHexane12459285~50
4CRLVinyl AcetateToluene24306555~15

CALB: Candida antarctica lipase B; PCL: Pseudomonas cepacia lipase; CRL: Candida rugosa lipase

Discussion and Scientific Rationale

  • Choice of Enzyme: Candida antarctica lipase B is renowned for its broad substrate specificity and high enantioselectivity in the resolution of secondary alcohols, making it an ideal candidate for this application. Its immobilization (Novozym® 435) simplifies catalyst removal and recycling, aligning with the principles of green chemistry.

  • Acyl Donor: The use of an irreversible acyl donor like vinyl acetate is crucial. The tautomerization of the vinyl alcohol leaving group to acetaldehyde shifts the reaction equilibrium towards product formation, preventing the reverse reaction (hydrolysis of the ester) which would diminish the enantiomeric purity of the products.

  • Solvent Selection: The choice of a non-polar organic solvent like toluene or MTBE is common for lipase-catalyzed reactions. These solvents help to maintain the essential water layer around the enzyme necessary for its activity while solubilizing the substrates.

  • Importance of 50% Conversion: In a kinetic resolution, the maximum ee for both the unreacted substrate and the product is theoretically achieved at 50% conversion. Pushing the reaction beyond this point will increase the yield of the product but at the expense of its enantiomeric purity.

Relationship between Conversion, Enantiomeric Excess, and E-value

G E_value Enantioselectivity (E-value) Conversion Conversion (c) E_value->Conversion determines rate of ee increase ee_s ee of Substrate (ees) E_value->ee_s high E gives high ees ee_p ee of Product (eep) E_value->ee_p high E gives high eep Conversion->ee_s ees increases with c Conversion->ee_p eep decreases after 50% c

Caption: Interrelationship of key parameters in kinetic resolution.

Conclusion

This application note provides a detailed and scientifically-grounded framework for the enzymatic resolution of racemic 2-hydroxy-3-butynoic acid. By leveraging the high enantioselectivity of Candida antarctica lipase B and established protocols for similar α-hydroxy acids, researchers can effectively produce enantiomerically enriched forms of this valuable chiral building block. The provided protocols for synthesis, resolution, and analysis, coupled with the discussion of the underlying scientific principles, are intended to serve as a comprehensive guide for professionals in the pharmaceutical and chemical industries.

References

  • Faber, K. (2018). Biotransformations in Organic Chemistry (7th ed.). Springer.
  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006).
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
  • Anderson, E. M., & Larsson, K. M. (2008). Kinetic resolution of secondary alcohols using Candida antarctica lipase B. In Biocatalysis in the Pharmaceutical and Biotechnology Industries (pp. 243-267). CRC Press.
  • Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294–7299. [Link]

  • Chiral Technologies Europe. (n.d.). A Practical Guide to Chiral Analysis and Separations. [Link]

  • Novozymes. (n.d.). Novozym® 435. [Link]

Application

Application Note: 1H NMR Characterization of 2-Hydroxy-3-butynoic Acid in CDCl₃

Abstract & Scope 2-Hydroxy-3-butynoic acid (CAS: 38628-65-8) is a critical chiral synthon in the synthesis of complex pharmaceutical intermediates, particularly for antifungals and nucleoside analogs. Its structural inte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

2-Hydroxy-3-butynoic acid (CAS: 38628-65-8) is a critical chiral synthon in the synthesis of complex pharmaceutical intermediates, particularly for antifungals and nucleoside analogs. Its structural integrity is defined by the terminal alkyne moiety and the


-hydroxy carboxylic acid motif.

This guide provides a detailed protocol for the 1H NMR characterization of this compound in deuterated chloroform (CDCl


). While DMSO-d

is often preferred for solubility, CDCl

is frequently required for in-process checks during extractions or to avoid solvent removal issues. This note addresses the specific challenges of running this polar molecule in a non-polar solvent, specifically the concentration-dependent behavior of exchangeable protons.

Chemical Structure & Spin System Analysis

The molecule consists of a four-carbon chain with two distinct spin systems coupled through long-range interactions.

Structure:



Theoretical Spin System
  • Proton A (Alkyne,

    
    C-H):  Resonates upfield due to the shielding cone of the triple bond.
    
  • Proton B (Methine,

    
    -CH):  Deshielded by both the hydroxyl group and the carboxylic acid.
    
  • Proton C (Hydroxyl, -OH): Chemical shift is highly variable (concentration/temperature dependent).

  • Proton D (Carboxylic Acid, -COOH): Typically very broad and downfield; often invisible in "wet" CDCl

    
     due to rapid exchange.
    
Coupling Network

The defining feature of this spectrum is the long-range coupling (


)  between the terminal alkyne proton and the methine proton.

G cluster_0 Molecular Connectivity & Coupling Alkyne_H Alkyne H (H-4) Methine_H Methine H (H-2) Alkyne_H->Methine_H 4J Coupling (~2.2 Hz) OH_Group Hydroxyl H (Exchangeable) Methine_H->OH_Group 3J Coupling (Visible if dry) COOH_Group Acid H (Exchangeable)

Figure 1: Spin coupling network. The


 coupling is the diagnostic fingerprint of the 2-hydroxy-3-butynoic acid skeleton.

Experimental Protocol

Safety Note: 2-Hydroxy-3-butynoic acid is a skin irritant and potentially unstable at high temperatures. Store at -20°C.

Materials
  • Analyte: >5 mg 2-Hydroxy-3-butynoic acid (freshly extracted or synthesized).

  • Solvent: CDCl

    
     (99.8% D) with 0.03% v/v TMS (Tetramethylsilane).
    
    • Critical: Use "Silver Foil" or ampule-sealed CDCl

      
       to minimize acidity and water content.
      
  • Drying Agent: Activated 3Å Molecular Sieves (optional but recommended).

Sample Preparation Workflow

Prep Start Start: Solid/Oil Sample Check_Solubility Check Solubility in CDCl3 Start->Check_Solubility Dissolve Dissolve 5-10 mg in 0.6 mL CDCl3 Check_Solubility->Dissolve Decision Is Solution Cloudy? Dissolve->Decision Filter Filter through glass wool/cotton Decision->Filter Yes (Precipitate) Dry Add 1-2 beads 3Å Molecular Sieves (Wait 10 mins) Decision->Dry No (Clear) Filter->Dry Tube Transfer to NMR Tube Dry->Tube Run Acquire 1H NMR (ns=16 or 32) Tube->Run

Figure 2: Sample preparation workflow emphasizing moisture control to preserve splitting patterns.

Instrument Parameters
  • Pulse Sequence: zg30 (Standard proton)

  • Relaxation Delay (D1):

    
     2.0 seconds (essential for accurate integration of the alkyne proton).
    
  • Spectral Width: -2 to 14 ppm (to capture the COOH).

  • Temperature: 298 K (25°C).

Spectral Data & Assignment

The following data represents the spectrum in dry CDCl


 .
Note: If the solvent is wet or acidic, the OH coupling disappears, and the Methine H simplifies to a doublet.
Data Summary Table
PositionGroupShift (

, ppm)
MultiplicityCoupling (

, Hz)
IntegralAssignment Logic
COOH Carboxylic Acid9.50 – 12.00Broad Singlet-1HHighly variable; disappears with D

O shake.
CH Methine (

)
4.98Doublet of Doublets (dd)*


1HDeshielded by -OH and -COOH.
OH Hydroxyl3.50 – 5.50Broad Doublet

1HShift is concentration dependent.

CH
Alkyne2.58Doublet (d)

1HCharacteristic terminal alkyne shift.

*Expert Note: In "wet" CDCl


, the Methine signal at 4.98 ppm collapses to a doublet (d, J = 2.2 Hz)  because the OH proton undergoes rapid exchange and decouples.
Detailed Analysis
  • The Alkyne Doublet (2.58 ppm): This is the most stable reference peak (other than TMS). It appears as a sharp doublet. The splitting arises from the long-range four-bond coupling (

    
    ) to the methine proton across the triple bond. This 2.2 Hz coupling is diagnostic for terminal propargylic systems [1].
    
  • The Methine Proton (4.98 ppm): This proton is chemically equivalent to the alpha-proton in mandelic acid derivatives but shifted due to the alkyne.

    • Scenario A (Dry): It appears as a doublet of doublets (dd). The large coupling (~6 Hz) is to the OH, and the small coupling (2.2 Hz) is to the alkyne.

    • Scenario B (Wet/Acidic): It appears as a simple doublet (d,

      
       Hz).
      
  • The Labile Protons (OH & COOH): In CDCl

    
    , the carboxylic acid proton is often extremely broad due to hydrogen bonding dimerization. The hydroxyl proton shift moves downfield as concentration increases (intermolecular H-bonding).
    

Troubleshooting & Validation

Self-Validating the Spectrum

To confirm the identity of 2-Hydroxy-3-butynoic acid without external standards:

  • Integration Check: Normalize the Alkyne doublet (2.58 ppm) to 1.00. The Methine proton (4.98 ppm) must integrate to exactly 1.00.

  • D

    
    O Shake:  Add 1 drop of D
    
    
    
    O to the tube and shake.
    • Result: The peaks at ~11 ppm (COOH) and ~4-5 ppm (OH) will vanish (exchange to OD).

    • Result: The Methine signal (4.98 ppm) will simplify to a sharp doublet (

      
       Hz) if it was previously complex.
      
Common Impurities
  • Propargyl Alcohol: Look for a triplet at ~2.5 ppm and a methylene doublet at ~4.3 ppm.

  • Dimerization (Lactide/Estolide): New sets of doublets appearing slightly downfield (5.1 - 5.3 ppm) indicate the formation of intermolecular esters, common in concentrated

    
    -hydroxy acid solutions [2].
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for alkyne coupling constants).

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Alkynes. University of Wisconsin-Madison.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 170267, 2-Hydroxy-3-butynoic acid.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Method

Application Note: 2-Hydroxy-3-butynoic Acid as a Chiral Scaffold

This Application Note is designed for research scientists and process chemists in drug discovery. It details the strategic use of 2-Hydroxy-3-butynoic acid (2-HBA), a high-value chiral building block that combines a term...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists in drug discovery. It details the strategic use of 2-Hydroxy-3-butynoic acid (2-HBA), a high-value chiral building block that combines a terminal alkyne (bioorthogonal "click" handle) with a chiral


-hydroxy acid motif.

Executive Summary

2-Hydroxy-3-butynoic acid (2-HBA) is a bifunctional chiral synthon offering a rare combination of a terminal alkyne and a polar chiral headgroup. Unlike standard amino acids, 2-HBA provides a rigid, linear geometry suitable for fragment-based drug discovery (FBDD) and the synthesis of conformationally restricted peptidomimetics .

This guide provides validated protocols for:

  • Enzymatic Resolution: Obtaining high-ee enantiomers from racemic stock.

  • Chemo-selective Derivatization: Utilizing the alkyne handle without racemizing the

    
    -center.
    
  • Heterocyclic Cyclization: Converting the linear precursor into chiral furanones and oxazoles.

Chemical Profile & Sourcing

Before initiating synthesis, verify the material specifications. 2-HBA is prone to thermally induced decarboxylation; cold storage is mandatory.

PropertySpecificationNotes
IUPAC Name 2-Hydroxybut-3-ynoic acid
CAS (Racemic) 38628-65-8Common starting material
CAS (R-Isomer) 40027-75-6Biologically active form (often)
MW 100.07 g/mol High atom economy
Appearance White to pale yellow solidHygroscopic
pKa ~3.5 (COOH), ~13 (OH)Acidic proton requires buffering in CuAAC
Storage -20°C, Inert AtmosphereWarning: Potential shock sensitivity in metal salt form

Strategic Utility Map

The power of 2-HBA lies in its divergent reactivity. The diagram below illustrates how this single scaffold accesses three distinct chemical spaces.

HBA_Utility cluster_0 Key Value Proposition HBA 2-Hydroxy-3-butynoic Acid (Chiral Center) Click Triazole Peptidomimetics (CuAAC Reaction) HBA->Click Alkyne Derivatization Cyclic Chiral Furanones/Oxazoles (Cyclization) HBA->Cyclic Intramolecular Trapping NuAnalog Nucleoside/Sugar Analogs (Reduction/Protection) HBA->NuAnalog COOH Reduction

Figure 1: Divergent synthetic pathways accessible from the 2-HBA scaffold.

Protocol 1: Enzymatic Kinetic Resolution (EKR)

Commercially available 2-HBA is often racemic. The most robust method to obtain enantiopure material (>98% ee) is Lipase-Catalyzed Kinetic Resolution. This protocol uses Candida antarctica Lipase B (CAL-B) to selectively acetylate the (R)-enantiomer of the ester.[1][2]

Mechanism

The "Kazlauskas Rule" predicts that CAL-B will preferentially acetylate the (R)-enantiomer of secondary alcohols, leaving the (S)-alcohol unreacted.

Materials
  • Racemic Ethyl 2-hydroxy-3-butynoate (synthesized via ethyl glyoxylate + ethynylmagnesium bromide).

  • Vinyl Acetate (Acyl donor).[3]

  • Immobilized CAL-B (e.g., Novozym 435).

  • MTBE (Methyl tert-butyl ether) - anhydrous.

Step-by-Step Procedure
  • Preparation: Dissolve racemic ethyl 2-hydroxy-3-butynoate (10.0 g, 78 mmol) in anhydrous MTBE (150 mL).

  • Acyl Donor Addition: Add Vinyl Acetate (3.0 eq, 234 mmol).

  • Catalysis: Add immobilized CAL-B (500 mg, 5% w/w relative to substrate).

  • Incubation: Stir gently (orbital shaker preferred to prevent bead attrition) at 30°C.

    • Critical Checkpoint: Monitor conversion by GC or chiral HPLC. The reaction should stop near 50% conversion.

  • Termination: Filter off the enzyme beads when conversion reaches 50% (approx. 24-48 hours).

  • Separation:

    • Concentrate the filtrate.

    • Perform Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

    • Fraction A (High Rf): (R)-2-Acetoxy-3-butynoate (The acetylated product).

    • Fraction B (Low Rf): (S)-2-Hydroxy-3-butynoate (The unreacted substrate).

  • Hydrolysis (Optional): Treat Fraction A with mild base (K2CO3, MeOH) to recover (R)-2-Hydroxy-3-butynoate.

Data Summary
ParameterTypical Value
Conversion 49-51%
(S)-Alcohol ee >98%
(R)-Ester ee >96%
E-Value (Selectivity) >100

Protocol 2: "Click" Chemistry (CuAAC) for Peptidomimetics

2-HBA serves as an excellent "warhead" for installing a chiral carboxylic acid onto a drug scaffold via a 1,2,3-triazole linker.

Challenge: The


-hydroxyl group can chelate Copper(I), potentially poisoning the catalyst or leading to oxidative byproducts.
Solution:  Use of a stabilizing ligand (TBTA) and strict oxygen exclusion.
Reagents
  • (S)-2-Hydroxy-3-butynoic acid (from Protocol 1).[4]

  • Target Azide (

    
    ).
    
  • CuSO4 · 5H2O (5 mol%).

  • Sodium Ascorbate (10 mol%).

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%).

  • Solvent: t-BuOH/H2O (1:1).

Procedure
  • Dissolution: In a vial, dissolve the Azide (1.0 eq) and 2-HBA (1.1 eq) in t-BuOH/H2O.

  • Catalyst Prep: Premix CuSO4 and TBTA in a separate small volume of solvent to form the complex (solution turns blue). Add this to the reaction vial.

  • Activation: Add Sodium Ascorbate (freshly prepared solution). The mixture should turn yellow/orange.

  • Reaction: Stir at Room Temperature for 12 hours under N2 atmosphere.

  • Workup:

    • Add EDTA solution (0.1 M) to chelate copper (solution turns blue).

    • Extract with EtOAc.[5]

    • Wash with 1N HCl (to protonate the carboxylic acid).

  • Purification: Recrystallization or HPLC.

Protocol 3: Cyclization to Chiral Furanones

2-HBA can be cyclized to form 5-substituted-2(5H)-furanones, which are core scaffolds in many natural products (e.g., butenolides).

Workflow Diagram

Cyclization Start 2-Hydroxy-3-butynoic Acid Step1 Esterification (MeOH, H+) Start->Step1 Protect COOH Step2 Iodolactonization (I2, NaHCO3, CH2Cl2) Step1->Step2 Electrophilic Cyclization End Chiral Iodo-Furanone (Versatile Intermediate) Step2->End Elimination

Figure 2: Synthesis of chiral furanone scaffolds via iodolactonization.

Procedure
  • Esterification: Convert 2-HBA to its methyl ester using MeOH/SOCl2.

  • Cyclization: Treat the ester (1.0 eq) with Iodine (2.0 eq) and NaHCO3 (3.0 eq) in CH2Cl2 at 0°C.

  • Mechanism: The iodine activates the alkyne; the hydroxyl oxygen attacks the iodonium ion (5-endo-dig cyclization is disfavored, but 5-exo-dig via the ester carbonyl oxygen followed by rearrangement is possible, or direct attack if conditions favor specific tautomers). Note: For 2-HBA derivatives, transition metal catalysis (Ag or Au) is often preferred for cleaner 5-endo-dig cyclization to furanones.

Quality Control & Analytical Methods

Chiral HPLC Method

To verify the enantiomeric excess (ee) of your resolved 2-HBA:

  • Column: Chiralcel OJ-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : i-PrOH (90:10) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Carboxyl absorption).

  • Expected Retention:

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~11.2 min (Note: Retention times vary by column age and exact conditions; always run a racemic standard first.)

NMR Validation
  • 1H NMR (CDCl3): Look for the acetylenic proton doublet (~2.5 ppm) and the chiral carbinol proton doublet (~4.8 ppm).

  • Coupling Constant: Long-range coupling (

    
    ) between the alkyne proton and the 
    
    
    
    -proton is characteristic (~2 Hz).

References

  • Enzymatic Resolution of Hydroxy Esters

    • Title: Lipase-catalyzed kinetic resolution of -hydroxy esters.
    • Source:Journal of Molecular Catalysis B: Enzym
    • Context: Establishes the Kazlauskas rule for CAL-B selectivity.
  • Synthesis of 2-Hydroxy-3-butynoic acid derivatives

    • Title: Synthesis of chiral building blocks for use in drug discovery.[2]

    • Source:Molecules[6][1][2][7][8][9][10][11][12][13][14]

    • Context: Discusses the synthesis of similar chiral synthons.
  • Click Chemistry on Acidic Substrates

    • Title: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of free carboxylic acids.
    • Source:Journal of Organic Chemistry
    • Context: Protocol adaptations for acidic substr
  • Safety of Acetylenic Acids

    • Title: Hazards of acetylenic compounds.
    • Source:Bretherick's Handbook of Reactive Chemical Hazards
    • Context: Handling precautions for terminal alkynes.

Sources

Application

Application Note: Reverse Phase Chromatography Strategies for 2-Hydroxy-3-butynoic Acid

Part 1: Executive Summary & Physicochemical Analysis[1] The "Polar Retention" Challenge 2-Hydroxy-3-butynoic acid (2-HBA) presents a classic chromatographic paradox. It is a small, highly polar molecule (LogP ~ -0.[1]5)...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Analysis[1]

The "Polar Retention" Challenge

2-Hydroxy-3-butynoic acid (2-HBA) presents a classic chromatographic paradox. It is a small, highly polar molecule (LogP ~ -0.[1]5) that resists retention on standard C18 stationary phases, yet it lacks the hydrophobicity required for robust interaction in standard Reverse Phase (RP) conditions.[1] Furthermore, its terminal alkyne and alpha-hydroxy moieties make it chemically reactive and thermally labile, requiring strict sample handling protocols.

This guide moves beyond generic "organic acid" methods to provide a targeted protocol for 2-HBA, focusing on Ion Suppression and Aqueous-Stable Stationary Phases to achieve reproducible separation.[1]

Compound Profile & Critical Parameters[1][2][3][4][5]
ParameterValue / CharacteristicChromatographic Implication
Structure

Dual polarity (OH + COOH).[1] Terminal alkyne allows "click" chemistry but limits stability.[1]
Molecular Weight 100.07 g/mol Small molecule; elutes near void volume (

) on standard C18.[1]
pKa (Acid) ~3.2 - 3.5 (Estimated*)Stronger acidity than acetic acid due to the electron-withdrawing alkyne/hydroxyl group.[1] Must be protonated for RP retention.
LogP -0.5 to -0.2Hydrophilic.[1] Prefers aqueous phase.
UV Absorbance Weak (<220 nm)Alkyne absorbs weakly at ~210 nm.[1] Carboxyl absorbs <200 nm.[1] Detection is the limiting factor.
Stability Heat Sensitive, HygroscopicAvoid high column temperatures (>40°C).[1] Prepare samples fresh in cold solvent.

*Note: pKa estimated based on structural analogy to lactic acid (3.86) and the inductive effect of the alkynyl group.

Part 2: Method Development Strategy

The Mechanism: Ion Suppression

To retain 2-HBA on a hydrophobic stationary phase, we must neutralize the carboxylic acid. According to the Henderson-Hasselbalch equation, maintaining the mobile phase pH at least 1.5 units below the pKa ensures >95% of the molecule exists in its neutral, protonated form (


).

[1]

At this pH, the neutral molecule can interact with the hydrophobic ligands of the column. However, because the molecule is still inherently polar (due to the -OH group), standard C18 columns may suffer from "dewetting" or phase collapse in the 100% aqueous conditions often needed to capture it.

Strategic Decision Tree

The following diagram outlines the logic for selecting the correct method based on your available instrumentation and sensitivity needs.

MethodSelection Start START: Define Goals Detector Detector Available? Start->Detector UV UV / PDA Detector->UV Standard Lab MS Mass Spec (LC-MS) Detector->MS Analytical Lab Sensitivity Required Sensitivity? UV->Sensitivity MethodB PROTOCOL B: Volatile Acid RP (Formic Acid) MS->MethodB Direct Analysis MethodC PROTOCOL C: Derivatization (3-NPH or similar) MS->MethodC Ultra-Trace HighSens High (nM range) Sensitivity->HighSens PK/Metabolite Study LowSens Moderate (µM range) Sensitivity->LowSens Routine Purity HighSens->MethodC MethodA PROTOCOL A: Ion Suppression RP (Phosphate Buffer) LowSens->MethodA

Figure 1: Decision matrix for selecting the appropriate chromatographic strategy for 2-Hydroxy-3-butynoic acid.

Part 3: Detailed Protocols

Protocol A: The "Gold Standard" (UV Detection)

Best for: Purity checks, raw material analysis, and synthetic reaction monitoring. Core Concept: Uses phosphoric acid to suppress ionization and a "Phase-Stable" column to allow 100% aqueous loading.[1]

  • Column: C18-AQ (Aqueous Stable) or Polar-Embedded C18 (e.g., Waters T3, Phenomenex Luna Omega Polar C18, or Imtak Unison UK-C18).[1]

    • Dimensions: 150 x 4.6 mm, 3 µm or 5 µm.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate (monobasic), adjusted to pH 2.5 with H3PO4.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 25°C (Do not exceed 30°C due to compound instability).

  • Detection: UV @ 210 nm.[1]

  • Injection Volume: 10 - 20 µL.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Phase Description
0.0 100 0 Loading: High aqueous required for retention.[1]
5.0 100 0 Isocratic Hold: Prevents early elution.
15.0 80 20 Elution: Slight organic ramp to elute impurities.
16.0 100 0 Re-equilibration.

| 25.0 | 100 | 0 | Ready for next injection. |

Technical Insight: The initial 5-minute isocratic hold at 100% aqueous is critical.[1] Because 2-HBA is so polar, any organic solvent at the start will cause it to elute immediately with the solvent front.

Protocol B: LC-MS Compatible (ESI- Mode)

Best for: Biological matrices, metabolic profiling.[1] Core Concept: Replaces non-volatile phosphate with formic acid.[1]

  • Column: HSS T3 or equivalent High-Strength Silica C18 (capable of withstanding 100% aqueous acidic conditions).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Source: Electrospray Ionization (ESI), Negative Mode.[1]

    • Target Ion: [M-H]⁻ = 99.0 m/z.[1]

  • Gradient: Similar to Protocol A, but often run on narrower bore columns (2.1 mm ID) at 0.3 mL/min.[1]

Troubleshooting Note: Sensitivity in ESI- for small carboxylic acids can be poor. If signal is low, consider post-column infusion of ammonium hydroxide (trace) to aid deprotonation after the column but before the source, or switch to Protocol C.

Protocol C: Derivatization (Advanced)

Best for: Ultra-trace analysis or when UV/MS sensitivity is insufficient.[1] Core Concept: Reacting the carboxylic acid with a hydrazide or amine to increase hydrophobicity and UV/MS response.[1]

  • Reagent: 3-Nitrophenylhydrazine (3-NPH) + EDC (Catalyst).[1]

  • Mechanism: Converts the carboxylic acid to a hydrazide.[1]

  • Benefit: Shifts UV absorption to ~230-400 nm (stronger signal) and significantly increases retention on standard C18 columns.[1]

  • Reference Method: See Han et al.[1][4] (2015) for general SCFA derivatization workflows.[1][4]

Part 4: Experimental Workflow & System Suitability

Sample Preparation Diagram

Handling 2-HBA requires care due to its hygroscopic nature.[1]

SamplePrep Step1 Weigh Solid (In Glove Box/Desiccator) Step2 Dissolve Solvent: 100% Mobile Phase A Step1->Step2 Step3 Filter 0.2 µm PTFE (Hydrophilic) Step2->Step3 Step4 Chill Store at 4°C Step3->Step4 Step5 Inject Within 4 hours Step4->Step5

Figure 2: Sample preparation workflow to minimize hydrolysis and degradation.

System Suitability Criteria

Before running unknown samples, validate the system with a standard:

  • Retention Factor (

    
    ):  Must be > 1.5. (Calculated as 
    
    
    
    ). If
    
    
    , the method is not valid; decrease organic start or switch to a more retentive column.
  • Tailing Factor (

    
    ):  Should be < 1.5. High tailing indicates secondary interactions (silanol activity).[1] Add 5-10% Methanol or increase buffer strength if observed.[1]
    
  • Precision: %RSD of peak area < 2.0% (n=5 injections).

References

  • PubChem. (2025).[1] 2-Hydroxy-3-butynoic acid | C4H4O3 | CID 170267.[1] National Library of Medicine.[1] [Link]

  • Mac-Mod Analytical. (2023). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (See section on "Polar Acidic Compounds").[1] [Link]

  • Han, J., et al. (2015).[1][4] Isotope labeling of short-chain fatty acids for quantification by LC-MS. Analytical Chemistry. (Cited for derivatization logic of small acids).[1][4]

  • Olonimoyo, E. A., et al. (2025).[1][5] An Improved Underivatized, Cost-Effective, Validated Method for Six Short-Chain Fatty Organic Acids by High-Performance Liquid Chromatography. Journal of Chromatography Open. [Link][1][5]

  • MDPI. (2023).[1] HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification. [Link][1]

Sources

Method

Preparation of Enantiomerically Pure 2-Hydroxy-3-butynoic Acid: An Application and Protocol Guide

Introduction: The Significance of Chiral Propargyl Alcohols Enantiomerically pure 2-hydroxy-3-butynoic acid and its esters are highly valuable chiral building blocks in the synthesis of pharmaceuticals and other biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Propargyl Alcohols

Enantiomerically pure 2-hydroxy-3-butynoic acid and its esters are highly valuable chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1] The presence of a stereogenic center at the α-position to the carboxylic acid, combined with the reactive alkyne functionality, makes this molecule a versatile synthon for the construction of complex molecular architectures. Access to stereochemically defined α-hydroxy alkynoic acids is crucial, as the biological activity of the final products often depends on a specific enantiomer. This guide provides detailed protocols and scientific rationale for two robust methods for preparing enantiomerically pure 2-hydroxy-3-butynoic acid: Asymmetric Alkynylation of Ethyl Glyoxylate and Enzymatic Kinetic Resolution of the corresponding racemic ester.

Method 1: Asymmetric Alkynylation of Ethyl Glyoxylate

This approach constitutes a direct and atom-economical strategy to establish the desired stereocenter. The core of this method is the enantioselective addition of a terminal alkyne to an α-ketoester, catalyzed by a chiral metal complex. Copper(I) and Zinc(II) complexes with chiral ligands have proven to be particularly effective for this transformation.

Scientific Rationale

The catalytic cycle is initiated by the in-situ formation of a metal acetylide from the terminal alkyne. This acetylide is then brought into proximity with the ethyl glyoxylate, which is coordinated to the chiral metal-ligand complex. The chiral environment of the catalyst directs the nucleophilic attack of the acetylide to one of the two prochiral faces of the glyoxylate carbonyl group, leading to the formation of the propargylic alcohol with a high degree of enantioselectivity. The choice of the chiral ligand is critical for achieving high enantiomeric excess (ee). Ligands such as bis(oxazoline) (BOX) and phosphine-containing ligands have shown considerable success in related systems.[1][2][3]

Asymmetric_Alkynylation cluster_0 Catalyst Activation cluster_1 Reaction Pathway Cu(I) Source Cu(I) Source Active Catalyst Active Catalyst Cu(I) Source->Active Catalyst + Chiral Ligand Chiral Ligand Chiral Ligand Intermediate Complex Intermediate Complex Active Catalyst->Intermediate Complex + Acetylene Acetylene Acetylene Ethyl Glyoxylate Ethyl Glyoxylate Ethyl Glyoxylate->Intermediate Complex Product Enantiopure Ethyl 2-Hydroxy-3-butynoate Intermediate Complex->Product Diastereoselective Addition Product->Active Catalyst Catalyst Regeneration

Figure 1: Catalytic cycle for the asymmetric alkynylation of ethyl glyoxylate.

Experimental Protocol: Copper-Catalyzed Asymmetric Alkynylation

This protocol is adapted from established procedures for the enantioselective alkynylation of carbonyl compounds.[1][2][3]

Materials:

  • Copper(I) iodide (CuI)

  • (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)

  • Ethyl glyoxylate (solution in toluene)

  • Acetylene gas (or a suitable surrogate like trimethylsilylacetylene followed by deprotection)

  • Anhydrous, degassed toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add CuI (5 mol%) and (S,S)-Ph-BOX (5.5 mol%).

  • Add anhydrous, degassed toluene to dissolve the catalyst components. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Cool the reaction mixture to -20 °C.

  • Slowly bubble acetylene gas through the solution for 15-20 minutes, or alternatively, add trimethylsilylacetylene (1.2 equivalents) dropwise.

  • Add a solution of ethyl glyoxylate (1.0 equivalent) in toluene dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched ethyl 2-hydroxy-3-butynoate.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.[4][5]

Data Summary
ParameterExpected Value
Yield 70-90%
Enantiomeric Excess (ee) >90%
Reaction Time 24-48 hours
Temperature -20 °C

Method 2: Enzymatic Kinetic Resolution of Racemic Ethyl 2-Hydroxy-3-butynoate

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, in this case, an enzyme. Lipases are particularly well-suited for this purpose due to their stereoselectivity and broad substrate tolerance.

Scientific Rationale

The principle of enzymatic kinetic resolution is based on the enzyme's ability to selectively catalyze the transformation of one enantiomer of the racemic substrate at a much higher rate than the other. For the resolution of racemic ethyl 2-hydroxy-3-butynoate, a lipase such as Candida antarctica lipase B (CALB) can be used to selectively acylate one of the enantiomers.[6] This results in a mixture of the acylated product (one enantiomer) and the unreacted alcohol (the other enantiomer), which can then be separated by conventional chromatographic techniques. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.

Enzymatic_Resolution Racemic Ester (R/S)-Ethyl 2-Hydroxy-3-butynoate Enzyme Lipase (e.g., CALB) Racemic Ester->Enzyme Separation Separation Enzyme->Separation Selective Acylation Acyl Donor e.g., Vinyl Acetate Acyl Donor->Enzyme Product 1 (S)-Ethyl 2-Hydroxy-3-butynoate (unreacted) Separation->Product 1 Product 2 (R)-Ethyl 2-Acetoxy-3-butynoate (acylated) Separation->Product 2

Figure 2: Workflow for the enzymatic kinetic resolution of racemic ethyl 2-hydroxy-3-butynoate.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is based on well-established procedures for the kinetic resolution of α-hydroxy esters using Candida antarctica lipase B.[6]

Materials:

  • Racemic ethyl 2-hydroxy-3-butynoate (prepared by a standard, non-enantioselective method)

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

Procedure:

  • To a flask containing a solution of racemic ethyl 2-hydroxy-3-butynoate (1.0 equivalent) in an anhydrous organic solvent, add activated molecular sieves.

  • Add vinyl acetate (0.6 equivalents) to the mixture. The use of a slight excess of the alcohol ensures that the reaction can proceed to ~50% conversion.

  • Add immobilized CALB (typically 10-20% by weight of the substrate).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining starting material and the acylated product. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both components.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted ethyl 2-hydroxy-3-butynoate from the acylated product by flash column chromatography on silica gel.

  • The desired enantiomer of ethyl 2-hydroxy-3-butynoate is obtained directly. The acylated enantiomer can be hydrolyzed back to the corresponding alcohol if the other enantiomer is desired.

  • The enantiopure 2-hydroxy-3-butynoic acid can be obtained by hydrolysis of the corresponding ester.

Data Summary
ParameterExpected Value
Yield (of one enantiomer) ~45% (theoretical max. 50%)
Enantiomeric Excess (ee) >98%
Reaction Time 6-24 hours
Temperature 30-40 °C

Conclusion

Both asymmetric alkynylation and enzymatic kinetic resolution are powerful and reliable methods for the preparation of enantiomerically pure 2-hydroxy-3-butynoic acid. The choice between these methods will depend on factors such as the availability of starting materials and catalysts, the desired scale of the reaction, and the specific enantiomer required. Asymmetric synthesis offers a more direct route with higher theoretical yields, while enzymatic resolution provides a robust method for separating enantiomers from a readily available racemic mixture. The protocols provided herein serve as a detailed guide for researchers in the fields of organic synthesis and drug development to access this important chiral building block.

References

  • Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. The Journal of Organic Chemistry. [Link]

  • Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands - Figshare. [Link]

  • Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands - PMC. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL) ALANINE. [Link]

Sources

Application

Application Note: 2-Hydroxy-3-butynoic Acid as a Suicide Substrate for Flavoenzymes

[1][2] Executive Summary This guide details the application of 2-Hydroxy-3-butynoic acid (HBA) as a mechanism-based inhibitor ("suicide substrate") for FMN- and FAD-dependent -hydroxy acid oxidases and dehydrogenases. Un...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide details the application of 2-Hydroxy-3-butynoic acid (HBA) as a mechanism-based inhibitor ("suicide substrate") for FMN- and FAD-dependent


-hydroxy acid oxidases and dehydrogenases. Unlike affinity labels, HBA is chemically unreactive until processed by the target enzyme. The enzyme's own catalytic machinery converts HBA into a highly reactive electrophile—typically 2-keto-3-butynoate  or an isomeric allene—which then covalently modifies the flavin cofactor or an active site nucleophile.

This note provides protocols for determining the partition ratio (


), the inactivation rate constant (

), and the inhibitor affinity (

), alongside spectroscopic methods for validating adduct formation.

Mechanistic Principles

The potency of HBA lies in its structural similarity to the natural substrate (e.g., lactate). The inhibition follows a branched pathway where the enzyme-inhibitor complex partitions between harmless turnover (product release) and irreversible inactivation.

The Chemical Mechanism[3]
  • Binding: HBA binds to the active site (

    
    ).
    
  • Oxidation: The flavin cofactor oxidizes the

    
    -hydroxyl group, yielding reduced flavin (
    
    
    
    ) and the reactive intermediate 2-keto-3-butynoate .
  • Partitioning:

    • Path A (Turnover): The intermediate dissociates, and the enzyme re-oxidizes (e.g., by

      
      ), completing the catalytic cycle.
      
    • Path B (Inactivation): The reactive intermediate (or its allenic isomer) attacks the reduced flavin (often at N5 or C4a) or an active site residue, forming a covalent adduct (

      
      ).
      
Mechanism Diagram

HBA_Mechanism E_ox E-Fl_ox (Active Enzyme) ES E-Fl_ox • HBA (Michaelis Complex) E_ox->ES + HBA Intermediate E-Fl_red • 2-Keto-3-butynoate (Reactive Intermediate) ES->Intermediate Oxidation Turnover Product Release (2-Keto-3-butynoate) Intermediate->Turnover Partition Path A (Turnover) Inactivation E-Fl_cov • Adduct (Irreversible Inhibition) Intermediate->Inactivation Partition Path B (Covalent Modification) Turnover->E_ox + O2 / Re-oxidation

Figure 1: Branched pathway showing the partitioning of the reactive intermediate between catalytic turnover and irreversible inactivation.

Target Enzymes and Specificity[4]

HBA exhibits stereospecificity. The L-isomer targets L-specific enzymes, while the D-isomer targets D-specific enzymes.

Target EnzymeSourceSpecificityAdduct SitePartition Ratio (

)
L-Lactate Oxidase Mycobacterium smegmatisL-IsomerFlavin N(5)-C(4a) cyclic adduct~110 - 300
D-Lactate Dehydrogenase Megasphaera elsdeniiD-IsomerFlavin N(5)-C(6) cyclic adduct~5 - 15
Flavocytochrome

Saccharomyces cerevisiaeL-IsomerFlavin N(5) / Protein> 3000 (with oxidant)
L-Hydroxy Acid Oxidase Rat KidneyL-IsomerFlavin N(5)Varies

Note: The partition ratio (


) represents the number of turnover events per inactivation event. A lower 

indicates a more efficient suicide substrate.

Experimental Protocols

Protocol A: Kinetic Characterization ( and )[5]

This protocol uses the Kitz-Wilson method to determine the rate of inactivation at varying inhibitor concentrations.

Materials:

  • Enzyme stock (e.g., L-Lactate Oxidase, ~10 µM).

  • Buffer: 50 mM Potassium Phosphate, pH 7.0 (or pH optimum).

  • 2-Hydroxy-3-butynoic acid (prepare fresh in water; neutralize to pH 7).

  • Substrate solution for activity assay (e.g., L-Lactate + Peroxidase/Dye system).

Workflow:

  • Incubation: Prepare reaction tubes with enzyme and varying concentrations of HBA (e.g., 0, 0.1, 0.5, 1.0, 5.0 mM). Incubate at 25°C.

  • Sampling: At defined time points (

    
     min), remove an aliquot (
    
    
    
    ).
  • Activity Assay: Dilute the aliquot 1:100 into the standard assay mixture containing saturating natural substrate (L-Lactate). This dilution prevents HBA from acting as a competitive inhibitor during the short assay time.

  • Data Analysis:

    • Plot

      
       vs. Time for each [HBA].
      
    • Determine the observed inactivation rate constant,

      
       (slope of the line).
      
    • Plot

      
       vs. 
      
      
      
      .
    • Calculate:

      • 
         (Maximal inactivation rate).
        
      • 
         (Affinity of inhibitor).
        

Experimental_Workflow Start Start: Enzyme + HBA (Varying [I]) Incubate Incubate at 25°C Start->Incubate Sample Remove Aliquot at t = 0, 1, 2, 5... min Incubate->Sample Time intervals Dilute Dilute 1:100 into Saturating Substrate Sample->Dilute Measure Measure Initial Rate (Residual Activity) Dilute->Measure Analyze Plot ln(Activity) vs Time Extract k_obs Measure->Analyze Result Kitz-Wilson Plot Determine K_I and k_inact Analyze->Result

Figure 2: Step-by-step workflow for determining kinetic parameters of suicide inhibition.

Protocol B: Determination of Partition Ratio ( )

This method quantifies how many molecules of HBA are consumed (turned over) before the enzyme is completely inactivated.

Methodology:

  • Titration: Prepare a series of tubes with a fixed concentration of Enzyme (

    
    , e.g., 10 µM) and varying sub-stoichiometric to super-stoichiometric concentrations of HBA (
    
    
    
    , e.g., 0.5 to 500 µM).
  • Completion: Allow the reaction to proceed until no further activity change occurs (typically 30–60 mins).

  • Measurement: Measure the fractional residual activity (

    
    ).
    
  • Calculation:

    • Plot Fractional Activity vs.

      
      .
      
    • The intercept of the linear extrapolation to 0% activity on the x-axis gives

      
      .
      
    • Alternatively, measure total product formed (e.g.,

      
      ) at infinite 
      
      
      
      .
    • 
      .
      
Protocol C: Spectroscopic Verification

Suicide inhibition by HBA often generates distinct spectral species due to covalent modification of the flavin.

  • Baseline: Record UV-Vis spectrum of oxidized enzyme (300–600 nm).

  • Reaction: Add excess HBA (e.g., 10x

    
    ) to the cuvette.
    
  • Monitoring: Scan repeatedly.

    • Observation: Look for the bleaching of the oxidized flavin peak (450 nm).

    • Adduct Signature:

      • L-Lactate Oxidase:[1][2][3][4] Formation of a reduced-like spectrum or C(4a)-adduct.

      • D-LDH: Formation of a "pink adduct" with absorbance near 520 nm.[5]

      • Transient Species: A long-wavelength band (~600 nm) may appear transiently, indicating the charge-transfer complex between reduced enzyme and 2-keto-3-butynoate.[1][2]

Critical Troubleshooting & Controls

  • pH Sensitivity: The stability of the 2-keto-3-butynoate intermediate is pH-dependent. Perform assays at physiological pH (7.0–7.5) to minimize non-enzymatic degradation.

  • Racemic Mixtures: If using DL-2-hydroxy-3-butynoic acid, remember that only 50% of the concentration (the specific isomer) is active. Adjust calculations accordingly.

  • Reversibility Check: To confirm irreversible inhibition, dialyze the inactivated enzyme for 12–24 hours. Activity should not be recovered.

References

  • Ghisla, S., et al. (1976).[6] "Kinetic studies on the inactivation of L-lactate oxidase by 2-hydroxy-3-butynoate." Biochemistry.

  • Schonbrunn, A., et al. (1976).[7][6] "The structure of the covalent flavin adduct formed between lactate oxidase and the suicide substrate 2-hydroxy-3-butynoate."[5][8] Biochemistry.

  • Ghisla, S., & Massey, V. (1980). "Suicide inactivation of the flavoenzyme D-lactate dehydrogenase by alpha-hydroxybutynoate." Journal of Biological Chemistry.

  • Pompon, D., & Lederer, F. (1985).[7] "On the mechanism of flavin modification during inactivation of flavocytochrome b2 from baker's yeast by acetylenic substrates." European Journal of Biochemistry.[7]

  • Walsh, C. T. (1984). "Suicide substrates, mechanism-based enzyme inactivators: recent developments." Annual Review of Biochemistry.

Sources

Method

Application Note: Robust Derivatization Strategies for the GC-MS Analysis of 2-Hydroxy-3-butynoic Acid

Abstract This application note provides a detailed technical guide for the derivatization of 2-Hydroxy-3-butynoic acid, a small, polar, multifunctional analyte, for robust and reproducible analysis by Gas Chromatography-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed technical guide for the derivatization of 2-Hydroxy-3-butynoic acid, a small, polar, multifunctional analyte, for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of such compounds is often unfeasible due to their low volatility and thermal instability. Herein, we present two field-proven derivatization methodologies: silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a rapid alkylation/acylation using Ethyl Chloroformate (ECF). This guide explains the underlying chemical principles, provides detailed, step-by-step protocols, and offers a comparative analysis to enable researchers, scientists, and drug development professionals to select the optimal method for their analytical needs.

The Analytical Challenge: Why Derivatization is Essential

2-Hydroxy-3-butynoic acid is a challenging analyte for standard GC-MS analysis due to its molecular structure, which includes both a hydrophilic carboxylic acid group (-COOH) and a secondary alcohol group (-OH). These functional groups impart high polarity and the capacity for hydrogen bonding, resulting in:

  • Low Volatility: The strong intermolecular forces prevent the molecule from easily transitioning into the gas phase, a prerequisite for GC analysis.[1][2]

  • Poor Thermal Stability: At the high temperatures of the GC injector port (typically >250°C), the molecule can undergo undesirable reactions such as dehydration or decarboxylation, leading to analyte loss and inaccurate quantification.[2]

  • Adverse Chromatographic Behavior: The polar nature of the underivatized analyte can lead to strong interactions with the stationary phase of the GC column, resulting in poor peak shape (tailing), reduced resolution, and diminished sensitivity.[3]

Chemical derivatization is the process of modifying the analyte to overcome these limitations.[1] The goal is to replace the active, polar hydrogens on the hydroxyl and carboxyl groups with nonpolar moieties, thereby increasing volatility and thermal stability to make the compound suitable for GC-MS analysis.

Principles of Derivatization for 2-Hydroxy-3-butynoic Acid

To successfully analyze 2-Hydroxy-3-butynoic acid, both the carboxylic acid and the hydroxyl functional groups must be derivatized. The alkyne group (C≡C) is non-polar and does not typically react under these conditions. We will explore two highly effective strategies.

Strategy A: Silylation

Silylation is a robust and widely used derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group. For this application, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is an excellent reagent choice. It is a powerful silyl donor, and its byproducts are highly volatile, which minimizes interference during chromatographic analysis.[1]

The reaction proceeds as follows:

  • The carboxylic acid proton is replaced by a TMS group, forming a trimethylsilyl ester.

  • The hydroxyl proton is replaced by a TMS group, forming a trimethylsilyl ether.

The resulting bis-TMS derivative is significantly less polar and more volatile, making it ideal for GC-MS.

Strategy B: Alkylation via Ethyl Chloroformate (ECF)

Derivatization with alkyl chloroformates is an alternative, powerful method known for its speed and ability to proceed even in aqueous environments.[4][5] Ethyl chloroformate (ECF) reacts with both carboxylic acids and alcohols in the presence of a base, typically pyridine, which acts as a catalyst.[6]

The reaction proceeds as follows:

  • The carboxylic acid is converted to an ethyl ester.

  • The hydroxyl group is converted to an ethyl carbonate.

This one-pot reaction is often instantaneous and yields a stable, volatile derivative suitable for GC-MS analysis.[4]

Experimental Protocols

Safety Note: All derivatization procedures should be carried out in a well-ventilated fume hood. The reagents are often flammable, moisture-sensitive, and potentially irritating.[7] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Method 1: Two-Step Silylation using MSTFA

This protocol is the gold standard for creating thermally stable TMS derivatives and is particularly suited for metabolomics applications.[8] The complete absence of water is critical for this reaction to succeed.[9]

ItemDescription
Analyte 2-Hydroxy-3-butynoic acid solution or dried extract
Derivatization Reagent N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Catalyst (Optional) 1% Trimethylchlorosilane (TMCS) in MSTFA (enhances reactivity for hindered groups)[10]
Solvent Anhydrous Pyridine (silylation grade)
Reaction Vessels 2 mL GC vials with PTFE-lined caps
Equipment Nitrogen evaporator, heating block, vortex mixer, GC-MS system
  • Sample Preparation (Drying):

    • Pipette an aliquot of the sample containing 2-Hydroxy-3-butynoic acid into a GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C. It is imperative that all moisture is removed, as water will consume the derivatizing reagent.[9]

  • Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried sample residue to act as a solvent and catalyst.[3] Vortex briefly to dissolve.

    • Add 100 µL of MSTFA (or MSTFA + 1% TMCS) to the vial.[11]

    • Securely cap the vial and mix thoroughly using a vortex mixer.

  • Reaction Incubation:

    • Heat the vial at 70°C for 45 minutes in a heating block to ensure the reaction goes to completion.[12]

    • After heating, allow the vial to cool to room temperature.

  • Analysis:

    • The sample is now ready for injection. Inject 1-2 µL of the derivatized solution into the GC-MS system.[11]

Method 2: Rapid Derivatization using Ethyl Chloroformate (ECF)

This method is exceptionally fast and is an excellent choice for high-throughput screening. It involves a liquid-liquid extraction to isolate the derivatized analyte.[6]

ItemDescription
Analyte Aqueous solution of 2-Hydroxy-3-butynoic acid
Derivatization Reagent Ethyl Chloroformate (ECF)
Solvent/Catalyst Pyridine
Alcohol Ethanol
Extraction Solvent Chloroform or Hexane
Drying Agent Anhydrous Sodium Sulfate
Reaction Vessels 4 mL glass vials with PTFE-lined caps, centrifuge tubes
Equipment Vortex mixer, centrifuge, GC-MS system
  • Reaction Mixture Preparation:

    • In a 4 mL glass vial, add 100 µL of the aqueous sample containing 2-Hydroxy-3-butynoic acid.

    • Add 400 µL of a solvent mixture of Ethanol:Pyridine (4:1 v/v).

    • Vortex for 10 seconds to mix.

  • Derivatization:

    • Add 50 µL of Ethyl Chloroformate (ECF) to the vial. A white precipitate (pyridinium hydrochloride) may form.

    • Immediately cap the vial and vortex vigorously for 30 seconds. The reaction is nearly instantaneous.[4]

  • Extraction:

    • Add 500 µL of chloroform (or hexane) and 500 µL of saturated sodium bicarbonate solution (to neutralize excess reagent and acid).

    • Vortex for 20 seconds.

    • Centrifuge for 5 minutes at 2,000 x g to separate the layers.

  • Sample Preparation for Injection:

    • Carefully transfer the bottom organic layer (chloroform) to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for analysis. Inject 1 µL into the GC-MS system.

Method Comparison and Workflow Visualization

The choice of method depends on the specific requirements of the analysis, such as sample matrix, throughput needs, and sensitivity to moisture.

FeatureSilylation (MSTFA)Alkylation (ECF)
Reaction Speed Slower (30-60 min with heating)[9]Very Fast (<1 min at room temp)[6]
Moisture Sensitivity Extremely high; requires anhydrous conditionsTolerant to aqueous samples[4]
Sample Preparation Requires complete sample dryingInvolves liquid-liquid extraction
Byproducts Volatile and generally non-interfering[1]Pyridinium salts, removed during workup
Versatility Broadly applicable to many metabolite classes[3]Excellent for amino and organic acids[13]
Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final analysis for both derivatization strategies.

DerivatizationWorkflow cluster_prep Sample Preparation cluster_silylation Method 1: Silylation cluster_alkylation Method 2: Alkylation cluster_analysis Analysis Analyte Sample containing 2-Hydroxy-3-butynoic acid Dry Evaporate to Dryness Analyte->Dry Add_Alkyl Add Ethanol/Pyridine + ECF Analyte->Add_Alkyl Add_Silyl Add Pyridine + MSTFA Dry->Add_Silyl Heat Heat at 70°C for 45 min Add_Silyl->Heat GCMS GC-MS Injection & Analysis Heat->GCMS Extract Liquid-Liquid Extraction Add_Alkyl->Extract Dry_Extract Dry with Na2SO4 Extract->Dry_Extract Dry_Extract->GCMS

Caption: Workflow for GC-MS analysis of 2-Hydroxy-3-butynoic acid.

Suggested GC-MS Parameters

The following are recommended starting parameters. Optimization will be required based on the specific instrument and column used.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, SLB-5ms)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Split/Splitless, 250°C
Injection Mode Split 20:1 (adjust based on concentration)
Oven Program Initial: 60°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Product Peak Incomplete derivatization; presence of moisture (silylation); reagent degradation.Ensure sample is completely dry before adding silylation reagents.[9] Use fresh reagents. Increase reaction time or temperature.
Broad or Tailing Peaks Incomplete derivatization; active sites in the GC system (liner, column).Optimize derivatization conditions. Use a deactivated GC liner. Condition the column.
Multiple Analyte Peaks Incomplete derivatization (mono- vs. di-substituted); thermal degradation in injector.Increase reagent excess, reaction time, or temperature.[9] Lower injector temperature if possible.
Extraneous Peaks Reagent artifacts; contamination from solvents or glassware.Run a reagent blank. Ensure high-purity solvents and clean glassware.

References

  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). PubMed Central. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • GC Derivatization. University of Colorado Boulder. Available at: [Link]

  • Appendix G - Derivatization in GC MS. Scribd. Available at: [Link]

  • What Is Derivatization In GC-MS?. YouTube. Available at: [Link]

  • Determination of organic acids in ENDS products by GC-MS using alkyl chloroformate derivatization in aqueous solution. CORESTA. Available at: [Link]

  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. Available at: [https://www.greyhoundchrom.com/files/live/Derivatization Reagents.pdf]([Link] Reagents.pdf)

  • Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox. MDPI. Available at: [Link]

  • Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate. Available at: [Link]

  • Problems in sample derivatization for gas chromatography?. ResearchGate. Available at: [Link]

  • Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. ResearchGate. Available at: [Link]

  • Detection of Polar Metabolites Through the Use of Gas Chromatography–Mass Spectrometry. ResearchGate. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science International. Available at: [Link]

  • Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS. PubMed. Available at: [Link]

  • Derivatization reagents for GC. Adis International. Available at: [Link]

  • Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed. Available at: [Link]

  • Metabolomics by Gas Chromatography-Mass Spectrometry. PubMed Central. Available at: [Link]

  • Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media. ACS Publications. Available at: [Link]

  • Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry. ACS Publications. Available at: [Link]

  • Structural elucidation of derivatives of polyfunctional metabolites after methyl chloroformate derivatization by high-resolution gas chromatography-mass spectrometry. Organic and Biomolecular Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of 2-Hydroxy-3-butynoic Acid

Prepared by: Senior Application Scientist, Chemical Stability Division Welcome to the technical support center for 2-Hydroxy-3-butynoic acid. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Stability Division

Welcome to the technical support center for 2-Hydroxy-3-butynoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable and reactive compound. Given its unique structure, preventing polymerization during storage is critical for experimental success and safety. This document provides in-depth troubleshooting advice and best-practice protocols based on established chemical principles.

Section 1: Understanding the Inherent Instability of 2-Hydroxy-3-butynoic Acid

Before addressing prevention, it is crucial to understand why 2-Hydroxy-3-butynoic acid is prone to degradation. Its structure contains two key functionalities that contribute to its reactivity: an α-hydroxy acid group and a terminal alkyne group.

  • α-Hydroxy Acid Reactivity : The presence of both a carboxylic acid and a hydroxyl group on adjacent carbons allows the molecule to undergo intermolecular esterification, forming polyester chains.[1] This is a common reaction pathway for α-hydroxy acids, especially when catalyzed by acid or heat.

  • Activated Alkyne Instability : The carbon-carbon triple bond (alkyne) is an electron-rich, high-energy functional group.[2] Its position next to electron-withdrawing carboxyl and hydroxyl groups makes it an "activated alkyne," highly susceptible to various addition reactions, including nucleophilic attack and radical-mediated polymerization.[3][4]

  • Thermal Sensitivity : Compounds containing alkyne functionalities are often thermally sensitive and can undergo exothermic decomposition or runaway polymerization at elevated temperatures.[2][5] Studies on the closely related 2-butynoic acid have shown a potential for thermal runaway, making temperature control a paramount safety and stability concern.[2][5][6]

These potential degradation pathways are summarized in the diagram below.

Degradation_Pathways cluster_pathways Potential Degradation Pathways main 2-Hydroxy-3-butynoic Acid (C₄H₄O₃) poly_ester Polyesterification main->poly_ester Intermolecular Esterification poly_alkyne Alkyne Polymerization (Radical or Nucleophilic) main->poly_alkyne Addition Across C≡C Bond decomp Thermal Decomposition main->decomp Heat-Induced Runaway Reaction Handling_Workflow start Start: Need to Aliquot Compound storage 1. Remove Primary Vial from -20°C Storage start->storage equilibrate 2. Place in Desiccator under Inert Gas (Ar or N₂); Allow to Warm to RT storage->equilibrate glovebox 3. Transfer Vial into Inert Atmosphere Glovebox equilibrate->glovebox aliquot 4. Open Vial and Quickly Weigh Desired Amount into a New Vial glovebox->aliquot reseal 5. Tightly Reseal Stock Vial, Purge Headspace if Necessary aliquot->reseal use 7. Use Aliquoted Material Immediately for Experiment aliquot->use return_storage 6. Return Stock Vial Promptly to -20°C Storage reseal->return_storage end End return_storage->end use->end

Sources

Optimization

Technical Support: 2-Hydroxy-3-butynoic Acid (HBA) Stability &amp; Handling

Topic: Aqueous Stability & Handling of 2-Hydroxy-3-butynoic Acid (HBA) Cas Number: 38628-65-8 Synonyms: 2-Hydroxybut-3-ynoic acid; -Hydroxybutynoate Support Tier: Level 3 (Senior Application Scientist)[1][2] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Aqueous Stability & Handling of 2-Hydroxy-3-butynoic Acid (HBA) Cas Number: 38628-65-8 Synonyms: 2-Hydroxybut-3-ynoic acid;


-Hydroxybutynoate
Support Tier:  Level 3 (Senior Application Scientist)[1][2]

Executive Summary

2-Hydroxy-3-butynoic acid (HBA) is a mechanism-based inactivator ("suicide substrate") primarily used to study flavoprotein oxidases (e.g., L-lactate oxidase, glycolate oxidase).[1][2] While potent in assays, its terminal alkyne and


-hydroxy moieties make it chemically labile in aqueous solution.[1][2]

The Core Issue: Users often confuse enzymatic inactivation (the desired experimental outcome) with chemical degradation (an experimental artifact).[2] This guide addresses the stability of HBA before it reaches the enzyme active site.[2]

Part 1: Critical Stability Factors (The "Why")

The Decarboxylation Driver

The primary non-enzymatic degradation pathway for HBA in aqueous solution is decarboxylation .[2] The electron-withdrawing alkyne group at the


-position destabilizes the carboxyl group, facilitating the loss of 

, especially under thermal stress.[2]
  • Degradation Product: Propargyl alcohol (2-propyn-1-ol).[1][2]

  • Consequence: Propargyl alcohol is not an inhibitor for these enzymes; thus, degradation leads to a "silent" loss of inhibitory potency.[1][2]

pH Sensitivity & Isomerization[1][2]
  • Acidic/Neutral (pH 2.0 – 7.0): HBA is relatively stable.[1][2] The protonated acid form resists rapid degradation if kept cold.[1][2]

  • Basic (pH > 8.0): High pH promotes proton abstraction.[1][2] While the carboxylate is the active species for binding, prolonged exposure to base can trigger allenic isomerization (

    
    ), leading to complex polymerization products (often observed as yellow/brown discoloration).[2]
    
Mechanism of Action vs. Degradation

It is vital to distinguish the two pathways:

  • Pathway A (Desired): Enzyme oxidizes HBA

    
     2-keto-3-butynoate 
    
    
    
    Covalent Adduct (Enzyme Dead).[1][2]
  • Pathway B (Undesired): HBA

    
     Propargyl Alcohol + 
    
    
    
    (Enzyme Unaffected).[1][2]

Part 2: Troubleshooting Guide (Q&A)

Case 1: "My inhibitor stock turned yellow."

User Question: I prepared a 100 mM stock in water yesterday and left it on the bench. Today it has a faint yellow tint.[1][2] Can I still use it?

Diagnosis: Polymerization/Oxidation. Terminal alkynes are prone to oxidative coupling (Glaser coupling-like reactions) or polymerization when exposed to light, air, and room temperature.[1][2] The yellow color indicates the formation of conjugated oligomers.[2]

Solution:

  • Discard the stock. The effective concentration of HBA is unknown, and oligomers may cause non-specific protein aggregation.[2]

  • Protocol Adjustment: Prepare stocks in degassed water. Store at -20°C or -80°C immediately.

Case 2: "Inhibition kinetics are inconsistent."

User Question: I'm running a time-dependent inhibition assay on L-lactate oxidase. My


 values vary wildly between the start and end of the day.

Diagnosis: Spontaneous Decarboxylation. If your assay buffer is at pH 7.5 or higher and the HBA solution sits at 25°C or 37°C for hours, a significant portion converts to propargyl alcohol.[2]

Solution:

  • Keep on Ice: Keep the HBA working solution on ice until the exact moment of addition.

  • Check pH: Ensure your buffer is not > pH 8.0 unless strictly necessary.

  • Verify Concentration: Use the Titration Protocol (see Part 3) to verify active concentration if the stock is old.[1][2]

Case 3: "NMR shows unexpected peaks."

User Question: I took an NMR of my stock in


. I see the doublet for the 

-proton, but also a triplet at

2.5 ppm and a doublet at

4.3 ppm.[2]

Diagnosis: Hydrolysis Product Confirmation. The peaks at ~2.5 ppm (alkyne proton) and ~4.3 ppm (


) correspond to propargyl alcohol , confirming decarboxylation has occurred.[2]

Solution:

  • Quantify the ratio of HBA to propargyl alcohol by integration.[1][2]

  • If degradation > 5%, prepare fresh stock.[1][2]

Part 3: Visualized Workflows

Diagram 1: Degradation vs. Inhibition Pathway

This diagram illustrates the fate of HBA in your tube versus in the enzyme active site.[2]

HBA_Pathways HBA 2-Hydroxy-3-butynoic Acid (Active Inhibitor) Heat Heat / High pH (Storage Artifact) HBA->Heat Non-Enzymatic Enzyme Flavoenzyme (Lactate Oxidase) HBA->Enzyme Binding Propargyl Propargyl Alcohol + CO2 (Inactive Waste) Heat->Propargyl Decarboxylation Keto 2-Keto-3-butynoate (Reactive Intermediate) Enzyme->Keto Oxidation Adduct Flavin-Inhibitor Adduct (Dead Enzyme) Keto->Adduct Covalent Modification

Caption: Figure 1. The "Suicide" vs. "Decay" bifurcation.[1][2] The upper path represents chemical instability (storage failure), while the lower path represents the desired mechanism-based inactivation.[2]

Diagram 2: Stock Preparation & QC Decision Tree

QC_Workflow Start Start: Solid HBA Solvent Dissolve in H2O (Cold, Degassed) Start->Solvent Visual Visual Check: Colorless? Solvent->Visual Fail1 Discard (Polymerized) Visual->Fail1 No (Yellow) Aliquot Aliquot into Light-Safe Tubes Visual->Aliquot Yes Freeze Flash Freeze Store -80°C Aliquot->Freeze Use Thaw on Ice Freeze->Use Time Used within 4 hours? Use->Time Discard Discard Excess Time->Discard No Proceed Proceed to Assay Time->Proceed Yes

Caption: Figure 2. Standard Operating Procedure (SOP) for handling HBA to minimize hydrolytic loss.

Part 4: Technical Data & Protocols[1][2]

Stability Data Summary
ParameterConditionStability StatusHalf-Life (Est.)
pH Acidic (pH 2-5)High Days (at 4°C)
pH Neutral (pH 7.[1][2]0)Moderate Hours (at 25°C)
pH Basic (pH > 8.[1][2]5)Low Minutes to Hours
Temp Frozen (-20°C)High Months
Temp Ambient (25°C)Low < 24 Hours
Light Ambient LightModerate Sensitive (Alkyne)
Protocol: Preparation of 100 mM Stock Solution

Materials:

  • Solid 2-Hydroxy-3-butynoic acid (Hygroscopic - warm to RT in desiccator before opening).[1][2]

  • Milli-Q Water (Degassed with

    
     or Argon for 10 mins).
    
  • Amber microcentrifuge tubes.[1][2]

Steps:

  • Weigh HBA solid quickly to minimize moisture uptake.[1][2]

  • Dissolve in cold, degassed water to reach 100 mM.

    • Note: Do not use DMSO if possible; aqueous solubility is sufficient, and DMSO can sometimes interfere with specific flavoenzyme redox states.[2]

  • Vortex briefly (5 seconds).

  • Immediately aliquot (e.g., 50

    
    L) into amber tubes.
    
  • Snap freeze in liquid nitrogen or dry ice/ethanol bath.

  • Store at -80°C. Do not refreeze thawed aliquots.

References

  • Cromartie, T. H., & Walsh, C. T. (1975). "Mechanisms of inactivation of D-lactate dehydrogenase and D-amino acid oxidase by the acetylenic suicide substrates 2-hydroxy-3-butynoate and 2-propynylamine."[1][2] Biochemistry, 14(15), 3482-3490.[1][2] [1][2]

  • Ghisla, S., et al. (1979). "Suicide substrates as irreversible inhibitors of flavoenzymes."[1][2] Methods in Enzymology, 66, 360-384.[1][2] [1][2]

  • PubChem. "2-Hydroxy-3-butynoic acid (Compound Summary)." National Library of Medicine.[1][2] [1][2]

  • Schonbrunn, A., et al. (1976). "Inactivation of the flavoenzyme lactate oxidase by an acetylenic substrate analog."[1][2] Biochemistry, 15(8), 1798-1807.[1][2] [1][2]

Sources

Troubleshooting

Technical Support Center: 2-Hydroxy-3-butynoic Acid Synthesis

Diagnostic Triage: Identify Your Impurity Profile Before initiating a cleanup protocol, you must identify the specific class of impurity compromising your batch.[1] 2-Hydroxy-3-butynoic acid is a terminal alkyne with an...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Identify Your Impurity Profile

Before initiating a cleanup protocol, you must identify the specific class of impurity compromising your batch.[1] 2-Hydroxy-3-butynoic acid is a terminal alkyne with an alpha-hydroxy group, making it chemically labile.[1] It is prone to oxidative decarboxylation and polymerization .[1]

Use the following table to correlate your observation with the likely chemical culprit.

ObservationLikely Impurity / IssueRoot Cause
Sticky / Oiling Out Glyoxylic Acid (Starting Material)Incomplete conversion; Equilibrium limitation in the addition reaction.[1]
Brown/Black Color Polymerized Alkyne Thermal stress (>50°C) or lack of radical inhibitors during workup.[1]
Gas Evolution (Bubbling) Decarboxylation (Product Loss)Metal contamination (Fe/Cu) catalyzing loss of CO₂ to form Propargyl Alcohol.[1]
Solid Precipitate Bis-addition Product (Di-acid)Excess glyoxylic acid relative to acetylene; "Double addition" across the triple bond.[1]
NMR: Shift at ~2.5 ppm Propargyl Alcohol Decomposition product resulting from decarboxylation.[1]

Impurity Origin & Control Logic

The following decision tree illustrates where these impurities enter your workflow and the critical control points (CCPs) to mitigate them.

ImpurityFlow Start Reaction: Acetylene + Glyoxylic Acid Impurity_Gly Impurity: Residual Glyoxylic Acid (High Water Solubility) Start->Impurity_Gly Incomplete Conv. Impurity_Bis Impurity: Bis-Acid (Diol) (Over-reaction) Start->Impurity_Bis Excess Glyoxylic Impurity_Metal Impurity: Metal Ions (Cu/Fe) (Catalyst Residue) Start->Impurity_Metal Catalyst Use Solution_Ca Sol: Calcium Salt Precipitation Impurity_Gly->Solution_Ca Removal Solution_Ext Sol: Continuous Extraction (EtOAc/Et2O) Impurity_Bis->Solution_Ext Separation Issue_Decarb Issue: Decarboxylation (Loss of Yield) Impurity_Metal->Issue_Decarb Catalyzes Solution_Resin Sol: Chelex Resin Treatment Impurity_Metal->Solution_Resin Scavenging

Figure 1: Impurity genesis and corresponding remediation strategies.[1]

Troubleshooting Guides (Q&A)

Issue A: "I cannot remove residual Glyoxylic Acid."

Context: Glyoxylic acid is highly water-soluble and difficult to separate from 2-hydroxy-3-butynoic acid using standard extraction because their polarities are similar.[1]

Q: How do I selectively remove glyoxylic acid without losing my product? A: You must exploit the solubility difference of their Calcium Salts .[1] Glyoxylic acid forms a poorly soluble calcium salt compared to the alpha-hydroxy acetylenic acid.[1]

Protocol:

  • Neutralization: Adjust the aqueous reaction mixture to pH 7.0 using Calcium Carbonate (

    
    ).
    
  • Precipitation: Stir at 0°C for 2 hours. Unreacted glyoxylic acid (and any oxalic acid byproduct) will precipitate as Calcium Glyoxylate/Oxalate.[1]

  • Filtration: Filter the cold suspension. The filtrate contains your target molecule as the Calcium salt.[1]

  • Acidification: Acidify the filtrate carefully with cold HCl to pH 1-2.

  • Extraction: Immediately extract with Ethyl Acetate.

Technical Insight: This method works because the lattice energy of calcium glyoxylate is significantly higher than that of the bulky 2-hydroxy-3-butynoic acid salt, driving selective precipitation [1].[1]

Issue B: "My product turns black and bubbles during rotary evaporation."

Context: This indicates Metal-Catalyzed Decarboxylation .[1] The alpha-hydroxy acid moiety coordinates with transition metals (Cu, Fe, Pd), lowering the activation energy for the loss of


.[1]

Q: How do I stabilize the product during solvent removal? A: You must sequester metal ions before any heating step.[1] A simple wash is insufficient; you need Chelation.[1]

Protocol:

  • Resin Treatment: Add Chelex 100 (or equivalent iminodiacetic acid resin) to your organic phase before drying.[1]

  • Dosage: Use 5% w/w relative to the theoretical yield.

  • Time: Stir for 30 minutes at room temperature.

  • Filtration: Filter off the resin.[1]

  • Evaporation: Keep the water bath temperature below 40°C .

Mechanism: The resin has a higher binding affinity (


) for transition metals than the alpha-hydroxy acid, effectively stripping the "catalyst" that drives decomposition [2].[1]
Issue C: "The product is oiling out during recrystallization."

Context: The compound is an "organic salt" mimic—it has high polarity but a lipophilic alkyne tail.[1] It resists forming a lattice in pure non-polar solvents.[1]

Q: What is the correct solvent system for crystallization? A: You need a "Push-Pull" solvent system.[1] Single solvents rarely work.[1] Use Benzene/Acetone (Traditional) or Toluene/Ethyl Acetate (Greener alternative).[1]

Protocol:

  • Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (35°C).[1]

  • Add Toluene dropwise until the solution turns slightly turbid.

  • Add a single drop of Ethyl Acetate to clear the turbidity.[1]

  • Seed: Add a seed crystal if available. If not, scratch the glass.[1]

  • Cooling: Place in a -20°C freezer overnight. Do not cool rapidly; this forces oiling.[1]

Advanced Purification Workflows

Workflow 1: Continuous Extraction (The "Salting Out" Method)

If your product is trapped in the aqueous phase (common after the Calcium precipitation step), standard separatory funnel extraction is inefficient.[1]

  • Saturate: Saturate the aqueous layer with NaCl (Salting out effect reduces the solubility of the organic acid in water).[1]

  • Setup: Use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel apparatus) with Diethyl Ether .

  • Duration: Run for 12–18 hours.

  • Inhibitor: Add 10mg of BHT (Butylated hydroxytoluene) to the collection flask to prevent polymerization during the long boil.

Workflow 2: Removing the "Bis-Acid" Impurity

If you used excess glyoxylic acid, you likely formed the di-acid (reaction at both ends of acetylene, if acetylene gas was used).[1]

  • Detection: HPLC shows a peak with a retention time roughly 0.8x that of the product (more polar).[1]

  • Removal: The Bis-acid is much more polar.[1]

    • Dissolve crude mixture in Dichloromethane (DCM) .

    • The 2-Hydroxy-3-butynoic acid is soluble in DCM.[1]

    • The Bis-acid (2,5-dihydroxyhex-3-ynedioic acid) is largely insoluble in DCM.[1]

    • Filter the suspension. The filtrate contains your purified product.[1][2]

References

  • Separation of Glyoxylic Acid via Calcium Salts

    • Source: ResearchGate / Russian Journal of Applied Chemistry.[1]

    • Title: "Exchange Reactions Control for Selective Separation of Glyoxylic Acid in Technological Mixtures."
    • URL:[Link]

  • Decarboxylation Mechanisms & Metal Catalysis

    • Source: Organic Letters (ACS Publications).[1]

    • Title: "Direct Hydrodecarboxylation of Aliphatic Carboxylic Acids."[1][3] (Discusses the sensitivity of alpha-functionalized acids).

    • URL:[Link][1]

  • General Synthesis & Properties of Alkynoic Acids

    • Source: Organic Syntheses.[1][4][5]

    • Title: "Tetrolic Acid (2-Butynoic Acid) Synthesis." (Foundational technique for handling water-soluble alkynoic acids).[1][6]

    • URL:[Link][1]

Disclaimer: This guide is for research purposes only. 2-Hydroxy-3-butynoic acid is a reactive intermediate.[1] Always perform work in a fume hood and consult the specific SDS for CAS 38628-65-8 before handling.

Sources

Optimization

optimal storage temperature for 2-Hydroxy-3-butynoic acid

This technical guide is designed for researchers working with 2-Hydroxy-3-butynoic acid (CAS: 38628-65-8) .[1] It prioritizes experimental integrity, compound stability, and safety.[1] Topic: Optimal Storage, Stability &...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers working with 2-Hydroxy-3-butynoic acid (CAS: 38628-65-8) .[1] It prioritizes experimental integrity, compound stability, and safety.[1]

Topic: Optimal Storage, Stability & Troubleshooting CAS: 38628-65-8 | Formula: C₄H₄O₃ | MW: 100.07 g/mol [1][2]

Core Storage Directives (The "Golden Rules")

As an alpha-hydroxy acetylenic acid, this compound possesses a "dual-threat" reactivity profile: the terminal alkyne is prone to polymerization (heat/light sensitive), and the alpha-hydroxy acid moiety is hygroscopic and susceptible to decarboxylation.[1] Adherence to the following protocol is non-negotiable for assay reproducibility.

ParameterOptimal ConditionCritical Mechanism
Temperature -20°C (Frozen) Prevents spontaneous polymerization of the alkyne group and thermal decarboxylation.[1]
Atmosphere Inert Gas (Argon/N₂) Oxygen promotes oxidative degradation; Argon is preferred over Nitrogen due to higher density (better blanket).[1]
Humidity Desiccated (<10% RH) Highly hygroscopic.[1] Moisture absorption catalyzes hydrolysis and alters stoichiometry (weighing errors).[1]
Container Amber Glass + Parafilm Amber glass blocks UV (prevents photo-initiated polymerization).[1] Parafilm creates a secondary moisture seal.[1]

Decision Framework: Handling & Storage

The following logic flow dictates how to handle the compound from the moment it arrives at your facility.

StorageLogic Start Shipment Received CheckTemp Check Temperature (Did it arrive frozen?) Start->CheckTemp Inspect Visual Inspection (Color/Texture) CheckTemp->Inspect ConditionOK White/Pale Yellow Free-flowing Powder Inspect->ConditionOK Pass ConditionBad Dark Yellow/Brown or Wet/Clumped Inspect->ConditionBad Fail Action_Store Purge with Argon Seal with Parafilm Store at -20°C ConditionOK->Action_Store Action_Discard Discard/Contact Vendor (Polymerization Risk) ConditionBad->Action_Discard Usage Experimental Use Action_Store->Usage Need to use? Thaw Equilibrate to RT (Desiccator, 30 mins) Usage->Thaw CRITICAL STEP Solvent Dissolve in DMSO/Water (Use Immediately) Thaw->Solvent

Figure 1: Decision matrix for receiving, assessing, and utilizing 2-Hydroxy-3-butynoic acid to prevent degradation.[1]

Troubleshooting & FAQs

Scenario 1: Discoloration (The "Browning" Effect)

Q: My powder has turned from off-white to a dark yellow/brown sticky solid. Is it still usable?

  • Diagnosis: Polymerization. The terminal alkyne group (C≡C-H) is thermodynamically unstable.[1] Exposure to heat (>4°C) or UV light initiates oligomerization, forming conjugated polyene-like structures which appear yellow/brown.[1]

  • Action: Discard immediately. The purity is compromised, and the degradation products may inhibit enzymes or interfere with binding assays non-specifically.[1]

  • Prevention: Strictly maintain -20°C storage and use amber vials.

Scenario 2: Moisture & Weighing Errors

Q: The compound clumps immediately when I open the vial. How do I weigh it accurately?

  • Diagnosis: Hygroscopicity. The alpha-hydroxy acid moiety rapidly chelates atmospheric water.[1]

  • Action:

    • Equilibrate: Never open a cold vial. Allow the closed vial to warm to room temperature in a desiccator for 30 minutes. This prevents condensation on the cold solid.[1]

    • Inert Weighing: If possible, weigh inside a glovebox or a nitrogen-purged glove bag.[1]

    • Correction: If weighing in air, work quickly. If the solid looks "wet," assume water mass is significant (up to 10-20% w/w) and verify concentration via NMR or titration if precision is critical.[1]

Scenario 3: Solubility & Stock Solutions

Q: Can I store a 100 mM stock solution in water or DMSO?

  • Diagnosis: Solvent Stability.

    • Water: High Risk.[1] Aqueous solutions are prone to pH-dependent hydrolysis or decarboxylation over time.[1]

    • DMSO: Moderate Stability. DMSO is the preferred solvent for stock solutions.[1]

  • Protocol:

    • Make Fresh: Ideally, prepare solutions immediately before use.

    • Storage: If storage is necessary, dissolve in anhydrous DMSO, aliquot into single-use volumes, and store at -80°C . Do not refreeze aliquots.

Scenario 4: Transport Conditions

Q: The package arrived with the ice pack melted (room temp). Is the compound ruined?

  • Analysis: Short-term excursions (24-48 hours) to room temperature are usually acceptable if the vial remained sealed and dry.[1]

  • Test: Check physical appearance.[1][2][3][4] If it is still a free-flowing white powder, it is likely viable.[1] If it has melted into a glass or turned brown, it is degraded.[1] Run a quick ¹H-NMR (in DMSO-d₆) to confirm the integrity of the alkyne proton (~3.5-4.5 ppm) and lack of broad polymer peaks.[1]

Detailed Experimental Protocols

Protocol A: Purity Assessment via ¹H-NMR

Use this protocol to validate compound integrity after improper storage.[1]

  • Solvent: Use DMSO-d₆ (Chloroform-d may not fully dissolve the polar acid).[1]

  • Sample Prep: Dissolve ~5 mg of compound in 600 µL solvent.

  • Key Signals to Monitor:

    • Alkyne Proton (C≡C-H): Look for a doublet or singlet (depending on exchange) around 3.0 - 4.0 ppm .[1]

    • Alpha-Proton (CH-OH): Look for a signal around 4.5 - 5.0 ppm .[1]

    • Degradation: Broad "humps" in the baseline indicate polymerization.[1] New sharp singlets suggest decarboxylation products (e.g., propargyl alcohol derivatives).[1]

Protocol B: Aliquoting for Long-Term Storage

Avoid repeated freeze-thaw cycles which introduce moisture.[1]

  • Environment: Work in a low-humidity hood or glovebox.

  • Dissolution: Dissolve the master batch in anhydrous DMSO to a high concentration (e.g., 500 mM).

  • Distribution: Dispense small volumes (e.g., 20 µL) into PCR tubes or amber microcentrifuge tubes.

  • Sealing: Cap tightly. If using tubes, wrap the cap junction with Parafilm.[1]

  • Freezing: Snap-freeze in liquid nitrogen (optional but recommended) and transfer immediately to -80°C .

Mechanistic Insight: Degradation Pathways[1]

Understanding why the compound degrades ensures better compliance with storage rules.[1]

Degradation Compound 2-Hydroxy-3-butynoic Acid (Active) Heat Heat (>25°C) UV Light Compound->Heat Moisture Moisture (H₂O) Compound->Moisture Polymer Polymerized Oligomers (Brown/Yellow Solid) [IRREVERSIBLE] Heat->Polymer Alkyne Coupling Decarb Propargyl Alcohol + CO₂ (Gas Evolution) Heat->Decarb Thermal Decarboxylation Hydrolysis Hydrates/Clumps (Stoichiometry Error) Moisture->Hydrolysis Absorption

Figure 2: Primary degradation pathways.[1] Heat drives polymerization and decarboxylation, while moisture compromises physical form and concentration accuracy.[1]

References

  • TCI Chemicals. Product Specification: 2-Hydroxy-3-butynoic Acid (H0905).[1][2] Retrieved from .[1]

  • PubChem. Compound Summary: 2-Hydroxy-3-butynoic acid (CID 170267).[1] National Library of Medicine.[1] Retrieved from .[1]

  • Sigma-Aldrich (Merck). Safety Data Sheet (SDS) - Generic Alkyne Carboxylic Acids.[1] (General handling for Class 8 Corrosives/Hygroscopic solids).[1]

  • ChemicalBook. 2-Hydroxy-3-butynoic acid Properties and Stability. Retrieved from .[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-Hydroxy-3-butynoic Acid Oxidation

Welcome to the technical support center for the oxidation of 2-Hydroxy-3-butynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this specific c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the oxidation of 2-Hydroxy-3-butynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this specific chemical transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot low yields and optimize your reaction conditions.

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the oxidation of 2-Hydroxy-3-butynoic acid?

Low yields in this reaction are typically attributed to one or more of the following factors:

  • Incomplete Conversion: The oxidizing agent may not be reactive enough, or the reaction time might be too short.

  • Substrate or Product Degradation: The starting material or the desired product, 2-oxo-3-butynoic acid, can be sensitive to the reaction conditions, leading to decomposition. The presence of the alkyne and carboxylic acid functionalities introduces potential for side reactions.

  • Byproduct Formation: Competing reaction pathways can consume the starting material or the product.

  • Difficulties in Product Isolation: The polarity of the product and potential for chelation can complicate purification, leading to product loss during workup and chromatography.

Q2: Which oxidation methods are recommended for a sensitive substrate like 2-Hydroxy-3-butynoic acid?

For sensitive substrates with multiple functional groups, mild oxidation methods are highly recommended to avoid over-oxidation and side reactions.[1][2] The two most suitable methods are:

  • Dess-Martin Periodinane (DMP) Oxidation: This method is known for its mild conditions, neutral pH, and high selectivity for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[2][3]

  • Swern Oxidation: This technique uses dimethyl sulfoxide (DMSO) activated by an electrophile (like oxalyl chloride) and is performed at very low temperatures (-78 °C), making it ideal for sensitive compounds.[4][5]

Stronger oxidizing agents like chromic acid (Jones reagent) or potassium permanganate (KMnO4) are generally not recommended as they can lead to cleavage of the alkyne bond or other unwanted side reactions.[6][7]

Troubleshooting Guide: Specific Issues
Issue 1: Consistently low conversion of the starting material.

Q: I'm observing a significant amount of unreacted 2-Hydroxy-3-butynoic acid in my reaction mixture. How can I improve the conversion?

A: Low conversion can be addressed by systematically evaluating the following parameters:

  • Reagent Quality:

    • Dess-Martin Periodinane (DMP): DMP is moisture-sensitive. Ensure you are using a fresh bottle or a properly stored reagent. The quality of DMP can be checked by 1H NMR.

    • Swern Oxidation Reagents: DMSO must be anhydrous. Oxalyl chloride should be fresh and handled under inert atmosphere to prevent decomposition.

  • Reaction Temperature:

    • DMP Oxidation: While typically run at room temperature, gently warming the reaction to 30-40 °C might improve the rate of conversion for less reactive substrates.[3]

    • Swern Oxidation: The initial activation of DMSO and the addition of the alcohol are critical and must be done at -78 °C. However, after the addition of triethylamine, the reaction is often allowed to slowly warm to room temperature. Ensure your temperature control is accurate.

  • Stoichiometry of Reagents:

    • Increase the equivalents of the oxidizing agent incrementally. For DMP, you can go from the typical 1.1-1.5 equivalents up to 2.0 equivalents. For Swern, ensure at least 2 equivalents of DMSO and oxalyl chloride, and 5 equivalents of triethylamine are used.

  • Reaction Time:

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if you observe a gradual increase in product formation.

Issue 2: Formation of multiple unidentified byproducts.

Q: My crude reaction mixture shows several spots on the TLC plate, and the yield of the desired product is low. What are these byproducts and how can I minimize them?

A: The formation of byproducts is a common issue with multi-functionalized molecules. Here’s a breakdown of potential side reactions and how to mitigate them:

  • Potential Side Reactions with the Alkyne Group:

    • Strong oxidizing conditions can lead to oxidative cleavage of the alkyne.[8][9] This is why mild oxidants like DMP and Swern are preferred.

    • The acidity of the terminal alkyne proton could potentially lead to side reactions if a strong base is used in the workup.

  • Side Reactions involving the Carboxylic Acid:

    • The acidic proton of the carboxylic acid will be deprotonated by the base (e.g., triethylamine in Swern oxidation). This is generally not problematic but should be considered during workup.

    • In some cases, intramolecular reactions between the carboxylic acid and other functionalities can occur, especially at elevated temperatures.

  • Mitigation Strategies:

    • Strict Temperature Control: For Swern oxidation, maintaining the temperature at -78 °C during the critical steps is paramount to prevent side reactions.[10]

    • Choice of Base: In Swern oxidation, a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes be a better choice than triethylamine to minimize side reactions.

    • Buffered Conditions for DMP: The Dess-Martin oxidation produces acetic acid as a byproduct, which can be detrimental to acid-sensitive substrates.[2] Adding a buffer like pyridine or sodium bicarbonate to the reaction mixture can prevent acid-catalyzed decomposition.[11]

Troubleshooting Flowchart

Troubleshooting_Low_Yield start Low Yield of 2-oxo-3-butynoic acid check_conversion Check Conversion (TLC/LC-MS) start->check_conversion purification_issue Check Purification: - Extraction pH - Column Loading start->purification_issue incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Starting Material Remaining byproducts Significant Byproducts check_conversion->byproducts Multiple Spots optimize_reagents Optimize Reagents: - Fresh Oxidant - Anhydrous Solvents incomplete_conversion->optimize_reagents modify_protocol Modify Protocol: - Add Buffer (DMP) - Change Base (Swern) - Strict Temp. Control byproducts->modify_protocol optimize_conditions Optimize Conditions: - Adjust Temperature - Increase Equivalents - Extend Reaction Time optimize_reagents->optimize_conditions success Improved Yield optimize_conditions->success modify_protocol->success purification_issue->success

Caption: A decision tree for troubleshooting low yield in the oxidation of 2-Hydroxy-3-butynoic acid.

Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is a good starting point due to its operational simplicity and mild conditions.[2][3]

Materials:

  • 2-Hydroxy-3-butynoic acid

  • Dess-Martin Periodinane (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (optional, for buffering)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 2-Hydroxy-3-butynoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). If buffering is desired, add sodium bicarbonate (2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin Periodinane (1.5 equivalents) portion-wise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers become clear.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes).

Protocol 2: Swern Oxidation

This method is excellent for sensitive substrates but requires strict temperature control.

Materials:

  • Dimethyl sulfoxide (DMSO, 2.2 equivalents), anhydrous

  • Oxalyl chloride (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • 2-Hydroxy-3-butynoic acid (1 equivalent)

  • Triethylamine (TEA, 5 equivalents) or Diisopropylethylamine (DIPEA)

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise, keeping the internal temperature below -65 °C. Stir for 15 minutes.

  • Add a solution of 2-Hydroxy-3-butynoic acid (1 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Add triethylamine (5 equivalents) dropwise, ensuring the temperature does not rise above -60 °C.

  • After the addition of TEA, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.

  • Quench the reaction by adding water.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation
ParameterDess-Martin Periodinane (DMP) OxidationSwern Oxidation
Temperature 0 °C to Room Temperature-78 °C to Room Temperature
Key Reagents Dess-Martin PeriodinaneDMSO, Oxalyl Chloride, Triethylamine
Typical Equivalents 1.1 - 1.5 eq.2.2 eq. DMSO, 1.5 eq. (COCl)₂, 5 eq. TEA
Common Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Pros Operationally simple, mild conditionsExcellent for sensitive substrates, high yields
Cons Reagent is moisture-sensitive and can be expensiveRequires strict low-temperature control
Visualization of Potential Reaction Pathways

Reaction_Pathways cluster_main Desired Oxidation Pathway cluster_side Potential Side Reactions 2-Hydroxy-3-butynoic acid 2-Hydroxy-3-butynoic acid 2-oxo-3-butynoic acid 2-oxo-3-butynoic acid 2-Hydroxy-3-butynoic acid->2-oxo-3-butynoic acid Mild Oxidation (DMP or Swern) Cleavage Products Cleavage Products 2-Hydroxy-3-butynoic acid->Cleavage Products Strong Oxidation (e.g., KMnO4) Other Byproducts Other Byproducts 2-Hydroxy-3-butynoic acid->Other Byproducts Decomposition (e.g., heat, acid/base)

Sources

Optimization

Technical Support Center: 2-Hydroxy-3-butynoic Acid (2-HBA) Stability &amp; Analysis

This guide is structured as a dynamic Technical Support Center resource designed for researchers analyzing 2-Hydroxy-3-butynoic acid (2-HBA). It prioritizes mechanistic understanding, robust analytical protocols, and dir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center resource designed for researchers analyzing 2-Hydroxy-3-butynoic acid (2-HBA). It prioritizes mechanistic understanding, robust analytical protocols, and direct troubleshooting.

Product: 2-Hydroxy-3-butynoic acid (CAS: 38628-65-8) Application: Chiral building block, enzyme inhibitor (suicide substrate), metabolic linker. Support Level: Advanced (R&D/QC)

Degradation Mechanics: The "Why" Behind Instability

2-Hydroxy-3-butynoic acid is structurally fragile due to the synergistic reactivity of three functional groups: the carboxylic acid, the


-hydroxyl group, and the terminal alkyne. Understanding its degradation is not about avoiding a single pathway, but managing a network of competing decomposition routes.
Primary Degradation Pathways
  • Oxidative Decarboxylation (The "Headless" Pathway): Like many

    
    -hydroxy acids, 2-HBA is susceptible to oxidative cleavage, particularly in the presence of trace transition metals or reactive oxygen species (ROS). This releases CO
    
    
    
    and generates Propargyl aldehyde (2-propynal), a highly reactive electrophile that often polymerizes or oxidizes further to propiolic acid.
  • Hydrolytic Decarboxylation (The

    
    -Keto Route): 
    In aqueous buffers, the terminal alkyne can undergo hydration (often catalyzed by trace metals or low pH). This converts the alkyne into a ketone, forming 2-hydroxy-3-oxobutanoic acid . This intermediate is a 
    
    
    
    -keto acid derivative, which is thermodynamically unstable and spontaneously decarboxylates to form Hydroxyacetone .
  • Oligomerization: In concentrated solutions or neat form, the hydroxyl group of one molecule attacks the carboxyl of another, leading to polyesters or cyclic lactides (3,6-di(prop-2-ynyl)-1,4-dioxane-2,5-dione).

Degradation Pathway Diagram

HBA_Degradation HBA 2-Hydroxy-3-butynoic Acid (C4H4O3) OxInter Oxidative Intermediate HBA->OxInter Oxidation (O2/Metals) Hydration Alkyne Hydration (Markovnikov) HBA->Hydration H2O / H+ PropAld Propargyl Aldehyde (Reactive Electrophile) OxInter->PropAld -CO2 Propiolic Propiolic Acid PropAld->Propiolic Oxidation BetaKeto 2-Hydroxy-3-oxobutanoic acid (Unstable Beta-Keto Acid) Hydration->BetaKeto Hydroxyacetone Hydroxyacetone (Major Stable Product) BetaKeto->Hydroxyacetone Spontaneous Decarboxylation (-CO2)

Figure 1: Mechanistic map of 2-HBA degradation yielding Propargyl Aldehyde (oxidative) and Hydroxyacetone (hydrolytic).

Analytical Protocol: LC-MS/MS Identification

Standard C18 chromatography often fails for 2-HBA due to poor retention of the polar acid, leading to ion suppression in the void volume. We recommend a HILIC (Hydrophilic Interaction Liquid Chromatography) or Mixed-Mode Anion Exchange approach.

Validated Method Parameters
ParameterSpecificationRationale
Column HILIC Amide or Mixed-Mode WAX (e.g., Waters BEH Amide, 1.7 µm)Retains polar acids; separates 2-HBA from the void volume.
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0) in 95:5 Water:ACNHigh pH ensures full deprotonation (COO-) for retention on WAX or ionic interaction in HILIC.
Mobile Phase B Acetonitrile (10 mM Ammonium Acetate)Organic modifier.
Flow Rate 0.3 - 0.4 mL/minStandard for ESI sensitivity.
Ionization ESI Negative Mode (ESI-)Carboxylic acids ionize best in negative mode (

).
Key Transitions Precursor: 99.0 m/z (

)Product 1: 55.0 m/z (Decarboxylation)Product 2: 53.0 m/z (Loss of H2O + CO)
99 -> 55 is the signature transition for the loss of CO

.
Sample Preparation (Critical)[1]
  • Solvent: Dissolve standards in Acetonitrile:Water (90:10) . Avoid 100% water to prevent rapid hydrolysis/hydration.

  • Temperature: Keep autosampler at 4°C .

  • Additives: Add 0.1% EDTA to buffers if oxidative decarboxylation is observed (sequesters trace metals).

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "My 2-HBA peak is disappearing, but I don't see new peaks."

Diagnosis: You are likely experiencing thermal decarboxylation in the source or injector, or the degradation product (Propargyl aldehyde) is volatile/not ionizing.

  • Check: Is your nebulizer temperature too high (>400°C)?

  • Fix: Lower source temperature to <300°C.

  • Fix: Monitor for Hydroxyacetone in ESI+ mode (m/z 75

    
    ) to confirm degradation type.
    
Issue 2: "I see a peak at m/z 113 or 117."

Diagnosis: This is likely a Solvent Adduct or Hydration artifact .

  • Check: m/z 117 is often

    
     or 
    
    
    
    .
  • Fix: Switch buffer from Ammonium Acetate to Ammonium Formate to shift the adduct mass and confirm identity.

Issue 3: "Retention time is shifting between runs."

Diagnosis: HILIC columns require extensive equilibration. The "water layer" on the stationary phase is fluctuating.

  • Fix: Ensure a minimum 5-minute re-equilibration time at initial conditions between injections.

  • Fix: Maintain a constant ionic strength (do not run simple water/ACN gradients without buffer salts).

Issue 4: "The peak is tailing severely."

Diagnosis: Metal chelation.


-hydroxy acids bind to stainless steel in the LC flow path.
  • Fix: Passivate the system with 10% nitric acid (remove column first!) or use a PEEK-lined column and system.

  • Fix: Add 5 µM EDTA or Medronic Acid to Mobile Phase A.

Frequently Asked Questions (FAQs)

Q: Can I store 2-HBA in DMSO? A: Use with caution. While solubility is high, DMSO is hygroscopic. Water absorbed from the air will accelerate the hydration of the alkyne to the


-keto acid intermediate. Store in anhydrous acetonitrile at -20°C for better stability.

Q: Why do I see a dimer peak (m/z 199)? A: This is the intermolecular ester (estolide) formation. It happens if the stock solution is too concentrated (>10 mg/mL) or if the sample was dried down using heat (SpeedVac). Never use heat to dry 2-HBA samples.

Q: Is derivatization necessary for GC-MS? A: Yes. You cannot analyze 2-HBA directly by GC due to the carboxylic acid and hydroxyl groups. Use BSTFA + 1% TMCS to form the di-TMS derivative.

  • Note: The TMS derivative stabilizes the molecule against thermal decarboxylation in the GC inlet.

Q: What is the exact mass for the primary degradation product? A:

  • Propargyl Aldehyde: 54.0106 Da (Neutral). Hard to detect in ESI.

  • Hydroxyacetone: 74.0368 Da (Neutral). Detect as

    
     = 75.044 in ESI+.
    

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 170267, 2-Hydroxy-3-butynoic acid. [Link]

  • Oxidative Decarboxylation Mechanism: Pink, J. M., & Stewart, R.[3] (1971).[3][4] Mechanism of Oxidative Decarboxylation of

    
    -Hydroxy Acids by Bromine Water. Canadian Journal of Chemistry, 49(5), 654–659.
    [Link]
    
  • Alpha-Hydroxy Acid Analysis (LC-MS): Han, J., et al. (2024).[5][1][6][7] Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Journal of Chromatography B. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in 2-Hydroxy-3-butynoic Acid HPLC Analysis

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analyses. This guide is designed for researchers, scientists, and drug development professionals encountering peak...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analyses. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically with 2-Hydroxy-3-butynoic acid, a polar and acidic compound that serves as a valuable building block in pharmaceutical synthesis.[1][2] As a Senior Application Scientist, my goal is to provide you with a logical, in-depth framework to diagnose and resolve these common chromatographic challenges, ensuring the integrity and accuracy of your results.

Understanding the Challenge: Why Does 2-Hydroxy-3-butynoic Acid Tailing Occur?

Peak tailing, an asymmetry where the latter half of a peak is broader than the front, is a common issue that can compromise resolution and lead to inaccurate quantification.[3] For a small, polar, and acidic molecule like 2-Hydroxy-3-butynoic acid, this problem is frequently rooted in its chemical properties and its interaction with the HPLC system.

The primary cause of peak tailing is often the presence of more than one mechanism for analyte retention during the separation process.[4] While the main goal in reversed-phase HPLC is retention via hydrophobic interactions, unwanted secondary interactions can occur. For an acidic analyte, these are most commonly electrostatic interactions with the stationary phase.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What are the most likely causes of peak tailing for 2-Hydroxy-3-butynoic acid?

Answer:

When analyzing 2-Hydroxy-3-butynoic acid, peak tailing can generally be traced to two categories of issues: Chemical Interactions and Physical or System Issues .

1. Chemical Interactions (Most Common):

  • Silanol Interactions: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface. These groups are acidic and can become deprotonated (Si-O⁻) at mobile phase pH levels above approximately 3.[3][4] Your analyte, 2-Hydroxy-3-butynoic acid, has a carboxylic acid group that can be deprotonated (COO⁻). The negatively charged analyte can then interact strongly with any positively charged sites on the silica surface or engage in undesirable polar interactions with the silanols, creating a secondary retention mechanism that leads to tailing.[4][5]

  • Mobile Phase pH Near Analyte's pKa: If the mobile phase pH is close to the pKa of the carboxylic acid group, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention behaviors, resulting in a distorted or tailing peak.[6][7]

  • Metal Contamination: Trace metal impurities on the surface of the silica packing can act as active sites, chelating with the hydroxyl and carboxyl groups of your analyte, which also contributes to peak tailing.[8]

2. Physical & System Issues:

  • Column Degradation: The formation of a void at the column inlet or a partially blocked inlet frit can disrupt the flow path, causing peak distortion.[4][9]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can lead to band broadening and tailing, particularly for early-eluting peaks.[9]

  • Sample Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger (i.e., higher organic content) than your mobile phase can cause the peak to be distorted or split.[10]

Below is a diagram illustrating the primary chemical interaction responsible for peak tailing with acidic analytes.

G cluster_0 Reversed-Phase Stationary Phase cluster_1 Mobile Phase Silica Silica Surface C18 C18 Chains (Primary Retention) Silica->C18 Hydrophobic Interaction Silanol Deprotonated Silanol Group (Si-O⁻) (Active Site) Silica->Silanol Analyte Analyte Anion (2-Hydroxy-3-butynoate) (R-COO⁻) Analyte->C18 Desired Hydrophobic Retention Analyte->Silanol Undesired Ionic Interaction (Causes Tailing) G start Peak Tailing Observed check_ph Is Mobile Phase pH ~2 units below analyte pKa? start->check_ph adjust_ph Adjust pH to 2.5-3.0 using a suitable buffer (e.g., 20mM Phosphate) check_ph->adjust_ph No check_column_type Is the column end-capped and made of high-purity silica? check_ph->check_column_type Yes adjust_ph->check_ph use_better_column Switch to a modern, fully end-capped column or a polar-embedded phase column check_column_type->use_better_column No / Unsure check_system Inject a neutral marker (e.g., Uracil, Toluene). Does it tail? check_column_type->check_system Yes end_good Peak Shape Resolved use_better_column->end_good system_issue Problem is physical/system-related. Check for dead volume, tubing, column void, or frit blockage. check_system->system_issue Yes chemical_issue Problem is chemical. Consider sample solvent or advanced column chemistries. check_system->chemical_issue No system_issue->end_good chemical_issue->use_better_column

Caption: Systematic workflow for troubleshooting peak tailing.

1. Evaluate Your Column Choice: Not all C18 columns are created equal. Older columns or those made with lower-purity silica (Type A) have a higher concentration of active silanol groups.

  • Use a Modern, End-Capped Column: Modern columns (Type B) use high-purity silica with minimal metal content and are "end-capped." End-capping is a process where residual silanol groups are chemically reacted to make them less polar and inactive. [4][11]This is the single most effective way to reduce secondary interactions. [11]* Consider Alternative Stationary Phases: For highly polar analytes that are poorly retained even with ion suppression, consider these alternatives:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This helps to shield the analyte from residual silanols and can provide alternative selectivity.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar compounds. [12][13]It uses a polar stationary phase (like bare silica or a diol phase) and a high-organic mobile phase, offering a completely different retention mechanism.

      Column Type Suitability for 2-Hydroxy-3-butynoic acid Key Feature
      Legacy C18 (Type A Silica) Poor High silanol activity, likely to cause severe tailing.
      Modern End-Capped C18 (Type B) Good Low silanol activity due to high-purity silica and end-capping. [11]
      Polar-Embedded Phase Excellent Shields residual silanols, offers good peak shape for polar acids.

      | HILIC (e.g., Silica, Diol, Amide) | Excellent (Alternative) | Provides strong retention for very polar compounds that are unretained in reversed-phase. [12][13]|

2. Check for System and Column Hardware Issues:

  • Inject a Neutral Compound: Inject a completely neutral, non-polar compound (like toluene or uracil). If this peak also tails, the problem is likely physical, not chemical. [11]* Inspect for Voids/Blockages: Disconnect the column and check the pressure with and without it. A significant pressure drop suggests a blockage. If a void is suspected, reversing and flushing the column (if the manufacturer permits) might help temporarily, but column replacement is the ultimate solution. [4]* Minimize Extra-Column Volume: Ensure all connection tubing is as short and narrow-diameter (e.g., 0.005" ID) as possible. [3] 3. Check Your Sample Preparation:

  • Match Sample Solvent to Mobile Phase: As a best practice, dissolve your sample in the initial mobile phase. If you must use a different solvent, ensure it is weaker than the mobile phase.

  • Avoid Sample Overload: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.

By systematically addressing mobile phase pH, column chemistry, and potential system issues, you can effectively diagnose and resolve peak tailing for 2-Hydroxy-3-butynoic acid, leading to robust and reliable HPLC data.

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2-Hydroxy-3-butynoic Acid (CAS 38628-65-8). Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-butynoic acid. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (2025). 2-Hydroxy-3-butynoic acid | CAS#:38628-65-8. Retrieved from [Link]

  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Chromedia. (n.d.). Ion Suppression Chromatography(ISC). Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • LCGC International. (2017, July 1). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • ResearchGate. (2014, March 7). How can you separate a co-eluting more polar compound by HPLC?. Retrieved from [Link]

  • HPLC Primer. (2025). Avoid Ion Suppression Issues in LCMS if You Need to Use an Ion-Pair Agent. Retrieved from [Link]

  • Obrnuta faza. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of Ionic Liquids in High Performance Reversed-Phase Chromatography. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling the Hygroscopic Nature of 2-Hydroxy-3-butynoic Acid

Welcome to the technical support guide for 2-Hydroxy-3-butynoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the primary challenge associated with this reage...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Hydroxy-3-butynoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the primary challenge associated with this reagent: its hygroscopic nature. As a molecule featuring a terminal alkyne, a hydroxyl group, and a carboxylic acid, 2-Hydroxy-3-butynoic acid is highly susceptible to moisture, which can compromise experimental integrity through both physical changes and chemical degradation. This guide provides expert-driven, field-proven protocols and troubleshooting advice to ensure the stability and reliability of your compound.

Section 1: Understanding the Challenge: The Science of Hygroscopicity

Q1: What does it mean that 2-Hydroxy-3-butynoic acid is hygroscopic and why does it happen?

A1: The term hygroscopic describes a substance's tendency to readily absorb moisture from the surrounding atmosphere.[1][2] For 2-Hydroxy-3-butynoic acid, this property is rooted in its molecular structure. It possesses three polar functional groups: a carboxylic acid (-COOH), a hydroxyl group (-OH), and a terminal alkyne (-C≡CH). Both the carboxylic acid and hydroxyl groups are excellent hydrogen bond donors and acceptors, giving the molecule a strong affinity for water molecules present in the air.[3] This attraction is the driving force behind its tendency to absorb ambient moisture.

cluster_molecule 2-Hydroxy-3-butynoic Acid cluster_water Atmospheric Moisture HBA_mol C₄H₄O₃ Structure COOH Carboxylic Acid (-COOH) OH Hydroxyl (-OH) Alkyne Alkyne (-C≡CH) H2O1 H₂O COOH->H2O1 H-Bonding H2O2 H₂O OH->H2O2 H-Bonding

Figure 1: Interaction of 2-Hydroxy-3-butynoic acid with water.
Q2: What are the specific consequences of moisture absorption for my experiments?

A2: Moisture absorption can lead to significant physical and chemical changes, jeopardizing the accuracy and reproducibility of your results.[2]

Physical Consequences:

  • Inaccurate Weighing: The absorbed water adds mass, making it impossible to accurately weigh the active compound. This leads to incorrect molar calculations for reactions and assays.

  • Change in Physical State: The compound, typically a white to light yellow solid powder[4], can become clumpy, gummy, or even dissolve into a paste-like mess.[3] This makes handling and dispensing extremely difficult.

Chemical Consequences:

  • Alkyne Hydration: The most critical chemical consequence is the hydration of the terminal alkyne. This reaction, often catalyzed by acids, converts the alkyne into an enol, which rapidly tautomerizes to the more stable ketone.[5][6] Since 2-Hydroxy-3-butynoic acid is itself an acid, it can self-catalyze this degradation upon water absorption, forming 2-hydroxy-3-oxobutanoic acid as an impurity.

  • Reaction Interference: Water is a reactive nucleophile and can interfere with many sensitive reactions, such as those involving organometallics, acid chlorides, or other water-sensitive reagents.[7]

Parameter Effect of Moisture Absorption Experimental Impact
Mass Increases due to water weight.Inaccurate molar quantities, leading to incorrect stoichiometry and concentration.
Physical Form Transitions from a free-flowing powder to clumps, paste, or a gummy solid.[3]Difficult and inaccurate sample dispensing; potential for non-homogeneous sampling.
Chemical Purity Potential for acid-catalyzed hydration of the alkyne to a ketone byproduct.[5][6]Introduction of impurities that can complicate analysis and reaction outcomes.
Reactivity The presence of water can quench water-sensitive reagents or catalyze side reactions.[7]Lower yields, formation of unintended byproducts, and potential reaction failure.

Section 2: Recommended Handling & Storage Protocols

Q3: How should I properly store unopened and opened containers of 2-Hydroxy-3-butynoic acid?

A3: Proper storage is the most critical step in maintaining the integrity of the compound.

  • Unopened Containers: Store in a cool, dry place as recommended by the supplier. The manufacturer for 2-Hydroxy-3-butynoic acid (CAS 38628-65-8) specifies storage at frozen temperatures (<0°C) under an inert gas.[4]

  • Opened Containers: Once the manufacturer's seal is broken, immediate and stringent precautions are necessary.

    • Minimize Exposure: Open the container only when you are ready to use it and for the shortest time possible.[1][3]

    • Inert Gas Blanket: Before resealing, flush the container headspace with a dry, inert gas like argon or nitrogen. This displaces any moist air that entered the container.

    • Secure Sealing: Ensure the container cap is tightly sealed. For extra protection, wrap the cap and neck of the bottle with Parafilm®.

    • Use a Desiccator: Place the sealed container inside a desiccator containing an active desiccant (e.g., silica gel, Drierite®).[8] For optimal protection, a vacuum desiccator is recommended. Store the desiccator in a freezer to comply with the recommended storage temperature.[4]

Q4: What is the correct procedure for weighing and dispensing the compound?

A4: The ideal method is to handle the compound entirely within an inert atmosphere. However, if that is not feasible, a rapid weighing procedure in a low-humidity environment is a viable alternative.

start Start: Need to Weigh 2-Hydroxy-3-butynoic Acid glovebox_check Is a glovebox or inert atmosphere available? start->glovebox_check gb_setup 1. Equilibrate compound container to room temp inside the glovebox antechamber. glovebox_check->gb_setup gb_path air_setup 1. Allow container to warm to room temperature in a desiccator before opening. glovebox_check->air_setup air_path gb_path Yes gb_weigh 2. Transfer container into the main chamber. gb_setup->gb_weigh gb_dispense 3. Weigh the required amount directly into the reaction vessel. gb_weigh->gb_dispense gb_seal 4. Securely seal the reaction vessel and stock container inside the glovebox. gb_dispense->gb_seal end_node Proceed with Experiment gb_seal->end_node air_path No air_weigh 2. Weigh compound rapidly on a tared weigh paper or directly into the reaction vessel. air_setup->air_weigh air_dispense 3. Immediately transfer to the reaction vessel under a stream of inert gas if possible. air_weigh->air_dispense air_seal 4. Immediately flush stock container with inert gas, seal tightly, wrap with Parafilm®, and return to desiccator. air_dispense->air_seal air_seal->end_node

Figure 2: Recommended workflows for weighing 2-Hydroxy-3-butynoic acid.

Section 3: Troubleshooting Guide

Q5: My compound appears clumpy or has turned into a paste. What should I do?

A5: This is a clear visual indicator of significant moisture absorption. The material's integrity is compromised.

  • Do Not Use for Sensitive Applications: Using this material will lead to inaccurate measurements and potential reaction failure. We strongly advise against its use in any quantitative or sensitive synthetic step.

  • Drying is Not Recommended: While technically possible to remove water, heating the compound is ill-advised as it is marked as heat-sensitive.[4] Thermal stress could lead to decomposition, polymerization, or other unwanted side reactions. Attempting to dry it under a high vacuum at ambient temperature may remove some surface moisture, but it is unlikely to revert the compound to its original state or remove intercalated water molecules effectively.

  • Solution: The safest and most scientifically sound course of action is to discard the compromised reagent according to your institution's hazardous waste disposal procedures and use a fresh, properly handled lot.[9]

Q6: I suspect my sample is contaminated with water. How can I confirm this and quantify the water content?

A6: Visual inspection is not quantitative. To get a precise measure of water content, a specific analytical technique is required.

  • Karl Fischer Titration (KFT): This is the gold-standard method for accurately determining water content in a sample.[10][11] KFT is a highly specific chemical titration that reacts directly with water, providing a precise quantification that is not affected by other volatile substances.[12] Both volumetric and coulometric KFT methods are suitable, with the coulometric method being ideal for samples with very low water content.[10]

  • Loss on Drying (LOD): This gravimetric method involves weighing a sample, heating it in an oven to drive off volatiles, and weighing it again.[13] However, for 2-Hydroxy-3-butynoic acid, this method is problematic. Firstly, it is not specific to water and will measure any volatile component. Secondly, the compound's heat sensitivity means that heating it may cause decomposition, leading to an overestimation of the moisture content.[4]

Q7: My reaction yield is low or I'm observing unexpected byproducts. Could moisture be the cause?

A7: Absolutely. If you are using any water-sensitive reagents (e.g., Grignard reagents, organolithiums, strong reducing agents like LiAlH₄, or acyl chlorides), any moisture introduced with your 2-Hydroxy-3-butynoic acid will consume these reagents and lower your yield.[14] Furthermore, the alkyne hydration byproduct (2-hydroxy-3-oxobutanoic acid) may be carried through the reaction, leading to unexpected peaks in your analytical data (NMR, LC-MS, etc.).

Section 4: Advanced Experimental Setups

Q8: How do I set up a reaction to completely exclude atmospheric moisture?

A8: For reactions that are highly sensitive to water, a standard setup using dry glassware under an inert atmosphere is required.

Protocol: Setting Up a Water-Free Reaction

  • Glassware Preparation: All glassware (flasks, condensers, addition funnels, etc.) must be rigorously dried to remove the thin film of adsorbed moisture.[15] The most effective method is to place the glassware in a laboratory oven at >125°C overnight and allow it to cool in a desiccator or assemble it hot while flushing with a dry, inert gas like nitrogen or argon.[15][16]

  • System Assembly: Assemble the glassware setup (e.g., a three-neck flask with a condenser and a septum-inlet). Use a thin layer of appropriate grease on any ground-glass joints to ensure an airtight seal.

  • Inert Atmosphere Purge: Once assembled, the system must be purged to replace the air with an inert atmosphere. This can be done by connecting the apparatus to a Schlenk line and performing several vacuum/inert gas backfill cycles or by maintaining a positive pressure of inert gas via a balloon or bubbler system.

  • Reagent Transfer:

    • Solids: If not weighed in a glovebox, 2-Hydroxy-3-butynoic acid should be added quickly to the flask against a counter-flow of inert gas.

    • Liquids: Use dry solvents (e.g., from a solvent purification system or a fresh Sure/Seal™ bottle). Transfer liquids using oven-dried syringes or cannulas.[15][16]

  • Maintaining the Atmosphere: Keep the reaction under a positive pressure of inert gas for its entire duration using a balloon or a bubbler connected to the top of the condenser. A drying tube filled with a desiccant can be used as an additional precaution.[16]

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Helmenstine, A. M. (n.d.). Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. Retrieved from [Link]

  • Scribd. (n.d.). Water Reactive Chemicals SOP Guide. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-butynoic acid. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (2025). 2-Hydroxy-3-butynoic acid. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]

  • News-Medical. (2018). Moisture Analysis Techniques. Retrieved from [Link]

  • Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alkynes to Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (n.d.). 9.4 Hydration of Alkynes – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • AQUALAB. (n.d.). Measuring moisture content: It's more complicated than you think. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Moisture Content Analysis. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • American Chemical Society. (2025). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from [Link]

  • Wikipedia. (n.d.). Moisture analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). Synthesis of carboxylic acids by hydration/oxidation of alkynes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Hydroxy-3-butynoic Acid

Welcome to the technical support center for the purification of 2-Hydroxy-3-butynoic acid via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Hydroxy-3-butynoic acid via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during this purification technique.

I. Understanding the Compound: 2-Hydroxy-3-butynoic Acid

2-Hydroxy-3-butynoic acid is a bifunctional molecule containing both a carboxylic acid and a hydroxyl group, along with a carbon-carbon triple bond.[1][2] This unique structure presents specific challenges and opportunities in its purification. Its polarity, conferred by the hydroxyl and carboxylic acid moieties, significantly influences its solubility in various solvents.

PropertyValueSource
Molecular FormulaC4H4O3[1][3]
Molecular Weight100.07 g/mol [2][3]
AppearanceWhite to light yellow powder or crystal[2]
Storage ConditionsStore at <0℃ under inert gas; sensitive to heat and moisture[2][4]

II. The "Why": Principles of Recrystallization for This Compound

Recrystallization is a powerful technique for purifying solid compounds. The fundamental principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by slow cooling to allow the formation of pure crystals, leaving the impurities dissolved in the surrounding solution (mother liquor).

For 2-Hydroxy-3-butynoic acid, the presence of the polar hydroxyl and carboxylic acid groups makes it amenable to recrystallization from polar solvents. However, the potential for hydrogen bonding and its acidic nature require careful solvent selection and handling to prevent degradation or the formation of unwanted byproducts.

III. Experimental Workflow: A Step-by-Step Protocol

This protocol provides a general framework for the recrystallization of 2-Hydroxy-3-butynoic acid. Optimization may be necessary based on the nature and quantity of impurities.

Recrystallization_Workflow A 1. Solvent Selection B 2. Dissolution of Impure Solid A->B Choose appropriate solvent C 3. Hot Filtration (Optional) B->C Dissolve in minimum hot solvent D 4. Cooling and Crystallization B->D No insoluble impurities C->D Remove insoluble impurities E 5. Crystal Collection (Vacuum Filtration) D->E Allow slow cooling F 6. Washing E->F Collect crystals G 7. Drying F->G Wash with cold solvent H Pure Crystals G->H Dry under vacuum

Caption: A generalized workflow for the recrystallization of 2-Hydroxy-3-butynoic acid.

Detailed Steps:
  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For 2-Hydroxy-3-butynoic acid, polar solvents are a good starting point. Common choices include water, short-chain alcohols (e.g., ethanol, methanol), or mixtures of solvents like ethanol/water or ethyl acetate/hexane.[5]

  • Dissolution: Place the impure 2-Hydroxy-3-butynoic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding the solvent in small portions until the solid just dissolves. Avoid adding a large excess of solvent.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present after dissolution, a hot gravity filtration is required to remove them. This step must be performed quickly to prevent premature crystallization in the filter funnel.[7]

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

IV. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 2-Hydroxy-3-butynoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 2-Hydroxy-3-butynoic acid?

A1: The "best" solvent is empirical and depends on the impurities. A good starting point is a polar solvent system. Due to its hydroxyl and carboxylic acid groups, water or a mixture of a water-miscible organic solvent (like ethanol) and water is often effective.[5][9] Always perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To remedy this, try reheating the solution and adding more solvent. Slower cooling or using a different solvent system can also prevent this issue.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary for dissolution.[8]

  • Cooling too quickly: While it may not significantly impact the final yield after cooling in an ice bath, slow initial cooling is crucial for purity.

  • Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

  • Premature crystallization during hot filtration: If this step is necessary, ensure your filtration apparatus is pre-heated.

Troubleshooting Common Problems

Troubleshooting_Recrystallization cluster_problems Common Problems cluster_solutions Potential Solutions P1 No Crystals Form S1a Scratch inner wall of flask P1->S1a S1b Add a seed crystal P1->S1b S1c Evaporate some solvent P1->S1c P2 Colored Crystals S2a Add activated charcoal P2->S2a S2b Perform a second recrystallization P2->S2b P3 Poor Recovery S3a Use less solvent P3->S3a S3b Ensure complete cooling P3->S3b P4 Oiling Out S4a Reheat and add more solvent P4->S4a S4b Change solvent system P4->S4b

Caption: Troubleshooting common issues in recrystallization.

Scenario 1: No Crystals Form Upon Cooling
  • Causality: The solution may not be sufficiently saturated, or nucleation has not been initiated.

  • Solution:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to act as a template for crystallization.

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

Scenario 2: The Purified Crystals are Colored
  • Causality: Colored impurities may be present that co-crystallize with the product.

  • Solution:

    • Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[7] Be cautious not to add too much, as it can also adsorb the desired product.

    • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent colored impurities.

Scenario 3: The Crystals Form Too Quickly
  • Causality: A supersaturated solution that is cooled too rapidly can cause the compound to "crash out" of solution, trapping impurities within the crystal lattice.[8]

  • Solution:

    • Reheat and Add More Solvent: Reheat the mixture to redissolve the solid, then add a small additional amount of solvent to slightly decrease the saturation.[8]

    • Insulate the Flask: After dissolving, allow the flask to cool slowly by insulating it (e.g., with a beaker of hot water or by wrapping it in glass wool).

V. Potential Impurities

Understanding the potential impurities is crucial for developing an effective purification strategy. For 2-Hydroxy-3-butynoic acid, impurities can arise from the synthetic route. For instance, if synthesized from a related butyne derivative, starting materials or byproducts of that reaction could be present. A common precursor, 2-butynoic acid (tetrolic acid), or related isomers could be potential impurities.[10][11][12]

VI. Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • Heating: Use a hot plate with a stirrer for even heating. Avoid using a Bunsen burner with flammable organic solvents.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for 2-Hydroxy-3-butynoic acid and all solvents used for specific handling and disposal information. 2-Hydroxy-3-butynoic acid is listed as causing skin and serious eye irritation.[2]

VII. References

Sources

Optimization

minimizing side reactions in 2-Hydroxy-3-butynoic acid esterification

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] The Challenge: Esterifying 2-hydroxy-3-butynoic acid is chemically treacherous because the molecule is trifunctional . It contains a carboxylic acid, an -hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: Esterifying 2-hydroxy-3-butynoic acid is chemically treacherous because the molecule is trifunctional . It contains a carboxylic acid, an


-hydroxyl group, and a terminal alkyne.

The primary failure mode is not the alkyne stability, but rather oligomerization .[1] Because the molecule contains both a nucleophile (-OH) and an electrophile (-COOH), it is prone to "self-esterification," forming linear polyesters or cyclic dimers (lactides) before it reacts with your external alcohol.

The Solution Philosophy: To minimize side reactions, you must select a method that activates the external alkylating agent rather than activating the carboxylic acid carbonyl.[1] This prevents the starting material from attacking itself.[1]

Critical Failure Modes (Troubleshooting)

Before selecting a protocol, identify which side reaction is currently ruining your yield.[1]

Failure Mode A: The "Goo" (Oligomerization)
  • Observation: The reaction mixture becomes viscous; NMR shows broad peaks; mass spec shows M+M units (dimers/trimers).

  • Mechanism: Intermolecular Fischer esterification.[1] The hydroxyl group of Molecule A attacks the activated carbonyl of Molecule B.

  • Prevention: Do not use standard carbodiimide coupling (EDC/DCC) or strong acid catalysis without high dilution. Use Alkylation (Method 1).

Failure Mode B: Loss of Alkyne (Hydration/Addition)
  • Observation: Loss of the sharp acetylenic proton signal (

    
     ppm) in 
    
    
    
    H NMR; appearance of ketone signals.
  • Mechanism: Acid-catalyzed hydration of the triple bond (Markonikov addition of water) or addition of the alcohol across the triple bond.

  • Prevention: Avoid strong mineral acids (

    
    ) and high temperatures. Ensure solvents are anhydrous.[1]
    
Failure Mode C: Racemization (For Chiral Substrates)
  • Observation: Loss of optical rotation; chiral HPLC shows enantiomeric excess (ee) erosion.

  • Mechanism: The

    
    -proton is acidic due to the flanking electron-withdrawing groups (Alkyne and Carboxyl). Strong bases or high heat promote enolization.[1]
    
  • Prevention: Use weak bases (Bicarbonate/Carbonate) and keep temperatures

    
    .
    

Visualizing the Competition

The following diagram maps the kinetic competition between the desired pathway and the destructive side reactions.

ReactionPathways cluster_legend Pathway Legend Start 2-Hydroxy-3-butynoic Acid Desired Target Ester (Yield) Start->Desired Alkylation (R-X) (Method 1) Oligomer Oligomers/Polyesters (Viscous Oil) Start->Oligomer Carbonyl Activation (Fischer/EDC) Hydration Ketone Derivative (Alkyne Hydration) Start->Hydration Strong Acid + H2O Green = Recommended Green = Recommended Red = Major Risk Red = Major Risk

Figure 1: Kinetic competition in esterification. Note that carbonyl activation (Red path) inherently risks self-reaction.

Recommended Protocols

Method 1: Carboxylate Alkylation (The "Gold Standard")

Best for: High purity, preventing oligomerization, small-to-mid scale. Concept: Instead of making the acid an electrophile (which invites attack from the -OH), we turn the acid into a nucleophile (


) and react it with an electrophilic alkyl halide.
  • Reagents: Potassium Carbonate (

    
    ), Alkyl Iodide (e.g., MeI, EtI), DMF (solvent).
    
  • Why it works: The -OH group is less acidic than the -COOH. The mild base deprotonates only the carboxylic acid.[1] The resulting carboxylate attacks the alkyl halide.[1] The carbonyl is never activated, so the -OH cannot attack it.

Protocol:

  • Dissolve: Dissolve 1.0 eq of 2-hydroxy-3-butynoic acid in anhydrous DMF (0.5 M concentration).

  • Base: Add 1.2 eq of finely ground

    
    .[1] Stir for 15 min at 0°C.
    
    • Note: The solution may bubble (

      
       release).
      
  • Alkylate: Dropwise add 1.2 eq of Alkyl Iodide (e.g., Iodomethane).

  • React: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Dry over

    
    .[1]
    
Method 2: Mild Acid Catalysis (The "Scalable" Route)

Best for: Large scale, simple methyl/ethyl esters. Concept: Generating anhydrous HCl in situ avoids the water associated with aqueous acids (


), reducing alkyne hydration risks.
  • Reagents: Thionyl Chloride (

    
    ), Methanol (or Ethanol).
    
  • Mechanism:

    
    .[1]
    

Protocol:

  • Chill: Cool anhydrous Methanol (10 mL/g of acid) to 0°C under Argon.

  • Activate: Add

    
     (1.5 eq) dropwise. Stir 10 mins.
    
  • Add Substrate: Add 2-hydroxy-3-butynoic acid in one portion.

  • React: Stir at 0°C for 1 hour, then slowly warm to RT. Do not reflux (heat promotes polymerization).

  • Monitor: Check TLC/NMR. If incomplete after 12h, cool to 0°C and add more

    
    .
    
Comparison of Methods
FeatureMethod 1: AlkylationMethod 2: In-situ HClMethod 3: EDC Coupling
Oligomer Risk Lowest (Safe)MediumHigh (Avoid)
Alkyne Risk LowLow (if anhydrous)Low
Racemization Low (if T < 25°C)Very LowLow
Purification Extraction usually sufficientExtractionChromatography required
Scalability Moderate (DMF removal)HighLow

Frequently Asked Questions (FAQ)

Q1: Can I use EDC/NHS or DCC to couple this acid with an alcohol? A: Do not recommend. Carbodiimides activate the carboxylic acid, forming an O-acylisourea. In the absence of protection, the


-hydroxyl group of a neighboring molecule will attack this intermediate faster than your external alcohol (due to proximity/concentration effects), leading to uncontrollable polymerization (polyesters).

Q2: I see a new spot on TLC that runs just above my product. What is it? A: This is likely the O-acylated side product . If you use excess acylating agent or acid chloride, the secondary alcohol (-OH) can also be esterified.

  • Fix: Ensure stoichiometry is strict (1.0–1.1 eq of alkylating agent). If using Method 1 (Alkylation), the carboxylate reacts much faster than the neutral alcohol, making this side reaction rare.

Q3: How do I remove the DMF from Method 1 without high heat (which might degrade the alkyne)? A: Do not distill the DMF. Use a "Flooding" workup: Dilute the reaction mixture with 10x volume of water and extract with 3x portions of Ether/EtOAc. The DMF partitions into the aqueous phase.[1] Wash the organic layer 3x with water to remove residual DMF.[1]

Q4: My product has no triple bond peak in the IR (


) or NMR. 
A:  You likely hydrated the alkyne to a ketone. This happens if you use aqueous acids (like 37% HCl or 

) or if your solvent was wet. Switch to Method 1 (Basic conditions) or ensure Method 2 is strictly anhydrous.

Decision Matrix

Use this logic flow to select your experimental setup.

DecisionTree Start Start: Esterification of 2-Hydroxy-3-butynoic Acid Scale What is your scale? Start->Scale Small < 5 grams Scale->Small Large > 10 grams Scale->Large Meth1 USE METHOD 1 (K2CO3 + Alkyl Iodide) Small->Meth1 Best Purity Chiral Is the SM Chiral? Large->Chiral Yes Yes Chiral->Yes Avoid Heat No No Chiral->No Cost Driven Meth2 USE METHOD 2 (SOCl2 / MeOH @ 0°C) Yes->Meth1 Safer No->Meth2

Figure 2: Workflow for selecting the optimal esterification protocol.

References

  • Haslam, E. (1980). Recent Developments in Methods for the Esterification of Carboxylic Acids. Tetrahedron, 36(17), 2409-2433. Link Context: foundational review on esterification strategies, highlighting the utility of alkylation for sensitive substrates.

  • Organic Syntheses. (1977). Methyl 4-Hydroxy-2-butynoate.[2] Org. Synth. 57, 65. Link Context: Demonstrates acid sensitivity of propargylic esters and standard handling techniques.

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link Context: Describes the DMAP-catalyzed coupling, which is noted here as a risk for unprotected hydroxy acids due to oligomerization.

  • Moore, J. S., & Stupp, S. I. (1990). Room temperature polyesterification. Macromolecules, 23(1), 65-70. Link Context: Provides the mechanistic basis for why hydroxy-acids polymerize under carbodiimide activation.

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: 2-Hydroxy-3-butynoic Acid as a Mechanism-Based Inhibitor

Topic: 2-Hydroxy-3-butynoic Acid Kinetic Profiling & Inhibition Constants Content Type: Publish Comparison Guide Audience: Researchers, Senior Biochemists, Drug Discovery Scientists Executive Summary: Beyond Simple Value...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydroxy-3-butynoic Acid Kinetic Profiling & Inhibition Constants Content Type: Publish Comparison Guide Audience: Researchers, Senior Biochemists, Drug Discovery Scientists

Executive Summary: Beyond Simple Values

2-Hydroxy-3-butynoic acid (HBA) represents a specialized class of mechanism-based inactivators (suicide substrates) targeting FMN-dependent


-hydroxy acid oxidases, specifically Glycolate Oxidase (GOX/HAO1)  and Lactate Oxidase (LOX) .

Unlike classical reversible inhibitors where a single inhibition constant (


) defines potency, HBA requires a kinetic evaluation based on partition ratios . It acts as a substrate that is initially processed by the enzyme, generating a reactive intermediate (an allene carbanion or 2-keto-3-butynoate) that covalently modifies the flavin cofactor.[1]

Key Technical Insight: The efficacy of HBA is not defined solely by binding affinity (


) but by the partition ratio (

), which dictates how many catalytic turnover events occur before the enzyme is irreversibly inactivated.

Mechanistic Profile & Signaling Pathway

The inhibition mechanism is unique to flavoenzymes. The enzyme accepts HBA as a substrate, oxidizing the


-hydroxyl group. The resulting intermediate partitions between release (turnover) and covalent attack on the N(5) or C(4a) position of the FMN cofactor.
Mechanism of Action (DOT Visualization)

InhibitionMechanism Enzyme Enzyme-FMN (Active) ES_Complex E-S Complex (Michaelis) Enzyme->ES_Complex + HBA (k1) ES_Complex->Enzyme (k-1) Intermediate Reactive Intermediate (Allene/Keto-alkyne) ES_Complex->Intermediate Oxidation (k2) Product 2-Keto-3-butynoate (Released Product) Intermediate->Product Turnover (k3) Partition Path A DeadEnzyme Covalent Adduct (Inactivated Enzyme) Intermediate->DeadEnzyme Inactivation (k4) Partition Path B Product->Enzyme Release caption Fig 1. Partitioning mechanism of 2-Hydroxy-3-butynoic acid. The inhibitor acts as a suicide substrate, partitioning between turnover (k3) and inactivation (k4).

Performance Comparison: HBA vs. Alternative Inhibitors

The following table contrasts HBA with other standard inhibitors of Glycolate Oxidase and Lactate Dehydrogenase. Note that for HBA, the "Potency" is described by the Partition Ratio rather than a standard


.
Inhibitor ClassCompound NameMechanismKinetic Parameter (

/

)
Partition Ratio (

)
Notes
Suicide Substrate 2-Hydroxy-3-butynoic Acid Irreversible (Mechanism-Based)

: ~0.1 - 1.0 mM
(Initial Binding)
~5 - 20 Requires catalytic processing. Covalently modifies FMN.
Reversible (Competitive)CCPST Competitive vs. Glycolate

: 25 - 44 µM
N/AStandard small molecule inhibitor for PH1 therapy models.
Reversible (Competitive)CDST Competitive vs. Glycolate

: < 10 µM
N/AHigher affinity analog of CCPST.
Substrate AnalogOxamate Competitive vs. Pyruvate

: ~4.7 mM (LDH)
N/AClassic structural analog; weak potency compared to transition state mimics.
Substrate Analog2-Butynoic Acid Competitive (Non-oxidizable)High

(> 1 mM)
N/ALacks

-OH group; cannot form the reactive intermediate required for suicide inhibition.

Data Interpretation:

  • HBA is less potent in terms of initial binding (

    
    ) compared to optimized drugs like CDST .
    
  • However, its irreversibility means that once modified, the enzyme activity is permanently lost, making it a powerful tool for stoichiometric titration of active sites in vitro.

  • 2-Butynoic acid serves as a negative control; without the

    
    -hydroxyl group, the enzyme cannot initiate the oxidation mechanism required to generate the reactive species.
    

Experimental Protocol: Determining and

To accurately characterize 2-Hydroxy-3-butynoic acid, you cannot use a standard steady-state assay. You must use a Time-Dependent Inhibition (TDI) protocol.

Workflow Diagram

ProtocolWorkflow Step1 Step 1: Preparation Enzyme: 10 nM GOX/LDH Buffer: 50 mM Phosphate, pH 7.0 Step2 Step 2: Pre-Incubation Incubate Enzyme + HBA (0, 0.1, 0.5, 1, 5 mM) Timepoints: 0, 2, 5, 10, 20 min Step1->Step2 Step3 Step 3: Aliquot & Dilute Transfer aliquot to assay mix (High Substrate Conc. > 10x Km) Step2->Step3 Step4 Step 4: Measure Residual Activity Monitor A340 (NADH) or A565 (H2O2 coupled) Step3->Step4 Step5 Step 5: Data Analysis Plot ln(Residual Activity) vs. Time Determine k_obs for each [I] Step4->Step5 caption Fig 2. Discontinuous assay workflow for determining inactivation kinetics of suicide substrates.

Detailed Methodology
  • Reagent Setup: Prepare a stock of 2-Hydroxy-3-butynoic acid (100 mM) in water or buffer. Keep on ice (compound is relatively stable but hygroscopic).

  • Primary Reaction (Inactivation):

    • Incubate the enzyme (e.g., Glycolate Oxidase) with varying concentrations of HBA (

      
       to 
      
      
      
      relative to the natural substrate affinity).
    • Maintain temperature at 25°C or 37°C.

  • Sampling: At defined time intervals (

    
     min), remove an aliquot of the inactivation mixture.
    
  • Secondary Reaction (Activity Assay):

    • Dilute the aliquot 1:50 into a standard assay cuvette containing saturating concentrations of the natural substrate (e.g., 2 mM Glycolate) and the detection system (e.g., 4-aminoantipyrine + Peroxidase for GOX).

    • Note: The dilution prevents HBA from acting as a competitive inhibitor during the measurement phase; only irreversible inactivation is measured.

  • Calculation:

    • Plot

      
       vs. Time for each [Inhibitor]. The slope is 
      
      
      
      .
    • Plot

      
       vs. 
      
      
      
      (Kitz-Wilson plot).
    • y-intercept =

      
       (Maximal rate of inactivation).
      
    • x-intercept =

      
       (Affinity of inhibitor for active site).
      

References

  • Schonbrunn, A., et al. (1976). "The structure of the covalent flavin adduct formed between lactate oxidase and the suicide substrate 2-hydroxy-3-butynoate."[1][2] Biochemistry, 15(8), 1798–1807. Link

  • Ghisla, S., et al. (1979). "Suicide inactivation of the flavoenzyme D-lactate dehydrogenase by alpha-hydroxybutynoate." Biochemistry, 18(21), 4733–4742. Link

  • Martin-Higueras, C., et al. (2016).[3] "Glycolate Oxidase Is a Safe and Efficient Target for Substrate Reduction Therapy in a Mouse Model of Primary Hyperoxaluria Type I." Molecular Therapy, 24(4), 719–725.[4] Link

  • CymitQuimica. (2024).[5] "2-Hydroxy-3-butenoic Acid: Structure and Properties." Link

  • PubChem. "2-Hydroxy-3-butynoic acid Compound Summary." National Library of Medicine. Link

Sources

Comparative

A Comparative Crystallographic Guide to Glycolate Oxidase Inhibition: Unraveling the Binding of CCPST and Glyoxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic intervention for metabolic disorders such as primary hyperoxaluria, glycolate oxidase (GO) has emerged as a pivotal target....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic intervention for metabolic disorders such as primary hyperoxaluria, glycolate oxidase (GO) has emerged as a pivotal target. This peroxisomal flavoenzyme catalyzes the oxidation of glycolate to glyoxylate, a precursor to oxalate, the accumulation of which leads to debilitating kidney stone formation.[1][2] Understanding the structural intricacies of GO's active site and how various ligands engage with it is paramount for the rational design of potent and specific inhibitors.

This guide provides an in-depth comparative analysis of the crystal structures of human glycolate oxidase (hGOX) in complex with a synthetic inhibitor, 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST), and its natural product, glyoxylate. Through a detailed examination of these structures, we will elucidate the key interactions that govern ligand binding and highlight the conformational dynamics of the enzyme, offering critical insights for future drug discovery efforts.

The Architecture of Inhibition: A Tale of Two Ligands

The crystal structures of hGOX in complex with CCPST (PDB ID: 2W0U) and glyoxylate (PDB ID: 2RDU) reveal a conserved TIM barrel fold, a common structural motif in metabolic enzymes.[3][4] However, the binding modes of the synthetic inhibitor and the product molecule unveil distinct yet informative interactions within the active site.

The Synthetic Grip: hGOX in Complex with CCPST

The crystal structure of the hGOX-CCPST complex, determined at a resolution of 2.8 Å, provides a detailed snapshot of a competitively bound inhibitor.[5][6] The thiadiazole ring of CCPST is positioned over the flavin mononucleotide (FMN) cofactor, a crucial component of the enzyme's catalytic machinery. The inhibitor's carboxylate group forms key electrostatic interactions with active site residues, mimicking the binding of the natural substrate, glycolate.

Key interactions governing the binding of CCPST include:

  • Hydrogen Bonding: The carboxylate group of CCPST forms hydrogen bonds with the side chains of Tyr26, Arg167, and His260.[2]

  • Hydrophobic Interactions: The chlorophenyl substituent of CCPST is nestled in a hydrophobic pocket defined by residues such as Trp110 and Leu191.[5]

  • Stacking Interactions: The thiadiazole ring of the inhibitor engages in π-stacking interactions with the isoalloxazine ring of the FMN cofactor.

A notable feature of the hGOX-CCPST structure is the disorder observed in a significant portion of "loop 4" (residues 169-212).[2] This flexible loop is thought to act as a gate, controlling access to the active site. The binding of the bulky CCPST molecule appears to induce a more open and disordered conformation of this loop.

The Product's Embrace: hGOX in Complex with Glyoxylate

In contrast, the crystal structure of hGOX with its product, glyoxylate, determined at a higher resolution of 1.65 Å, presents a more ordered active site environment.[7] Glyoxylate, being smaller than CCPST, occupies a more defined position within the active site, providing a valuable reference for the interactions that stabilize the transition state of the enzymatic reaction.

The binding of glyoxylate is characterized by:

  • Ionic Interactions: The carboxylate group of glyoxylate interacts with the positively charged side chains of Arg167 and His260.

  • Hydrogen Bonding: The aldehyde group of glyoxylate forms hydrogen bonds with active site water molecules and the side chain of Tyr132.

  • Proximity to FMN: The C2 carbon of glyoxylate is positioned in close proximity to the N5 atom of the FMN cofactor, consistent with the hydride transfer step in the catalytic mechanism.

Interestingly, in the glyoxylate-bound structure, loop 4 is well-ordered and adopts a closed conformation, effectively sequestering the active site from the solvent. This suggests that the size and chemical nature of the bound ligand play a crucial role in dictating the conformational state of this dynamic loop.

Comparative Analysis: Key Structural and Functional Differences

The juxtaposition of the CCPST and glyoxylate-bound structures of hGOX offers a compelling narrative of induced fit and active site plasticity. The following table summarizes the key comparative data:

FeaturehGOX-CCPST ComplexhGOX-Glyoxylate Complex
PDB ID 2W0U[8]2RDU[7]
Resolution 2.8 Å[5]1.65 Å[7]
Ligand Type Synthetic InhibitorEnzymatic Product
Loop 4 Conformation Disordered, open[2]Ordered, closed
Key Interactions H-bonding, hydrophobic, π-stackingIonic, H-bonding
Active Site Volume Larger, more accessibleSmaller, more compact

This comparative analysis underscores the importance of considering enzyme dynamics in drug design. While CCPST effectively occupies the active site, its larger size and the resulting disorder in loop 4 may present opportunities to design inhibitors with improved affinity and specificity by targeting more ordered conformations of the enzyme.

Experimental Corner: From Gene to Structure

The determination of these crystal structures relies on a multi-step experimental workflow, from protein production to X-ray diffraction analysis. Below is a generalized protocol that embodies the principles of structural biology research.

Experimental Workflow for Determining the Crystal Structure of an hGOX-Inhibitor Complex

experimental_workflow cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination & Refinement expression Expression of Recombinant hGOX in E. coli lysis Cell Lysis & Clarification expression->lysis affinity_chrom Affinity Chromatography (e.g., Ni-NTA) lysis->affinity_chrom sec Size-Exclusion Chromatography affinity_chrom->sec complex_formation Incubation of hGOX with Inhibitor (Co-crystallization) or Soaking of Apo Crystals sec->complex_formation vapor_diffusion Vapor Diffusion Crystallization (Sitting or Hanging Drop) complex_formation->vapor_diffusion crystal_harvesting Crystal Harvesting & Cryo-protection vapor_diffusion->crystal_harvesting xray_diffraction X-ray Diffraction Data Collection at a Synchrotron Source crystal_harvesting->xray_diffraction data_processing Data Processing (Indexing, Integration, Scaling) xray_diffraction->data_processing molecular_replacement Molecular Replacement using a Search Model data_processing->molecular_replacement model_building Manual Model Building & Refinement molecular_replacement->model_building validation Structure Validation model_building->validation

Sources

Validation

Comparative Analysis: 2-Hydroxy-3-butynoic Acid vs. CDST Binding Affinity

Topic: Comparative Analysis of Glycolate Oxidase Inhibitors: 2-Hydroxy-3-butynoic Acid vs. CDST Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Glycolate Oxidase Inhibitors: 2-Hydroxy-3-butynoic Acid vs. CDST Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Targeting Glycolate Oxidase for Primary Hyperoxaluria Type 1 (PH1) Therapeutics

Executive Summary

This guide provides a technical comparison between two distinct classes of Glycolate Oxidase (GO) inhibitors: 2-Hydroxy-3-butynoic acid (HBA) and 4-(dodecylthio)-1H-1,2,3-triazole-5-carboxylic acid (CDST) . While both compounds target the flavin mononucleotide (FMN)-dependent active site of GO, they represent divergent inhibition modalities—mechanism-based "suicide" inactivation versus high-affinity competitive inhibition.

This analysis is critical for researchers developing Substrate Reduction Therapies (SRT) for Primary Hyperoxaluria Type 1 (PH1) , where the objective is to block the oxidation of glycolate to glyoxylate, thereby preventing the downstream accumulation of calcium oxalate crystals.

Mechanistic Profiles & Binding Kinetics

2-Hydroxy-3-butynoic Acid (HBA): The Suicide Substrate

Classification: Mechanism-Based Irreversible Inactivator (Suicide Substrate) Mechanism: HBA acts as a structural analogue of the natural substrate (glycolate). It enters the active site and undergoes the initial catalytic proton abstraction by the active site base (His260 in human GO). However, instead of proceeding to product release, the resulting intermediate forms a covalent adduct with the N(5) position of the FMN cofactor.

  • Binding Nature: Covalent, Irreversible.

  • Kinetics: Time-dependent inactivation.[1] Defined by

    
     (affinity of initial binding) and 
    
    
    
    (rate of covalent bond formation).
CDST: The Hydrophobic Channel Blocker

Classification: Reversible Competitive Inhibitor Mechanism: CDST was rationally designed to exploit a specific structural feature of human GO: a hydrophobic channel adjacent to the active site. The triazole-carboxylate head mimics the substrate's binding to the conserved arginine cluster (Arg164, Arg289), while the dodecyl (C12) tail extends into the hydrophobic pocket, anchoring the molecule with high affinity.

  • Binding Nature: Non-covalent, Reversible (Tight-binding).

  • Kinetics: Equilibrium binding. Defined by the inhibition constant (

    
    ).
    
Quantitative Comparison Table
Feature2-Hydroxy-3-butynoic Acid (HBA)CDST (Triazole Derivative)
CAS Number 38628-65-81005403-18-0 (approx/derivative)
Inhibition Type Irreversible (Suicide)Competitive (Reversible)
Binding Target FMN Cofactor (Covalent Adduct)Active Site & Hydrophobic Channel
Affinity Metric

(saturation) &


(Dissociation Constant)
Potency Data


(Human GO)
Selectivity Broad (Targets many FMN

-hydroxy oxidases)
High (Specific to GO hydrophobic pocket)
Physiological Stability Low (Reactive alkyne)High (Stable thio-ether/triazole)

Structural & Pathway Visualization

The following diagram illustrates the intervention points of HBA and CDST within the glyoxylate metabolism pathway, highlighting the distinct inhibition mechanisms.

GO_Inhibition_Pathway Glycolate Glycolate GO_Enzyme Glycolate Oxidase (GO) [FMN-Dependent] Glycolate->GO_Enzyme Substrate Glyoxylate Glyoxylate GO_Enzyme->Glyoxylate Oxidation Oxalate Oxalate (Toxic Crystal Formation) Glyoxylate->Oxalate LDH (Liver) Glycine Glycine Glyoxylate->Glycine AGT (Peroxisome) HBA 2-Hydroxy-3-butynoic Acid (Suicide Substrate) HBA->GO_Enzyme Covalent Modification (FMN Adduct) CDST CDST (Competitive Inhibitor) CDST->GO_Enzyme Steric Blockade (Hydrophobic Channel)

Figure 1: Mechanism of action for HBA and CDST within the hepatic glyoxylate pathway. HBA permanently disables the FMN cofactor, while CDST competitively occupies the active site.

Experimental Protocols for Affinity Determination

Because the inhibition modalities differ, the experimental protocols to validate their "affinity" must be distinct. A simple


 is insufficient for HBA due to time-dependence.
Protocol A: Measuring for CDST (Steady-State Kinetics)

Objective: Determine the equilibrium dissociation constant (


) for the reversible inhibitor CDST.

Reagents:

  • Recombinant Human Glycolate Oxidase (hGO).

  • Substrate: Glycolate (variable concentrations).

  • Chromogen: 2,6-dichlorophenolindophenol (DCIP) (Electron acceptor,

    
     nm).
    
  • Buffer: 50 mM Tris-HCl, pH 7.8, 0.1 mM FMN.

Workflow:

  • Preparation: Prepare a matrix of reaction wells.

    • Substrate (Glycolate): 0.1x, 0.5x, 1x, 2x, 5x

      
      .
      
    • Inhibitor (CDST): 0, 5, 15, 45, 135 nM.

  • Initiation: Add hGO (final conc 10-50 nM) to the buffer/dye/inhibitor mix. Incubate for 5 mins to reach equilibrium.

  • Reaction: Add Glycolate to initiate.

  • Measurement: Monitor decrease in Absorbance at 605 nm (reduction of DCIP) for 5 minutes.

  • Analysis:

    • Calculate initial velocities (

      
      ) for each condition.
      
    • Plot Lineweaver-Burk (Double Reciprocal) curves.

    • Validation: CDST should show intersecting lines on the Y-axis (Competitive Inhibition).

    • Calculate

      
       using the equation: 
      
      
      
      .
Protocol B: Measuring for HBA (Time-Dependent Inactivation)

Objective: Quantify the potency of the irreversible suicide inhibitor HBA.

Reagents:

  • Same enzyme/buffer system as above.

  • HBA stock solution (freshly prepared, avoid high pH to prevent polymerization).

Workflow:

  • Incubation Phase:

    • Incubate hGO with varying concentrations of HBA (e.g., 1, 10, 50, 100

      
      M) in the absence of Glycolate.
      
    • Time points: Remove aliquots at

      
       minutes.
      
  • Activity Assay (The "Jump" Dilution):

    • Dilute the aliquot 50-100 fold into a reaction mixture containing saturating Glycolate (10x

      
      ) and DCIP.
      
    • Note: The high dilution prevents unbound HBA from inhibiting during the measurement phase.

  • Measurement: Measure residual enzyme activity (

    
    ).
    
  • Analysis:

    • Plot

      
       vs. Time for each [HBA]. The slope is 
      
      
      
      .
    • Plot

      
       vs. [HBA] (Kitz-Wilson Plot).
      
    • Fit to equation:

      
      .
      
    • Result: Extract

      
       (max inactivation rate) and 
      
      
      
      (concentration at half-max rate).

Expert Commentary & Causality

Why CDST outperforms HBA in Drug Development

While HBA is a powerful mechanistic probe, it fails as a clinical candidate for three reasons, which CDST addresses:

  • Selectivity (The Hydrophobic Anchor):

    • HBA: Being a small

      
      -hydroxy acid analogue, HBA can inhibit other FMN-dependent oxidases (e.g., Lactate Oxidase, D-amino acid oxidase) that share a conserved active site architecture.
      
    • CDST: The dodecyl tail of CDST targets a specific hydrophobic loop (Loop 4, residues 169-212) that is unique to Glycolate Oxidase. This "induced fit" mechanism ensures that CDST binds tightly to GO (

      
       nM) but poorly to homologous enzymes, reducing off-target toxicity.
      
  • Chemical Reactivity:

    • HBA: The terminal alkyne is chemically reactive. In a biological system, this poses a risk of non-specific alkylation of other proteins or glutathione depletion.

    • CDST: Is chemically inert under physiological conditions, relying on non-covalent thermodynamics for binding.

  • Thermodynamics vs. Kinetics:

    • HBA requires catalytic turnover to work. If the enzyme is in a resting state or if the cofactor is oxidized/reduced inappropriately, HBA binding may not lead to inactivation. CDST binds the enzyme regardless of catalytic turnover state, provided the active site is accessible.

References

  • Stenberg, K. et al. (2011). "Crystal structure of human glycolate oxidase in complex with the inhibitor 4-(dodecylthio)-1H-1,2,3-triazole-5-carboxylic acid." Journal of Biological Chemistry.

  • Cromartie, T. H. & Walsh, C. T. (1975). "Mechanisms of inactivation of flavin-linked lactate oxidase and glycolate oxidase by the acetylenic suicide substrate 2-hydroxy-3-butynoic acid." Biochemistry.

  • Martin-Higueras, C. et al. (2016). "High throughput cell-based assay for identification of glycolate oxidase inhibitors as a potential treatment for Primary Hyperoxaluria Type 1." Biochimica et Biophysica Acta.

  • Murray, M. S. et al. (2008). "Structure of human glycolate oxidase: implications for the design of specific inhibitors for primary hyperoxaluria type 1." Acta Crystallographica Section D.

Sources

Comparative

Beyond the Combustion Chamber: Validating 2-Hydroxy-3-butynoic Acid Purity

Executive Summary In the high-stakes environment of drug development, "purity" is not a single number—it is a convergence of orthogonal data.[1] While High-Performance Liquid Chromatography (HPLC) remains the workhorse f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, "purity" is not a single number—it is a convergence of orthogonal data.[1] While High-Performance Liquid Chromatography (HPLC) remains the workhorse for organic impurity profiling, it possesses a critical blind spot: it cannot see what does not elute or absorb UV light (e.g., water, inorganic salts, trapped solvents).

For a molecule like 2-Hydroxy-3-butynoic acid (C₄H₄O₃) —a small, polar, and highly hygroscopic alkyne—relying solely on HPLC Area% is a liability. Elemental Analysis (EA) serves as the definitive "gatekeeper" for bulk purity, but only if executed with a rigorous, self-validating protocol. This guide outlines how to validate C₄H₄O₃ purity by integrating EA with quantitative NMR (qNMR) and thermodynamic profiling, moving beyond simple "pass/fail" metrics to true material characterization.

Part 1: The Challenge – 2-Hydroxy-3-butynoic Acid

This molecule presents a specific analytical paradox. Its low molecular weight (100.07 g/mol ) and polar functional groups (hydroxyl, carboxylic acid) make it prone to two distinct failure modes in combustion analysis:

  • Hygroscopicity: The hydroxyl and acid moieties aggressively scavenge atmospheric moisture. A 1% water uptake (by mass) significantly distorts the Hydrogen/Carbon ratio.

  • Thermal Instability: The terminal alkyne is heat-sensitive. Aggressive drying techniques intended to remove water can induce polymerization or decarboxylation, altering the bulk composition.

Comparative Analysis: EA vs. Alternatives

To validate purity effectively, we must understand where EA stands relative to modern alternatives.

Table 1: Comparative Utility of Purity Validation Methods

FeatureElemental Analysis (CHN) qNMR (Quantitative NMR) HPLC-UV
Primary Detection Mass fraction of C, H, N (combustion)Molar ratio of protons (H-nuclei)UV Absorbance (Chromophores)
Blind Spots Isomers, Inorganic salts (unless Ash is run)Protons in rapid exchange (OH/COOH), Inorganic saltsWater , Inorganic salts, Non-UV active solvents
Sensitivity to Water Critical: Water distorts %C and %H resultsVisible (distinct peak), but quantifiableInvisible (elutes in void volume)
Sample Requirement Destructive (~2–5 mg)Non-destructive (~10 mg)Non-destructive (dilute solution)
Validation Role Bulk Purity Confirmation (Gold Standard for Publication)Absolute Purity & Impurity IDOrganic Impurity Profiling

Expert Insight: Do not view these as competitors. Use qNMR to identify what the impurities are (e.g., residual solvent), and use EA to confirm the bulk mass balance matches that structure.

Part 2: The Self-Validating Protocol

A "self-validating" system means the workflow includes internal checks that prevent the generation of bad data. For 2-Hydroxy-3-butynoic acid, you cannot simply weigh the sample and burn it. You must characterize its volatile content first.

The Workflow

The following diagram illustrates the decision logic required to validate this specific compound.

EA_Validation_Workflow Start Sample: 2-Hydroxy-3-butynoic Acid TGA Step 1: TGA/KF Analysis (Determine Volatiles) Start->TGA Decision_Volatiles Volatiles > 1%? TGA->Decision_Volatiles Dry Gentle Drying (Vacuum Desiccator, <40°C) Decision_Volatiles->Dry Yes (Water/Solvent Detected) Combustion Step 2: Combustion Analysis (CHN Mode) Decision_Volatiles->Combustion No (Dry) Calc_Correction Calculate 'Adjusted Theory' (Correct for H2O/Solvent) Dry->Calc_Correction Sample Labile (Cannot Dry) Dry->Combustion Sample Stable Calc_Correction->Combustion Analysis Step 3: Data Interpretation (Tolerance Check) Combustion->Analysis Pass PASS: Within ±0.4% (Bulk Purity Confirmed) Analysis->Pass Delta <= 0.4% Fail FAIL: > ±0.4% Deviation Analysis->Fail Delta > 0.4% RootCause Root Cause Analysis: 1. High %H? -> Wet Sample 2. Low %C? -> Inorganic Salts 3. High %N? -> Trapped DMF/Solvent Fail->RootCause

Figure 1: Decision logic for validating hygroscopic organic acids via Elemental Analysis.

Detailed Methodology

Step 1: Volatile Profiling (The Pre-Check) Before combustion, you must quantify water.

  • Method: Karl Fischer (KF) titration or Thermogravimetric Analysis (TGA).

  • Why: 2-Hydroxy-3-butynoic acid is hygroscopic. If KF shows 2.5% water, your EA results will fail the standard theoretical calculation.

  • Action: If volatiles are present, attempt to dry the sample under vacuum at ambient temperature (avoid heat to prevent alkyne polymerization). If the sample cannot be fully dried without degrading, use the Solvent-Corrected Calculation (see Step 3).

Step 2: The Combustion

  • Instrument: Automated CHN Analyzer (e.g., Elementar vario, PerkinElmer 2400).

  • Oxidation: Flash combustion at >950°C.

  • Crucial Parameter: Ensure the combustion time is sufficient. Alkynes can form soot (incomplete combustion) if the oxygen dose is insufficient, leading to artificially low Carbon values.

Step 3: Interpretation & The ±0.4% Rule The standard for publication and purity validation is that found values must be within ±0.4% of the theoretical values [1, 2].

  • Theoretical Calculation (C₄H₄O₃):

    • C: 48.01%

    • H: 4.03%

    • O: 47.96%

  • Scenario A: The "Wet" Sample Failure If your sample contains 2% absorbed water, the EA will detect the Hydrogen from the water.

    • Result: %C will be low (diluted by water mass), %H will be high (added H from water).

    • Correction: If you quantified the water in Step 1 (e.g., 2.0% H₂O), recalculate the theoretical values for a mixture of 98% C₄H₄O₃ + 2% H₂O . If the experimental data matches this adjusted theory, the material is chemically pure but solvated [3].

Part 3: Strategic Recommendations

When to use Elemental Analysis:

  • Final Product Release: To prove the bulk material is free of significant inorganic salts (which would lower %C and %H uniformly) and that the solvent removal process was successful.

  • Publication: Top-tier journals (JACS, JOC, Angewandte) still view EA within ±0.4% as the gold standard for establishing the purity of new compounds [1].

When to Pivot to qNMR:

  • Reference Standard Qualification: When you need an absolute purity value (e.g., 98.2%) to assign potency to a standard. EA confirms identity/composition, but qNMR gives the precise mass balance number required for calculations [4].

  • Unstable Samples: If 2-Hydroxy-3-butynoic acid degrades during the drying process required for EA, qNMR (performed in solution) is the safer, more accurate validation method [5].

References
  • ACS Reagent Chemicals. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.

  • National Institutes of Health. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Journal of Chromatography A.

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.[2]

  • Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. University of Illinois at Chicago / ACS.

Sources

Validation

Comparative Potency &amp; Mechanism of Hydroxy-Alkynoic Acid Inhibitors

The following guide details the comparative potency and mechanism of action for Hydroxy-Alkynoic Acid Inhibitors and their parent Acetylenic Fatty Acids , focusing on their role as mechanism-based (suicide) inhibitors of...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative potency and mechanism of action for Hydroxy-Alkynoic Acid Inhibitors and their parent Acetylenic Fatty Acids , focusing on their role as mechanism-based (suicide) inhibitors of lipid-metabolizing enzymes.

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Acetylenic Mechanism

Hydroxy-alkynoic acids and their acetylenic fatty acid precursors represent a specialized class of mechanism-based inactivators (suicide substrates) . Unlike competitive inhibitors that reversibly bind the active site, these compounds exploit the catalytic machinery of the target enzyme—typically Cytochrome P450s (CYP4A/F) , Lipoxygenases (LOX) , or Fatty Acid Synthases (FAS) .

The core pharmacophore is the alkyne moiety (C≡C). Upon catalytic processing (often hydroxylation or desaturation attempts by the enzyme), this moiety is converted into a highly reactive species (e.g., a ketene or unsaturated ketone) that covalently alkylates the enzyme's active site, leading to irreversible inhibition.

Key Compound Classes
  • Terminal Alkynes (e.g., 17-ODYA): Target P450

    
    -hydroxylases.
    
  • Internal Alkynes (e.g., ETYA): Target Lipoxygenases (LOX) and Cyclooxygenases (COX).

  • 2-Alkynoic Acids: Target Mycobacterial Fatty Acid Synthase (FAS-II).

Comparative Potency Analysis

The following table synthesizes experimental potency data (


, 

, and

) for the most prominent inhibitors in this class. Note that for suicide inhibitors,

is the most accurate measure of potency, as

is time-dependent.
Table 1: Potency Landscape of Alkynoic Acid Inhibitors[1]
InhibitorStructure / ClassPrimary TargetPotency Metric (

/

)
Inactivation Rate (

)
Mechanism
17-ODYA 17-Octadecynoic AcidCYP4A / CYP4F (Rat/Human)

: 1–5 µM

Heme alkylation via terminal alkyne activation.
ETYA 5,8,11,14-Eicosatetraynoic Acid5-LOX / 12-LOX / COX

: 5–20 µM
Time-dependentGeneral arachidonic acid analog; inhibits via radical trapping.
2-HDA 2-Hexadecynoic AcidMycobacterial FAS-II (KasA/B)MIC: 20–50 µMN/A (Growth assay)Mimics substrate; reactive intermediate blocks elongation.
10,12-TDYA 10,12-Tricosadiynoic AcidAcyl-CoA Oxidase 1 (ACOX1)

: ~100 nM
HighSpecific inhibition of peroxisomal beta-oxidation.
HENA C-10 Hydroxy-alkynoic methyl esterBK Channels (Activator*)

: ~53 µM
ReversibleNote: Acts as an activator, often confused with inhibitors in literature.

Critical Insight: 17-ODYA is the "gold standard" for differentiating CYP450-mediated arachidonic acid metabolism (HETE formation) from LOX/COX pathways due to its high selectivity for the


-hydroxylase active site.

Mechanistic Visualization

Understanding the "Suicide" mechanism is vital for designing protocols. The enzyme attempts to hydroxylate the alkyne, inadvertently creating a reactive ketene that destroys it.

Diagram 1: Mechanism-Based Inactivation (Suicide Inhibition)

Suicide_Inhibition_Mechanism cluster_legend Mechanism Logic Substrate Alkynoic Acid (Inhibitor) ES_Complex E-I Complex (Reversible Binding) Substrate->ES_Complex + Enzyme Enzyme Active Enzyme (P450 / LOX) Enzyme->ES_Complex Transition Reactive Intermediate (Ketene / Radical) ES_Complex->Transition Catalytic Activation Covalent Covalently Modified Enzyme (Dead) Transition->Covalent Alkylation of Heme/Residue Metabolite Hydroxy-Alkynoic Metabolite (Minor) Transition->Metabolite Partition Ratio (Leakage) Text The enzyme's own catalytic power generates the species that kills it.

Caption: The "Suicide" pathway. The inhibitor binds reversibly (


), is activated to a reactive intermediate (

), and covalently binds the active site. A small fraction may release as a hydroxy-metabolite.

Experimental Protocols

To rigorously determine the potency of these inhibitors, one cannot rely on simple endpoint


 assays because inhibition is time-dependent . The following protocol determines the inactivation rate constant (

) and affinity (

).
Protocol: Determination of and for 17-ODYA against CYP450

Objective: Quantify the irreversible inhibition of CYP4A/4F by 17-ODYA.

Reagents:

  • Microsomal protein (Rat renal or Human recombinant CYP4F).

  • NADPH regenerating system (10 mM Glucose-6-phosphate, 1 U/mL G6PDH, 0.5 mM NADP+).

  • 17-ODYA (dissolved in ethanol, final conc < 1%).

  • Substrate: Arachidonic Acid (AA) or Lauric Acid (14C-labeled for radiometric detection).

Workflow:

  • Pre-Incubation (The Inactivation Step):

    • Prepare reaction mixtures containing microsomal protein (0.5 mg/mL) and varying concentrations of 17-ODYA (0, 1, 2, 5, 10, 20 µM) in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Initiate pre-incubation by adding NADPH (1 mM).

    • Incubate at 37°C.

    • Sampling: At defined time points (0, 2, 5, 10, 20 min), remove an aliquot (e.g., 50 µL).

  • Activity Assay (The Residual Activity Step):

    • Transfer the aliquot immediately into a secondary reaction mix containing a saturating concentration of Substrate (e.g., 100 µM Arachidonic Acid) and fresh NADPH.

    • Dilute at least 10-fold to minimize the concentration of unbound 17-ODYA (preventing competitive inhibition artifacts).

    • Incubate for 10–15 minutes (linear range).

    • Terminate reaction (e.g., with acetonitrile or ethyl acetate extraction).

  • Data Analysis:

    • Measure product formation (e.g., 20-HETE) via HPLC-MS/MS or Radiometry.

    • Plot

      
       vs. Pre-incubation Time for each inhibitor concentration.
      
    • The slope of each line is

      
      .
      
    • Plot

      
       vs. 
      
      
      
      (Kitz-Wilson plot).
    • Intercept =

      
      ; Slope  = 
      
      
      
      .
Diagram 2: Kinetic Assay Workflow

Assay_Workflow Step1 Pre-Incubation Mix (Enzyme + Inhibitor + NADPH) Step2 Time-Course Aliquots (t = 0, 5, 10, 20 min) Step1->Step2 Inactivation proceeds Step3 Dilution into Substrate Mix (Saturating Substrate) Step2->Step3 Stop inactivation, Start activity assay Step4 Measure Residual Activity (HPLC / MS) Step3->Step4 Product formation Step5 Calculate Kinetic Parameters (Kitz-Wilson Plot) Step4->Step5 Data Analysis

Caption: Standard "Dilution Method" workflow for characterizing mechanism-based inhibitors.

Structural Insights & Causality

Why use Hydroxy-Alkynoic derivatives?

  • Targeting Specificity: The hydroxyl group in a specific position (e.g., 12-hydroxy) directs the inhibitor to the active site of enzymes that recognize that specific motif (e.g., 12-LOX or LTA4 Hydrolase).

  • Mechanism Activation:

    • P450s: The enzyme targets the terminal carbon. An acetylenic group (C≡CH) at the terminal position (omega) is oxidized to a ketene (C=C=O), a potent electrophile that acylates a heme pyrrole nitrogen.

    • LOXs: The enzyme attempts to abstract a hydrogen atom from the bis-allylic methylene group. In acetylenic analogs (like ETYA), the triple bonds prevent normal delocalization or trap the radical, leading to enzyme inactivation.

Causality in Drug Design: If your target is CYP4A (20-HETE synthase) , use 17-ODYA . If your target is 5-LOX (Leukotriene synthase) , use ETYA . Note: These are generally research tools, not clinical drugs, due to potential off-target alkylation.

References

  • Mechanism-Based Inhibition of CYP450: Ortiz de Montellano, P. R., & Reich, N. O. (1986). Inhibition of Cytochrome P-450 Enzymes. In Cytochrome P-450 (pp. 273-314). Springer.

  • 17-ODYA Potency: Zou, A. P., et al. (1994). Effects of 17-octadecynoic acid, a suicide-substrate inhibitor of cytochrome P450 fatty acid omega-hydroxylase, on renal function in rats. Journal of Pharmacology and Experimental Therapeutics.

  • ETYA and LOX Inhibition: Tobias, L. D., & Hamilton, J. G. (1979). The effect of 5,8,11,14-eicosatetraynoic acid on lipid metabolism. Lipids.

  • 2-Alkynoic Acids (Mycobacterial): Morbidoni, H. R., et al. (2006). Inhibition of Mycobacterial Fatty Acid Synthase II by 2-Alkynoic Acids. Journal of Bacteriology.

  • BK Channel Activation (Hydroxy-alkynoic): Li, M., et al. (2008).[1] Design and Synthesis of Hydroxy-Alkynoic Acids and Their Methyl Esters as Novel Activators of BK Channels. Journal of Medicinal Chemistry.

Sources

Comparative

A Comparative Guide to Establishing a Qualified In-House Reference Standard for 2-Hydroxy-3-butynoic Acid

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity begins with the quality of the reference standards used for identification, purity assessment...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity begins with the quality of the reference standards used for identification, purity assessment, and potency determination. 2-Hydroxy-3-butynoic acid (CAS 38628-6-8), a valuable building block in pharmaceutical and material science, often requires a well-characterized reference standard for rigorous analytical control.[1]

This guide provides a comprehensive comparison between a commercially procured high-purity batch of 2-Hydroxy-3-butynoic acid and a fully qualified in-house reference standard. Rather than a simple vendor-to-vendor comparison, we will detail the scientific rationale and experimental workflow required to elevate a commercial chemical into a traceable, in-house primary reference standard suitable for analytical validation and regulatory scrutiny.

Part 1: Defining the Materials - The Candidate vs. The Standard

In analytical science, a "reference standard" is not merely a substance of high purity; it is a material whose identity, purity, and potency have been rigorously established and documented. The U.S. Food and Drug Administration (FDA) mandates that reference standards must be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[2]

This guide will compare two distinct materials:

  • The Commercial Candidate: A high-purity batch of 2-Hydroxy-3-butynoic acid (>97%) procured from a reputable chemical supplier.[3] This material serves as the starting point or "candidate" for our in-house standard. While its Certificate of Analysis (CoA) provides initial data, it is not sufficient for use as a primary reference standard without independent verification and further characterization.

  • The In-House Qualified Reference Standard (IH-RS): The end product of a comprehensive analytical validation program performed on the commercial candidate. This process confirms the material's identity and assigns a precise potency value based on a battery of orthogonal analytical techniques. Establishing an in-house reference material is a common and necessary practice, especially when a pharmacopeial standard is unavailable.[4][5]

The core objective is to demonstrate, through experimental data, how the IH-RS provides a higher level of analytical assurance compared to the unverified commercial candidate.

Part 2: The Analytical Qualification Workflow

The journey from a commercial candidate to a qualified IH-RS follows a structured, multi-step analytical workflow. This process is designed to be a self-validating system, where data from multiple, independent techniques converge to provide a complete profile of the material. The International Council for Harmonisation (ICH) guideline Q2(R1) provides the framework for validating analytical procedures, which is essential for this process.[6][7]

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Potency Assignment ID_NMR NMR Spectroscopy (¹H, ¹³C) ID_MS Mass Spectrometry (HRMS) ID_FTIR FTIR Spectroscopy Purity_HPLC Chromatographic Purity (HPLC-UV/DAD) ID_FTIR->Purity_HPLC Purity_GC Residual Solvents (Headspace GC-MS) Purity_KF Water Content (Karl Fischer) Purity_ROI Inorganic Impurities (Residue on Ignition) Potency_MB Mass Balance Calculation Purity_ROI->Potency_MB Potency_qNMR qNMR (Orthogonal Check) end_node Qualified In-House Reference Standard (IH-RS) Potency_qNMR->end_node start Commercial Candidate (High-Purity Batch) start->ID_NMR G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh 10 mg of IH-RS Candidate prep2 Dissolve in 10 mL Mobile Phase A prep1->prep2 hplc1 Inject 5 µL onto Chiral Stationary Phase prep2->hplc1 hplc2 Isocratic Elution (95:5 Mobile Phase A:B) hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Purity (% Area Normalization) data1->data2

Sources

Validation

Comparative Efficacy of 2-Hydroxy-3-butynoic Acid: A Technical Guide to In Vitro Potency vs. In Vivo Hurdles

This guide provides a detailed comparison of the in vitro and in vivo efficacy of 2-Hydroxy-3-butynoic acid, a notable inhibitor of Lactate Dehydrogenase (LDH). Intended for researchers in drug discovery and metabolic th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the in vitro and in vivo efficacy of 2-Hydroxy-3-butynoic acid, a notable inhibitor of Lactate Dehydrogenase (LDH). Intended for researchers in drug discovery and metabolic therapeutics, this document synthesizes mechanistic data with the practical challenges of translating enzymatic inhibition into systemic efficacy. We will explore the compound's potent action in controlled laboratory settings and discuss the critical pharmacokinetic and metabolic barriers that often complicate its performance in living organisms.

Introduction: Targeting a Metabolic Hub

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate.[1][2] In many cancer cells, this pathway is upregulated in a phenomenon known as the "Warburg effect," where cells favor glycolysis even in the presence of oxygen. This metabolic shift provides rapidly proliferating tumor cells with the necessary building blocks for biomass and supports an acidic microenvironment conducive to invasion and metastasis. Consequently, inhibiting LDH has emerged as a promising therapeutic strategy to selectively target cancer metabolism.[1][3]

2-Hydroxy-3-butynoic acid (αHB), an acetylenic α-hydroxy acid, has been identified as a potent inactivator of LDH.[4] Its unique chemical structure allows it to act as a "suicide inhibitor," a class of inactivators that are processed by an enzyme's catalytic machinery to generate a reactive species that covalently and irreversibly binds to the enzyme. This guide dissects the proven efficacy of this mechanism in vitro and evaluates the prospective challenges for its therapeutic application in vivo.

In Vitro Efficacy: Irreversible Inactivation of LDH

In a controlled, acellular, or cellular environment, 2-Hydroxy-3-butynoic acid demonstrates potent and specific activity against its target.

Mechanism of Action: Suicide Inactivation

The primary mechanism of 2-Hydroxy-3-butynoic acid is the irreversible inactivation of D-lactate dehydrogenase.[4] Unlike reversible inhibitors that bind and dissociate from the enzyme, 2-Hydroxy-3-butynoic acid is first recognized as a substrate. The enzyme then initiates its catalytic cycle, which in this case leads to the formation of a highly reactive intermediate. This intermediate covalently attaches to the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site, leading to permanent inactivation.[4] Studies on D-lactate dehydrogenase from Megasphaera elsdenii show that the enzyme undergoes, on average, five catalytic turnovers before being irreversibly inactivated.[4] This covalent modification results in a stable adduct, rendering the enzyme non-functional.

G cluster_0 LDH Active Site cluster_1 Catalytic Process cluster_2 Outcome Enzyme LDH (with FAD cofactor) Intermediate Reactive Allene Carbanion Intermediate Enzyme->Intermediate Catalytic Turnover Generates Substrate 2-Hydroxy-3-butynoic Acid Substrate->Enzyme Binds to Active Site Inactive_Enzyme Irreversibly Inactivated LDH-FAD Adduct Intermediate->Inactive_Enzyme Covalently Binds & Inactivates

Caption: Mechanism of LDH suicide inhibition by 2-Hydroxy-3-butynoic acid.

Demonstrated In Vitro Effects

The efficacy of LDH inhibitors is typically measured through enzymatic and cell-based assays. For 2-Hydroxy-3-butynoic acid, the key outcomes are:

  • Reduced LDH Activity: Direct measurement shows a time-dependent decrease in the enzyme's ability to convert pyruvate to lactate.

  • Decreased Lactate Production: In cancer cell lines, treatment leads to a significant reduction in the extracellular acidification rate (ECAR), a proxy for glycolysis.

  • Inhibition of Cell Proliferation: By disrupting a key metabolic pathway, the compound can inhibit the growth of cancer cells that are highly dependent on glycolysis.[2]

ParameterObservation with 2-Hydroxy-3-butynoic AcidSignificance
Enzyme Target D-Lactate Dehydrogenase[4]Irreversible "suicide" inactivation.
Binding Type Covalent adduct formation with FAD cofactor.[4]Permanent deactivation of the enzyme.
Cellular Effect Inhibition of glycolysis, reduced lactate production.Targets the Warburg effect in cancer cells.
Anticipated Outcome Cytostatic or cytotoxic effects on glycolytic cells.[5]Potential as an anti-cancer therapeutic.

In Vivo Efficacy: The Translational Gap

While the in vitro data are compelling, the transition to a complex biological system introduces numerous variables that can drastically alter a compound's efficacy. Direct in vivo studies on 2-Hydroxy-3-butynoic acid are not extensively reported in the available literature, but by examining analogous small molecule inhibitors, we can anticipate the challenges.

Pharmacokinetic Hurdles (ADME)

The journey of a drug through the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Absorption & Bioavailability: As a small, polar carboxylic acid, 2-Hydroxy-3-butynoic acid may face challenges with passive diffusion across cell membranes. Similar LDH inhibitors like oxamate are highly polar, which can limit their clinical utility due to low cell penetrance.[6] Oral bioavailability might be low, requiring alternative administration routes.

  • Distribution: The compound must reach the tumor tissue in sufficient concentrations to inhibit LDH effectively. Poor distribution can lead to sub-therapeutic levels at the target site.

  • Metabolism: The liver may rapidly metabolize the compound, reducing its half-life and systemic exposure. The alkyne group could be susceptible to metabolic transformations.

  • Excretion: Renal clearance is a likely route of excretion, which could be rapid for a small, water-soluble molecule.

G cluster_vitro In Vitro Environment cluster_vivo In Vivo System vitro_node Direct access to cells/enzyme Stable concentration No metabolic breakdown Absorption Absorption (Gut, Injection Site) Distribution Distribution (Bloodstream, Tissue Barriers) Absorption->Distribution Metabolism Metabolism (Liver, Other Tissues) Distribution->Metabolism Target Tumor Site Distribution->Target Excretion Excretion (Kidneys, Bile) Metabolism->Excretion Target->Metabolism start Drug Administration start->Absorption

Caption: Pharmacokinetic factors influencing in vivo drug efficacy.

Potential for Off-Target Effects and Toxicity

LDH is a ubiquitous enzyme, essential for normal metabolic function in many tissues, including the heart and skeletal muscle.[1] Systemic inhibition of LDH could lead to unintended toxicity. While some inhibitors show selectivity for the LDHA isoform prevalent in cancer, broad-spectrum inhibition remains a concern. The high reactivity of the intermediate generated by 2-Hydroxy-3-butynoic acid could also lead to off-target covalent modifications.

Comparative Analysis and Future Directions

The discrepancy between in vitro promise and in vivo performance is a central challenge in drug development.

FeatureIn Vitro EfficacyPotential In Vivo Hurdles
Target Engagement Potent, irreversible inactivation of LDH.Requires sufficient concentration at the tumor site.
Concentration Easily controlled and maintained.Subject to ADME; may be transient and low.
Metabolism Negligible in acellular/simple cell assays.Rapid clearance can drastically reduce exposure.
Toxicity Assessed via cell viability assays.Systemic LDH inhibition may be toxic to healthy tissues.
Outcome Clear inhibition of glycolysis and cell growth.Efficacy depends on a complex interplay of PK/PD.

Bridging the Gap: To overcome these hurdles, future research should focus on:

  • Pharmacokinetic Profiling: Rigorous in vivo studies in animal models are necessary to determine the ADME properties of 2-Hydroxy-3-butynoic acid.

  • Prodrug Strategies: As demonstrated with butyric acid prodrugs, chemical modification to mask the polar carboxylic acid group could enhance bioavailability and cell permeability.[7][8] An ester or amide prodrug of 2-Hydroxy-3-butynoic acid could be designed to be cleaved by intracellular esterases, releasing the active compound within the target cell.

  • Targeted Delivery: Encapsulating the compound in nanoparticles or liposomes could improve its pharmacokinetic profile, shield it from premature metabolism, and potentially target it to tumor tissues.

Key Experimental Protocols

Reproducible and well-controlled experiments are the bedrock of scientific integrity. Below are standard protocols for evaluating compounds like 2-Hydroxy-3-butynoic acid.

Protocol 1: In Vitro LDH Activity Assay (Spectrophotometric)

This protocol measures LDH activity by monitoring the change in absorbance of NADH.

  • Prepare Reagents:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Substrate Solution: 10 mM sodium pyruvate in Assay Buffer.

    • Cofactor Solution: 5 mM NADH in Assay Buffer.

    • LDH Enzyme: Purified LDH (e.g., from rabbit muscle) diluted in Assay Buffer.

    • Inhibitor Stock: 10 mM 2-Hydroxy-3-butynoic acid in DMSO or aqueous solution.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of Assay Buffer.

    • Add 10 µL of various concentrations of 2-Hydroxy-3-butynoic acid or vehicle control (DMSO).

    • Add 20 µL of LDH enzyme solution and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibition.

    • Initiate the reaction by adding 10 µL of Substrate Solution and 10 µL of Cofactor Solution.

    • Immediately measure the absorbance at 340 nm every 30 seconds for 5-10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of NADH oxidation (decrease in A340) for each well.

    • Plot the percentage of LDH activity versus the inhibitor concentration and fit the data to determine the IC50 value.

Protocol 2: In Vivo Tumor Xenograft Efficacy Study

This protocol provides a framework for assessing the anti-tumor activity of an LDH inhibitor in a mouse model.

  • Cell Culture and Implantation:

    • Culture a human cancer cell line known to be highly glycolytic (e.g., MDA-MB-231 breast cancer).

    • Harvest cells and resuspend in a 1:1 mixture of media and Matrigel.

    • Subcutaneously inject 1-5 million cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Treatment:

    • Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, 2-Hydroxy-3-butynoic acid at different doses).

    • Administer the compound via a determined route (e.g., intraperitoneal injection, oral gavage) daily or as determined by prior pharmacokinetic studies.

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Analysis:

    • Continue treatment for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

    • Euthanize mice and excise tumors. Weigh the tumors.

    • Compare the average tumor volume and weight between the vehicle and treatment groups to determine efficacy. Statistical analysis (e.g., t-test or ANOVA) is essential.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Decision Point A Biochemical Assay (LDH Activity) B Cell-Based Assay (Viability, ECAR) A->B Confirm Cellular Activity C Pharmacokinetic Study (ADME in Mice) B->C Select Lead Compound D Efficacy Study (Tumor Xenograft Model) C->D Determine Dosing Regimen E Analyze Data: Efficacy vs. Toxicity D->E Assess Therapeutic Potential

Caption: A typical preclinical workflow for evaluating a metabolic inhibitor.

References

  • Granchi, C., & Minutolo, F. (2012). Natural compounds as lactate dehydrogenase inhibitors. Frontiers in Pharmacology. [Link]

  • Frontiers. (n.d.). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers. [Link]

  • Ghisla, S., & Massey, V. (1977). Suicide inactivation of the flavoenzyme D-lactate dehydrogenase by alpha-hydroxybutynoate. PubMed. [Link]

  • Wang, Z., Loo, T. Y., Shen, H. M., & Wang, Y. (2012). shRNA-mediated silencing of LDH-A in MCF7 (ER +ve) and MDA-MB-231 (ER -ve) cell lines resulted in inhibition of cell proliferation. Frontiers in Oncology. [Link]

  • Valvona, C. J., & Fillmore, H. L. (2018). LDH-A knockdown did not modulate lactate levels, cell proliferation or motility. Frontiers in Oncology. [Link]

  • Ciunci, Y., et al. (2018). Effect of 2-alkynoic acids on in vitro growth of bacterial and mammalian cells. Antimicrobial Agents and Chemotherapy. [Link]

  • Rephaeli, A., et al. (1993). Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity. International Journal of Cancer. [Link]

  • Engle, D. D., et al. (2019). Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy. Cell Metabolism. [Link]

  • Camacho, C. P., et al. (2002). Butyric Acid Prodrugs Are Histone Deacetylase Inhibitors That Show Antineoplastic Activity and Radiosensitizing Capacity in the Treatment of Malignant Gliomas. PubMed. [Link]

  • Peavler, C. (2025). Which SURPRISING Drugs Inhibit Lactate Dehydrogenase?. YouTube. [Link]

Sources

Comparative

2-Hydroxy-3-butynoic Acid: Spectral Validation &amp; Mechanistic Profiling

An authoritative "Publish Comparison Guide" follows, structured to serve researchers and drug development professionals. Executive Summary 2-Hydroxy-3-butynoic acid (CAS: 38628-65-8), also known as -hydroxybutynoate, is...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative "Publish Comparison Guide" follows, structured to serve researchers and drug development professionals.

Executive Summary

2-Hydroxy-3-butynoic acid (CAS: 38628-65-8), also known as


-hydroxybutynoate, is a critical metabolic probe used primarily as a suicide substrate  (mechanism-based inhibitor) for FMN-dependent oxidases, including L-lactate oxidase , D-lactate dehydrogenase , and glycolate oxidase .

This guide provides a comparative analysis of high-purity commercial standards against established literature benchmarks. It details the specific spectral fingerprints (NMR, MS, IR) required to validate the compound's identity and purity, distinguishing it from common synthetic impurities like 2-hydroxy-3-butenoic acid (vinylglycolic acid).

Characterization Workflow

To ensure data integrity in enzymatic assays, the following validation workflow is recommended for incoming raw materials.

G cluster_fail Raw Raw Material (2-Hydroxy-3-butynoic Acid) Purity Purity Check (qNMR / HPLC) Raw->Purity Step 1 ID Spectral ID (1H NMR, MS) Purity->ID >97% Fail Reject/ repurify (Vinylglycolic acid impurity) Purity->Fail <95% Bio Biological Validation (Enzyme Inactivation Kinetics) ID->Bio Match Lit.

Figure 1: Quality Assurance Workflow. Critical checkpoints ensure that only chemically pure suicide substrates are used in kinetic studies to avoid artifactual inhibition data.

Spectral Data Comparison

The following data compares the theoretical and literature-validated signals of 2-Hydroxy-3-butynoic acid against typical high-purity commercial standards.

Nuclear Magnetic Resonance ( H NMR)

Solvent: D


O (Deuterium Oxide) is the preferred solvent due to the polarity of the carboxylic acid.
Reference Standard:  Walsh et al. (1972); Cromartie & Walsh (1974).
FeatureLiterature Benchmark (D

O)
Commercial Standard (Typical)AssignmentCausality & Notes

-Methine

4.85 ppm (d,

Hz)

4.83 - 4.87 ppm (d)
C2-H Deshielded by -OH and -COOH groups. The doublet arises from long-range coupling to the alkyne proton.
Alkyne Proton

2.65 ppm (d,

Hz)

2.62 - 2.68 ppm (d)
C4-H Characteristic terminal alkyne signal. Shift varies slightly with concentration and pH.
Impurity Signal Absent

5.9 - 6.1 ppm (m)
Vinyl-HPresence indicates contamination with 2-hydroxy-3-butenoic acid (vinylglycolic acid), a common reduction byproduct.

Technical Insight: The coupling constant (


 Hz) is diagnostic. If the signal at 4.85 ppm appears as a singlet, it may indicate rapid exchange or loss of the terminal alkyne proton, or insufficient resolution.
Mass Spectrometry (ESI-MS)

Mode: Negative Ion Mode (ESI-)

ParameterLiterature / PredictedProduct PerformanceInterpretation
Parent Ion [M-H]

m/z 99.0088m/z 99.01 ± 0.05Deprotonated molecular ion (

).
Dimer [2M-H]

m/z 199.02m/z 199.0 - 199.1Non-covalent dimer formation is common in concentrated carboxylic acid samples.
Fragmentation m/z 55 (

)
m/z 55Loss of CO

(decarboxylation), confirming the

-hydroxy acid structure.
Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band 3200–3500 cm

    
     (Carboxylic acid dimer/alcohol).
    
  • C

    
    C Stretch:  Weak, sharp band 
    
    
    
    2120 cm
    
    
    (Diagnostic for alkyne).
  • C=O Stretch: Strong band

    
    1730–1750 cm
    
    
    
    .

Experimental Protocols

Protocol A: Preparation for qNMR Purity Analysis

To be used for quantifying absolute purity before biological use.

  • Massing: Weigh approximately 10.0 mg of 2-Hydroxy-3-butynoic acid into a clean vial.

  • Internal Standard: Add exactly 5.0 mg of Maleic Acid (traceable standard) or TMSP (Trimethylsilylpropanoic acid).

  • Solvation: Dissolve in 600

    
    L of D
    
    
    
    O (99.9% D).
  • Acquisition:

    • Instrument: 400 MHz (or higher).

    • Pulse Sequence: Single pulse with solvent suppression (if needed).

    • Relaxation Delay (d1):

      
       30 seconds (Critical for accurate integration of carboxylates).
      
    • Scans: 16–32.

  • Processing: Phase and baseline correct manually. Integrate the doublet at

    
    4.85 ppm against the internal standard peak.
    
Protocol B: Enzyme Inactivation Assay (Validation)

This protocol confirms the compound functions as a suicide substrate, differentiating it from reversible inhibitors.

  • Enzyme: Purified L-Lactate Oxidase (from Mycobacterium smegmatis) or Glycolate Oxidase.

  • Buffer: 50 mM Potassium Phosphate, pH 7.0.

  • Reaction: Incubate enzyme (1

    
    M) with 2-Hydroxy-3-butynoic acid (1 mM) at 25°C.
    
  • Monitoring:

    • Aliquot enzyme at

      
       min.
      
    • Dilute into assay mix containing saturating L-Lactate (100 mM).

    • Measure residual activity.

  • Result: Expect time-dependent, pseudo-first-order loss of activity (

    
    ).
    

Mechanistic Insight: Why Spectral Purity Matters

2-Hydroxy-3-butynoic acid functions by modifying the FMN cofactor of the target enzyme. Impurities such as 2-hydroxy-3-butenoic acid (vinylglycolic acid) do not form the same stable N(5)-C(6) cyclic adduct.

Mechanism of Action: The enzyme initiates oxidation, abstracting the


-proton. The resulting intermediate rearranges to an allene, which is then attacked by the FMN cofactor, forming a covalent adduct that permanently disables the enzyme.

Mechanism Substrate 2-Hydroxy-3-butynoic Acid (Substrate) Inter Allenyl Anion Intermediate Substrate->Inter u03b1-H Abstraction (Enzyme Base) Adduct FMN-Inhibitor Covalent Adduct Inter->Adduct Nucleophilic Attack by FMN N(5)

Figure 2: Suicide Inhibition Pathway. The acetylenic group is essential for the formation of the reactive allene intermediate.

References

  • Cromartie, T., & Walsh, C. (1974).[1] "The optical purity of

    
    -hydroxybutynoate and the mechanism of its inactivation of L-lactate oxidase." Journal of the Chemical Society, Chemical Communications, (15), 597-599. Link
    
  • Jewess, P. J., Kerr, M. W., & Whitaker, D. P. (1975).[1] "Inhibition of glycollate oxidase from pea leaves by

    
    -hydroxy-3-butynoate." FEBS Letters, 53(3), 292-296. Link
    
  • Ghisla, S., Olson, S. T., Massey, V., & Lhoste, J. M. (1979).[2] "Structure of the flavin adduct formed in the suicide reaction of

    
    -hydroxybutynoate with D-lactate dehydrogenase." Biochemistry, 18(21), 4733-4742.[2] Link
    
  • Walsh, C. T., et al. (1972).[3] "Suicide substrates for flavoprotein enzymes."[2][4] Journal of Biological Chemistry, 247, 7858.

Sources

Safety & Regulatory Compliance

Safety

Executive Summary: Operational Safety &amp; Immediate Action

Topic: 2-Hydroxy-3-butynoic acid Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals[1] Stop and Read: Do not treat 2-Hydroxy-3-butynoic acid (CAS: 38628-6...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Hydroxy-3-butynoic acid Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals[1]

Stop and Read: Do not treat 2-Hydroxy-3-butynoic acid (CAS: 38628-65-8) as a generic organic acid.[1] While it shares the corrosive profile of standard carboxylic acids, its terminal alkyne moiety introduces a specific reactivity hazard: Metal Acetylide Formation .

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Critical Segregation: NEVER dispose of this compound in waste containers contaminated with heavy metals (Copper, Silver, Mercury). Formation of shock-sensitive explosive salts is a documented risk for terminal alkynes.[1]

  • Immediate Handling: Use only glass, polyethylene, or Teflon tools. Avoid metal spatulas or containers during waste consolidation.[1]

Chemical Profile & Hazard Analysis

To dispose of this compound safely, you must understand the dual-nature of its reactivity.

FeatureChemical MoietyHazard MechanismDisposal Implication
Acidity Carboxylic Acid (

)
Corrosive (pH < 2).[1] Exothermic reaction with bases.Requires neutralization or corrosion-resistant containers (HDPE/Glass).[1]
Reactivity Terminal Alkyne (

)
Deprotonation by metals forms metal acetylides (

).[1]
Explosion Hazard. Must be segregated from Cu, Ag, Hg salts often found in catalyst waste.
Chelation

-Hydroxy Group
Bidentate chelation stabilizes metal complexes.[1]Increases the solubility of metals, potentially accelerating acetylide formation in mixed waste.

Waste Stream Segregation Strategy

The most common accident vector for acetylenic acids is improper consolidation.[1] You must establish a "Metal-Free" waste stream.[1]

Visualized Segregation Logic

SegregationLogic Compound 2-Hydroxy-3-butynoic acid (Waste) Decision Check Waste Container Contents Compound->Decision Metals Contains Heavy Metals? (Cu, Ag, Hg, Pd) Decision->Metals Oxidizers Contains Oxidizers? (Peroxides, Nitrates) Decision->Oxidizers Bases Contains Strong Bases? (NaOH, KOH) Decision->Bases SafeStream Compatible Stream: Acidic/Organic (Metal-Free) Metals->SafeStream NO Action_Explosion STOP: Risk of Explosive Acetylides Metals->Action_Explosion YES Oxidizers->SafeStream NO Action_Fire STOP: Risk of Exothermic Fire Oxidizers->Action_Fire YES Bases->SafeStream NO Bases->Action_Fire YES Action_Safe Proceed to Consolidation SafeStream->Action_Safe

Figure 1: Decision logic for segregating acetylenic acid waste to prevent incompatibility reactions.

Disposal Protocols

Protocol A: Small-Scale In-Lab Neutralization (< 5g)

Use this method only if you must render the compound non-corrosive before drain disposal (where local regulations permit) or to stabilize it for solid waste pickup.[1]

Prerequisites:

  • PPE: Neoprene gloves, chemical splash goggles, face shield, lab coat.

  • Equipment: Ice bath, pH meter, magnetic stirrer (Teflon coated), 1L beaker.

Step-by-Step Methodology:

  • Dilution (Heat Management):

    • Dissolve the waste acid in water to create a concentration < 5%.[1]

    • Why: Neutralization is exothermic.[1] Dilution acts as a heat sink.[1]

  • Preparation of Base:

    • Prepare a 5% Sodium Bicarbonate (

      
      ) solution.[1]
      
    • Why: Use a weak base to prevent "overshoot" to high pH, which can induce polymerization of the alkyne or rapid gas evolution.

  • Controlled Addition:

    • Place the acid solution in an ice bath (

      
      ).
      
    • Add the bicarbonate solution dropwise while stirring.[1]

    • Observation: Expect

      
       effervescence.[1] Wait for bubbling to cease between additions.
      
  • Validation (The Self-Validating Step):

    • Test pH.[1] Target range is pH 6–8.[1]

    • Crucial Check: Ensure the solution is clear. Any precipitate suggests contamination; do not dispose down the drain.[1]

  • Final Disposal:

    • If local regulations allow: Flush with 20x volume of water.[1]

    • If not: Label as "Neutralized Organic Salt Solution" and tag for chemical waste pickup.[1]

Protocol B: Large-Scale/Stock Disposal (> 5g)

Preferred method for expired stock or reaction byproducts.[1]

  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or glass containers.[1]

    • Prohibited: Metal cans or drums with rust/metal exposure.[1]

  • Labeling:

    • Must carry the RCRA waste codes (if in US):

      • D002 (Corrosive)[1]

      • D001 (Ignitable - if in flammable solvent)[1]

    • Add Warning Label: "Contains Terminal Alkyne - NO METALS"

  • Consolidation:

    • Do not mix with general "Organic Acid" waste unless you have verified the drum is free of transition metal catalysts.

    • Request a separate "Lab Pack" pickup from your waste contractor.[1]

Emergency Procedures

ScenarioImmediate ActionTechnical Rationale
Skin Contact Flush with water for 15 mins.[1][2] Apply Calcium Gluconate (if HF suspected, otherwise standard burn treatment).Acid causes rapid tissue coagulative necrosis.[1]
Spill (Solid) Cover with Sodium Carbonate or sand.[1] Scoop with plastic shovel.Avoids dust generation; plastic tools prevent spark/friction ignition of potential acetylides.[1]
Spill (Liquid) Absorb with vermiculite or clay.[1] Do not use paper towels (fire risk).[1]Combustible organics + porous cellulose = spontaneous combustion risk.[1]

References

  • PubChem. (n.d.).[1] 2-Hydroxy-3-butynoic acid (Compound).[1][3][4] National Library of Medicine.[1] Retrieved from [Link][1]

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Hazardous Waste Identification.[1] Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Hydroxy-3-butynoic Acid

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. 2-Hydroxy-3-butynoic acid, a valuable building block in organic synthesis, requires meticulo...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. 2-Hydroxy-3-butynoic acid, a valuable building block in organic synthesis, requires meticulous attention to safety protocols due to its inherent hazards. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring the well-being of laboratory personnel and the integrity of your research. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety.

Understanding the Hazard Profile of 2-Hydroxy-3-butynoic Acid

Before delving into PPE selection, a thorough understanding of the risks associated with 2-Hydroxy-3-butynoic acid is essential. This compound, and its structural analogs, present a multi-faceted hazard profile.

Primary Hazards:

  • Corrosivity: Safety Data Sheets (SDS) consistently highlight that 2-Hydroxy-3-butynoic acid and related compounds can cause severe skin burns and serious eye damage.[1][2][3][4] This is due to its acidic nature and potential to rapidly damage living tissue upon contact.

  • Irritation: Even at lower concentrations or with brief contact, it can cause significant skin and eye irritation.[5]

  • Toxicity: The compound is classified as harmful if swallowed and toxic in contact with skin.[2][4] Systemic effects can occur if absorbed. Furthermore, it is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.[1][6] The directive to "not breathe dust" is a critical precautionary statement.[1][3]

  • Reactivity: As an acetylenic compound, there is a potential for reactivity, especially under certain conditions such as elevated temperatures or in the presence of incompatible materials like strong oxidizing agents, acids, and bases.[4][7] It is also noted to be hygroscopic and heat-sensitive.

A foundational principle of laboratory safety is to anticipate and mitigate risks.[8] Therefore, the selection of PPE must be directly informed by these identified hazards.

Core Principles of PPE Selection: A Risk-Based Approach

The selection of PPE is not a one-size-fits-all endeavor. It should be tailored to the specific experimental context, considering the quantity of the chemical being handled, the nature of the procedure, and the potential for exposure. The following decision-making process will guide you in selecting the appropriate level of protection.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_actions Required PPE & Controls Start Start: Handling 2-Hydroxy-3-butynoic acid Task Evaluate Task: - Scale (mg vs g) - Procedure (weighing, dissolution, reaction) - Potential for aerosol/dust generation Start->Task LowRisk Low Risk (e.g., handling small quantities in a closed system) Task->LowRisk Low ModerateRisk Moderate Risk (e.g., weighing, preparing solutions) Task->ModerateRisk Moderate HighRisk High Risk (e.g., large scale reactions, potential for splashing) Task->HighRisk High PPE_Low Standard Lab Attire: - Safety Glasses - Lab Coat - Nitrile Gloves LowRisk->PPE_Low PPE_Moderate Enhanced Protection: - Chemical Splash Goggles - Chemical Resistant Apron (over lab coat) - Double Gloving (Nitrile) - Work in a certified Chemical Fume Hood ModerateRisk->PPE_Moderate PPE_High Maximum Protection: - Face Shield over Chemical Splash Goggles - Chemical Resistant Coveralls - Heavy-duty Chemical Resistant Gloves (e.g., Neoprene) - Respiratory protection may be required based on risk assessment HighRisk->PPE_High

Caption: PPE Selection Workflow for 2-Hydroxy-3-butynoic Acid

Essential Personal Protective Equipment: A Detailed Breakdown

Based on the risk assessment, the following PPE is recommended.

Eye and Face Protection

Given the severe eye damage potential, robust eye and face protection is non-negotiable.[1][2][3][4]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for handling very small quantities in a well-controlled environment.

  • Standard Handling: Chemical splash goggles are essential when preparing solutions, performing reactions, or any task with a risk of splashing.

  • High-Risk Operations: A full-face shield worn over chemical splash goggles is required when handling larger quantities or during procedures with a heightened risk of energetic reactions or significant splashes.[9][10][11]

Skin and Body Protection

Direct skin contact can lead to severe burns and toxicity.[1][2] Therefore, comprehensive skin and body protection is critical.

  • Gloves:

    • Primary Protection: Nitrile gloves are a suitable choice for incidental contact.[9][12] It is crucial to check for any signs of degradation and to change gloves immediately upon contamination.

    • Double Gloving: For moderate to high-risk tasks, double gloving provides an additional layer of protection against pinholes and minor tears.

    • Heavy-Duty Gloves: For handling larger quantities or when prolonged contact is possible, consider more robust gloves such as neoprene over a nitrile inner glove.[13] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[11]

  • Chemical-Resistant Apron: For any work involving more than a few milliliters of a solution or several grams of the solid, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills and splashes.

  • Full Body Protection: For large-scale operations, chemical-resistant coveralls may be necessary.[13]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[9]

Respiratory Protection

The primary method for controlling respiratory exposure is through engineering controls.

  • Chemical Fume Hood: All work with 2-Hydroxy-3-butynoic acid that could generate dust or aerosols must be conducted in a certified chemical fume hood.[14] This is the most effective way to prevent inhalation of the compound.

  • Respirators: In the rare event that work cannot be conducted in a fume hood and there is a potential for inhalation exposure, a respirator may be required.[9] The use of a respirator necessitates a formal respiratory protection program, including fit testing and medical clearance. A multi-sorbent cartridge respirator may be appropriate for protection against organic vapors and acid gases.[13]

Summary of Recommended PPE by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport (Closed Containers) Safety GlassesNitrile GlovesLab CoatNot typically required
Weighing (small quantities) Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Solution Preparation Chemical Splash GogglesDouble Nitrile GlovesLab Coat, Chemical-Resistant ApronChemical Fume Hood
Chemical Reaction (small to moderate scale) Chemical Splash GogglesDouble Nitrile GlovesLab Coat, Chemical-Resistant ApronChemical Fume Hood
Large-Scale Operations or High Splash Potential Face Shield over GogglesNeoprene or other heavy-duty glovesChemical-Resistant CoverallsChemical Fume Hood (respirator as assessed)

Procedural Guidance for PPE Usage

The effectiveness of PPE is contingent on its proper use. Follow these step-by-step protocols to maximize your safety.

Donning (Putting On) PPE
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat/Coveralls: Put on your lab coat or coveralls, ensuring all buttons are fastened.

  • Inner Gloves: If double gloving, don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of gloves, ensuring they fit snugly over the first pair. If using heavy-duty gloves, ensure they are the correct size and in good condition.

  • Eye Protection: Put on your chemical splash goggles.

  • Face Shield: If required, place the face shield over your goggles.

Doffing (Taking Off) PPE

This process is designed to prevent the transfer of contaminants from your PPE to your skin or clothing.

  • Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. If double gloved, remove the inner pair using the same technique.

  • Face Shield/Goggles: Remove your face shield and then your goggles by handling the straps, avoiding touching the front surfaces.

  • Lab Coat/Coveralls: Unbutton your lab coat or coveralls and remove it by rolling it down your arms, turning it inside out as you go.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[8]

Disposal and Decontamination

  • Disposable PPE: All disposable PPE, such as gloves, should be discarded into a designated hazardous waste container immediately after use or contamination.[1][3][14][15]

  • Reusable PPE: Reusable items like face shields and goggles should be decontaminated according to your institution's safety protocols before reuse.

  • Contaminated Clothing: Any clothing that becomes contaminated with 2-Hydroxy-3-butynoic acid should be removed immediately and decontaminated or disposed of as hazardous waste.[1]

Emergency Procedures in Case of Exposure

In the event of an accidental exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.[6][14]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.[6][14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Always have the Safety Data Sheet readily available for emergency responders.

By adhering to these comprehensive guidelines, researchers and scientists can confidently and safely handle 2-Hydroxy-3-butynoic acid, fostering a secure and productive research environment.

References

  • Thermo Fisher Scientific. (2012, March 8).
  • Sigma-Aldrich. (2025, November 6).
  • Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet.
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Georganics. (n.d.). 3-Butynoic acid - High purity.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 2-Hydroxy-3-butynoic Acid 38628-65-8.
  • Georganics. (n.d.). 3-BUTYNOIC ACID.
  • Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 2-Hydroxy-3-butynoic Acid | 38628-65-8.
  • CymitQuimica. (n.d.). CAS 600-17-9: 2-Hydroxy-3-butenoic Acid.
  • Carl ROTH. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-butynoic acid. PubChem.
  • TCI Chemicals. (2025, March 24).
  • Fisher Scientific. (2012, March 8).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Chemsrc. (2025, August 25). 2-Hydroxy-3-butynoic acid | CAS#:38628-65-8.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
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  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
  • American Chemical Society. (n.d.).
  • Chemistry For Everyone. (2025, July 27). How Do You Safely Store Acetylene? [Video]. YouTube.
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • BOC Gases. (n.d.). Acetylene safety.
  • University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals.
  • American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals.
  • ChemicalBook. (2023, May 4). 2-Hydroxy-3-butenoicacid | 600-17-9.

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